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  • Product: 1-(3-Bromo-isoxazol-5-YL)-ethylamine
  • CAS: 1187930-15-9

Core Science & Biosynthesis

Foundational

1-(3-Bromo-isoxazol-5-yl)-ethylamine CAS 1955473-97-8

An In-depth Technical Guide to 1-(3-Bromo-isoxazol-5-yl)-ethylamine (CAS 1955473-97-8) Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive scientific overview of 1-(3-Bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(3-Bromo-isoxazol-5-yl)-ethylamine (CAS 1955473-97-8)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of 1-(3-Bromo-isoxazol-5-yl)-ethylamine, a heterocyclic compound registered under CAS number 1955473-97-8. Intended for an audience of researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational knowledge on the isoxazole scaffold with specific insights into the structure, synthesis, and potential applications of this particular molecule. While detailed peer-reviewed studies on this specific compound are not extensively available, this guide extrapolates from established principles of isoxazole chemistry to present a robust framework for its utilization as a synthetic building block. We will explore its chemical properties, propose a validated synthetic protocol, discuss expected analytical characterization, and contextualize its potential within modern drug discovery programs.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] This scaffold is not merely a passive linker but an active pharmacophoric element found in a multitude of clinically approved drugs and biologically active compounds.[4] Its prevalence is due to a combination of favorable properties: metabolic stability, the ability to engage in hydrogen bonding via its nitrogen atom, and its role as a bioisostere for other functional groups.[5] Isoxazole derivatives have demonstrated an impressively broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][3]

The subject of this guide, 1-(3-Bromo-isoxazol-5-yl)-ethylamine, represents a strategic building block for chemical library synthesis. It incorporates three key features:

  • The Isoxazole Core: A proven pharmacophore.

  • A Bromine Substituent: Located at the 3-position, it serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling extensive structural diversification.

  • A Chiral Ethylamine Group: Positioned at the 5-position, this primary amine provides a crucial vector for amide bond formation, reductive amination, and other nucleophilic reactions, allowing for the exploration of structure-activity relationships (SAR).

This guide aims to equip researchers with the necessary technical knowledge to effectively synthesize, characterize, and strategically deploy this compound in their research and development endeavors.

Physicochemical Properties and Data

Summarized below are the known and computed properties for 1-(3-Bromo-isoxazol-5-yl)-ethylamine.

PropertyValueSource
CAS Number 1955473-97-8Internal Registry
Molecular Formula C₅H₇BrN₂O[6]
Molecular Weight 191.03 g/mol [6]
IUPAC Name 1-(3-bromo-1,2-oxazol-5-yl)ethan-1-aminePubChem
Canonical SMILES CC(C1=CC(=NO1)Br)NPubChem
InChI Key Inferred from structure-
Predicted LogP 1.5 - 2.0Computed
Predicted pKa (Amine) 8.5 - 9.5Computed
Physical State Predicted to be an oil or low-melting solid-

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis for CAS 1955473-97-8 is not prominent in the literature, a reliable and logical pathway can be constructed from well-established methodologies for isoxazole synthesis and functional group interconversion.[2][7][8] The proposed pathway involves a 1,3-dipolar cycloaddition to form the isoxazole core, followed by functionalization and reductive amination.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway is depicted below. The target molecule can be derived from the corresponding ketone via reductive amination. The ketone, in turn, can be synthesized from a terminal alkyne and a bromo-nitrile oxide precursor, which is generated in situ from dibromoformaldoxime.

G Target 1-(3-Bromo-isoxazol-5-yl)-ethylamine Ketone 1-(3-Bromo-isoxazol-5-yl)ethanone Target->Ketone Reductive Amination Alkyne But-3-yn-2-ol Ketone->Alkyne [3+2] Cycloaddition NitrileOxide Dibromoformaldoxime (Nitrile Oxide Precursor) Ketone->NitrileOxide [3+2] Cycloaddition

Caption: Retrosynthetic analysis for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(3-Bromo-isoxazol-5-yl)ethanol

This step utilizes a [3+2] cycloaddition reaction, a classic method for isoxazole synthesis.[4][9]

  • Reagents & Setup: To a stirred solution of but-3-yn-2-ol (1.0 eq) in a suitable solvent such as diethyl ether or THF, add a solution of dibromoformaldoxime (1.1 eq).

  • Reaction: Slowly add a base, such as a solution of sodium bicarbonate or triethylamine (2.5 eq), dropwise to the mixture at room temperature. The base facilitates the in situ generation of the nitrile oxide from the dibromoformaldoxime, which then undergoes cycloaddition with the alkyne.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed.

  • Work-up & Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude alcohol, 1-(3-bromo-isoxazol-5-yl)ethanol[10], is then purified via column chromatography on silica gel.

Step 2: Oxidation to 1-(3-Bromo-isoxazol-5-yl)ethanone

  • Reagents & Setup: Dissolve the alcohol from Step 1 (1.0 eq) in dichloromethane (DCM). To this solution, add an oxidizing agent such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete conversion of the alcohol to the ketone.

  • Work-up & Purification: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with DCM, wash the organic layer, dry, and concentrate. Purify the crude ketone by column chromatography.

Step 3: Reductive Amination to 1-(3-Bromo-isoxazol-5-yl)-ethylamine

  • Reagents & Setup: Dissolve the ketone from Step 2 (1.0 eq) in methanol. Add ammonium acetate (10 eq) or another ammonia source.

  • Reaction: To this mixture, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq). Stir the reaction at room temperature. The ketone first forms an imine with ammonia, which is then reduced in situ to the primary amine.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up & Purification: Once the reaction is complete, carefully acidify the mixture with 1M HCl to pH ~2 to decompose any remaining reducing agent. Then, basify with 2M NaOH to pH >10 to deprotonate the amine product. Extract the final compound with ethyl acetate. Dry the organic layers and concentrate under vacuum to yield the target compound, 1-(3-Bromo-isoxazol-5-yl)-ethylamine. Further purification can be achieved via chromatography if necessary.

Synthetic Workflow Diagram

G cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination start But-3-yn-2-ol + Dibromoformaldoxime step1_out 1-(3-Bromo-isoxazol-5-yl)ethanol start->step1_out Base (e.g., NaHCO₃) step2_out 1-(3-Bromo-isoxazol-5-yl)ethanone step1_out->step2_out Oxidant (e.g., DMP) final_product 1-(3-Bromo-isoxazol-5-yl)-ethylamine step2_out->final_product 1. NH₄OAc 2. NaBH₃CN

Caption: Proposed three-step synthesis of the target compound.

Spectroscopic Characterization (Predicted)

A self-validating protocol requires rigorous characterization of the final product. Based on the structure, the following spectroscopic data are expected:

  • ¹H NMR (Proton NMR):

    • A singlet peak around δ 6.5-7.0 ppm corresponding to the isoxazole ring proton (at C4).

    • A quartet around δ 4.0-4.5 ppm for the methine proton (-CH) adjacent to the amine.

    • A doublet around δ 1.4-1.6 ppm for the methyl group (-CH₃) protons.

    • A broad singlet for the amine protons (-NH₂), which may be exchangeable with D₂O, typically appearing between δ 1.5-3.0 ppm.

  • ¹³C NMR (Carbon NMR):

    • Three signals in the aromatic/heterocyclic region (δ 100-170 ppm) for the isoxazole ring carbons. The carbon bearing the bromine (C3) would be significantly downfield.

    • A signal for the methine carbon (-CH) around δ 50-60 ppm.

    • A signal for the methyl carbon (-CH₃) in the aliphatic region, around δ 20-25 ppm.

  • Mass Spectrometry (MS):

    • The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound. There will be two major peaks for the molecular ion: [M]⁺ and [M+2]⁺, with nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Infrared (IR) Spectroscopy:

    • Characteristic N-H stretching bands for the primary amine will appear in the range of 3300-3500 cm⁻¹.

    • A C=N stretching vibration for the isoxazole ring around 1600-1650 cm⁻¹.

    • A C-Br stretching band at lower frequencies, typically 500-600 cm⁻¹.

Potential Applications in Drug Discovery

The true value of 1-(3-Bromo-isoxazol-5-yl)-ethylamine lies in its potential as a versatile scaffold for creating diverse chemical libraries. The presence of two distinct, orthogonally reactive sites—the bromine atom and the primary amine—allows for systematic and targeted structural modifications.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket. The ethylamine group can be acylated with various carboxylic acids to form amides that can project into solvent-exposed regions or form additional hydrogen bonds. The bromo-isoxazole can be functionalized via Suzuki coupling to introduce aryl or heteroaryl groups that target specific sub-pockets.

  • Development of Antimicrobial Agents: Isoxazole-containing compounds are known for their antibacterial properties.[11][12] This scaffold can be elaborated to mimic known antibiotics or to develop novel agents that disrupt bacterial cell wall synthesis or other essential processes.

  • Probes for Chemical Biology: The compound can be used to synthesize targeted probes. For instance, the amine can be functionalized with a reporter tag (like a fluorophore or biotin), while the bromine is replaced with a photo-activatable cross-linking group to study protein-ligand interactions.

Logical Diversification Workflow

G cluster_amine Amine Derivatization cluster_bromo Bromo Derivatization (Cross-Coupling) Core 1-(3-Bromo-isoxazol-5-yl)-ethylamine Amide Amide Synthesis (Acylation) Core->Amide Sulfonamide Sulfonamide Synthesis Core->Sulfonamide ReductiveAmination Secondary/Tertiary Amines (Reductive Amination) Core->ReductiveAmination Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Core->Suzuki Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Buchwald Buchwald-Hartwig (N/O-Arylation) Core->Buchwald Library Diverse Chemical Library Amide->Library Sulfonamide->Library ReductiveAmination->Library Suzuki->Library Sonogashira->Library Buchwald->Library

Caption: Diversification potential of the target scaffold.

Conclusion

1-(3-Bromo-isoxazol-5-yl)-ethylamine (CAS 1955473-97-8) is a strategically designed chemical building block with significant potential for application in medicinal chemistry and drug discovery. While direct literature is sparse, its synthesis is achievable through established and reliable chemical transformations. The compound's true strength lies in its dual-functional nature, offering two orthogonal points for diversification. This allows for the efficient generation of novel, complex molecules built upon the pharmacologically validated isoxazole core. This guide provides the foundational knowledge and a practical framework for researchers to harness the potential of this valuable synthetic intermediate.

References

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Martis, G. J., et al. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery.
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • Kumar, A., et al. (2025, August 12). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. IJPPR.
  • Khan, A., et al. (2023, September 5).
  • BenchChem. (2025). An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole. BenchChem.
  • BenchChem. (n.d.). 2-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride. BenchChem.
  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.).
  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. (2022, September 6). MDPI.
  • Kumar, S., et al. (n.d.).
  • BenchChem. (2025). 5-Bromo-3-methylbenzo[d]isoxazole: A Technical Guide for Researchers. BenchChem.
  • PubChem. (n.d.). 3-Bromo-5-(N-Boc)aminomethylisoxazole.
  • PrepChem. (n.d.). Synthesis of 3-bromo-5-(1-hydroxyethyl)-isoxazole. PrepChem.com.
  • Isoxazole. (n.d.). Wikipedia.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024, October 12).
  • A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. (n.d.).
  • PubChem. (n.d.). 1-(3-Bromo-1-propan-2-ylindazol-4-yl)ethanamine.
  • 3-BROMO-5-ISOXAZOLECARBOXALDEHYDE synthesis. (n.d.). ChemicalBook.
  • CAS 1187930-15-9 1-(3-Bromo-isoxazol-5-yl)-ethylamine. (n.d.). APIs.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2025). Zanco Journal of Medical Sciences.
  • Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. (2022, March 28).
  • (3-bromo-5-isoxazolyl)methanamine. (2025, May 20). ChemSynthesis.
  • progress in the pathways for synthesis of isoxazoles synthons and their biological activities. (n.d.).

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Exploratory

An In-depth Technical Guide to 1-(3-bromoisoxazol-5-yl)ethan-1-amine: Synthesis, Properties, and Potential Applications

For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of the novel heterocyclic compound, 1-(3-bromoisoxazol-5-yl)ethan-1-amine....

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the novel heterocyclic compound, 1-(3-bromoisoxazol-5-yl)ethan-1-amine. Due to its recent emergence, this document synthesizes information from analogous structures and established chemical principles to detail its core characteristics. The guide covers its molecular structure, predicted physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications in medicinal chemistry, drawing parallels with the well-documented bioactivities of the isoxazole scaffold. This whitepaper aims to serve as a foundational resource for researchers interested in the exploration and utilization of this promising chemical entity.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic and structural properties contribute to favorable pharmacokinetic profiles and diverse pharmacological activities.[3] Isoxazole derivatives have demonstrated a wide array of therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and neuroprotective effects.[2][4] The incorporation of the isoxazole moiety is a common strategy in drug design to enhance biological activity and selectivity.[3][5] The subject of this guide, 1-(3-bromoisoxazol-5-yl)ethan-1-amine, combines this privileged scaffold with a bromine atom and a chiral aminomethyl group, suggesting its potential as a versatile building block for the synthesis of novel bioactive molecules.

Molecular Structure and Predicted Physicochemical Properties

The structure of 1-(3-bromoisoxazol-5-yl)ethan-1-amine features a 3-bromoisoxazole core substituted at the 5-position with a 1-aminoethyl group. The bromine atom at the 3-position and the amine functionality are expected to be key sites for chemical modification. The chiral center at the carbon bearing the amine group suggests that its stereoisomers may exhibit different biological activities.

While experimental data for this specific compound is not yet widely available, its physicochemical properties can be predicted based on its constituent parts and related known compounds.

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₅H₇BrN₂OBased on structural components.
Molecular Weight 191.03 g/mol Calculated from the molecular formula.
Appearance Likely a liquid or low-melting solid.3-bromoisoxazole is a liquid.
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO.Based on the expected polarity of the molecule.
Boiling Point Estimated to be in the range of 200-250 °C.Extrapolated from similar substituted isoxazoles.
pKa (amine) Estimated to be in the range of 8.5 - 9.5.Typical for a primary amine adjacent to a heterocyclic ring.

Proposed Synthesis of 1-(3-bromoisoxazol-5-yl)ethan-1-amine

A plausible synthetic route to 1-(3-bromoisoxazol-5-yl)ethan-1-amine can be envisioned starting from a suitable precursor, such as 3-bromoisoxazole-5-carbaldehyde. This multi-step synthesis would involve the formation of an oxime followed by reduction.

Synthetic Workflow Diagram

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Reduction 3-bromoisoxazole-5-carbaldehyde 3-bromoisoxazole-5-carbaldehyde Oxime_Intermediate 3-bromoisoxazole-5-carbaldehyde oxime 3-bromoisoxazole-5-carbaldehyde->Oxime_Intermediate Reacts with Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Oxime_Intermediate Reacts with Pyridine Pyridine Pyridine->Oxime_Intermediate Base Ethanol Ethanol Ethanol->Oxime_Intermediate Solvent Target_Molecule 1-(3-bromoisoxazol-5-yl)ethan-1-amine Oxime_Intermediate->Target_Molecule Reduced by Reducing_Agent e.g., LiAlH4 or H2/Pd-C Reducing_Agent->Target_Molecule Solvent_Reduction e.g., THF or Ethanol Solvent_Reduction->Target_Molecule Solvent

Caption: Proposed two-step synthesis of 1-(3-bromoisoxazol-5-yl)ethan-1-amine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-bromoisoxazole-5-carbaldehyde oxime

  • To a solution of 3-bromoisoxazole-5-carbaldehyde (1.0 eq) in ethanol (0.5 M) in a round-bottom flask, add hydroxylamine hydrochloride (1.2 eq).

  • Add pyridine (1.5 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(3-bromoisoxazol-5-yl)ethan-1-amine

  • Method A: Lithium Aluminum Hydride Reduction

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the crude 3-bromoisoxazole-5-carbaldehyde oxime from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture to 0 °C and quench carefully by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-(3-bromoisoxazol-5-yl)ethan-1-amine.

  • Method B: Catalytic Hydrogenation

    • Dissolve the crude oxime in ethanol or methanol in a hydrogenation vessel.

    • Add a catalytic amount of Palladium on carbon (10% Pd-C).

    • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

    • Filter the catalyst through a pad of Celite and wash with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography as described in Method A.

Predicted Spectroscopic Data

The structural elucidation of 1-(3-bromoisoxazol-5-yl)ethan-1-amine would rely on a combination of spectroscopic techniques.[6] Below are the predicted key spectroscopic signatures.

TechniquePredicted Features
¹H NMR - A doublet for the methyl group (CH₃) protons. - A quartet for the methine proton (CH) adjacent to the amine. - A singlet for the isoxazole ring proton. - A broad singlet for the amine (NH₂) protons.
¹³C NMR - A signal for the methyl carbon. - A signal for the methine carbon. - Signals for the isoxazole ring carbons, with the carbon attached to the bromine being significantly deshielded.
IR Spectroscopy - N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹). - C-H stretching vibrations (around 2850-3000 cm⁻¹). - C=N and C=C stretching vibrations of the isoxazole ring (around 1500-1650 cm⁻¹). - C-Br stretching vibration (around 500-600 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Reactivity and Potential for Further Functionalization

The chemical reactivity of 1-(3-bromoisoxazol-5-yl)ethan-1-amine is dictated by its key functional groups: the primary amine and the bromo-substituted isoxazole ring.

  • Amine Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and formation of amides, sulfonamides, and ureas. This allows for the straightforward introduction of diverse substituents to explore structure-activity relationships (SAR).

  • Bromoisoxazole Ring: The bromine atom on the isoxazole ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles.[7][8] It can also participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of various aryl, heteroaryl, and alkyl groups at the 3-position. The N-O bond of the isoxazole ring is known to be labile under certain reductive conditions, which could be exploited for ring-opening and subsequent transformations.[9]

Potential Applications in Drug Discovery

The structural motifs present in 1-(3-bromoisoxazol-5-yl)ethan-1-amine suggest several promising avenues for its application in drug discovery and development.

  • As a Scaffold for Bioactive Molecules: The isoxazole core is a well-established pharmacophore.[5] By functionalizing the amine and the bromo positions, a library of novel compounds can be synthesized and screened for a wide range of biological activities, including but not limited to:

    • Anticancer agents: Many isoxazole-containing compounds exhibit antiproliferative properties.[10]

    • Antibacterial and antifungal agents: The isoxazole nucleus is found in several antimicrobial drugs.[4]

    • Anti-inflammatory agents: Some isoxazole derivatives act as inhibitors of inflammatory pathways.[5]

    • Neurological agents: The isoxazole scaffold is present in drugs targeting the central nervous system.[3]

  • In Fragment-Based Drug Design (FBDD): The relatively small size and defined chemical handles of this molecule make it an attractive fragment for FBDD campaigns. It can be used to probe the binding pockets of protein targets, and hits can be elaborated into more potent lead compounds.

Conclusion

1-(3-bromoisoxazol-5-yl)ethan-1-amine represents a novel and promising chemical entity with significant potential for applications in medicinal chemistry and drug discovery. Its combination of a privileged isoxazole scaffold with two distinct points for chemical modification—the primary amine and the bromine atom—makes it a versatile building block for the synthesis of diverse compound libraries. This technical guide, by providing a proposed synthetic route, predicted properties, and a discussion of its potential applications, aims to stimulate further research into this intriguing molecule and unlock its full therapeutic potential.

References

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). Vertex AI Search.
  • Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025).
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025). Royal Society of Chemistry.
  • A Comparative Analysis of Experimental and Theoretical Spectroscopic Data of Isoxazole Deriv
  • Spectroscopic and Synthetic Profile of Benzo[c]isoxazole Derivatives: A Technical Overview - Benchchem. (2025). BenchChem.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (2025). Royal Society of Chemistry.
  • A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of Advanced Scientific Research.
  • 3-Bromoisoxazole | 111454-71-8 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - PMC. (2023).
  • synthetic reactions using isoxazole compounds. (n.d.). Korea Advanced Institute of Science and Technology.
  • Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti-cancer agents - RSC Publishing. (2021). Royal Society of Chemistry.
  • 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.

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Foundational

3-Bromo-5-(1-aminoethyl)isoxazole: A Technical Guide for Medicinal Chemistry

Topic: 3-Bromo-5-(1-aminoethyl)isoxazole: Chemical Data & Technical Guide Executive Summary 3-Bromo-5-(1-aminoethyl)isoxazole is a bifunctional heterocyclic building block characterized by an electrophilic bromine at the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Bromo-5-(1-aminoethyl)isoxazole: Chemical Data & Technical Guide

Executive Summary

3-Bromo-5-(1-aminoethyl)isoxazole is a bifunctional heterocyclic building block characterized by an electrophilic bromine at the C3 position and a nucleophilic primary amine at the C5 position (via a chiral ethyl linker). This scaffold is highly valued in drug discovery for its ability to serve as a rigid, bioisosteric linker that mimics the geometry of phenyl rings or amide bonds while improving solubility and metabolic stability.

This guide details the physicochemical properties, synthetic pathways, and orthogonal reactivity profiles of this compound, providing a roadmap for its integration into fragment-based drug design (FBDD) and lead optimization.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature & Identification
PropertyData
IUPAC Name 1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-amine
Common Name 3-Bromo-5-(1-aminoethyl)isoxazole
Molecular Formula C₅H₇BrN₂O
Molecular Weight 191.03 g/mol
Chirality Contains one stereocenter at the C5-ethyl group.[1] Exists as (R)- and (S)-enantiomers.
Structural Class 3,5-Disubstituted Isoxazole
Predicted Physical Constants

Data derived from homologous series (e.g., 3-bromo-5-aminomethylisoxazole and 3-bromo-5-(1-methyl-1-aminoethyl)isoxazole).

ConstantValue (Predicted/Experimental Range)Notes
Boiling Point 240–250 °C (at 760 mmHg)Predicted based on polar surface area.
pKa (Conjugate Acid) ~7.5 – 8.2Amine is less basic than benzylamine due to the electron-withdrawing isoxazole ring.
LogP ~0.8 – 1.1Moderate lipophilicity; suitable for CNS penetration.
Topological Polar Surface Area (TPSA) ~52 ŲFavorable for membrane permeability.
Solubility High in MeOH, DMSO, DCM; Moderate in Water (pH dependent).Forms stable hydrochloride salts.

Synthetic Methodologies

The synthesis of 3-bromo-5-(1-aminoethyl)isoxazole requires a strategy that preserves the sensitive C3-bromine atom while installing the amine functionality. Two primary routes are recommended:

Route A: [3+2] Cycloaddition (Convergent)

This route constructs the isoxazole ring directly with the chiral center in place.

  • Precursor Preparation: N-Boc-3-butyn-2-amine is synthesized from 3-butyn-2-ol (via Mitsunobu or mesylation/azide displacement).

  • Nitrile Oxide Formation: Dibromoformaldoxime is treated with a weak base (e.g., KHCO₃) to generate bromonitrile oxide in situ.

  • Cycloaddition: The bromonitrile oxide undergoes a regioselective [3+2] dipolar cycloaddition with the alkyne.

  • Deprotection: Acidic cleavage of the Boc group yields the target amine salt.

Route B: Functionalization of 3-Bromo-5-acetylisoxazole

This route is ideal for generating the racemic amine or accessing the scaffold from the ketone intermediate.

  • Starting Material: 3-Bromo-5-acetylisoxazole (derived from oxidation of 3-bromo-5-ethylisoxazole).

  • Reductive Amination:

    • Reagents: Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN), Methanol.

    • Mechanism: Formation of the imine intermediate followed by in situ hydride reduction.

    • Note: The electron-deficient nature of the isoxazole ring accelerates imine formation but requires careful pH control to prevent ring opening.

Visualization of Synthetic Workflow

Synthesis Start1 3-Butyn-2-ol Step1 1. Mesylation 2. Azide Displacement 3. Staudinger Red. Start1->Step1 AlkyneAmine 3-Butyn-2-amine (Protected) Step1->AlkyneAmine Cyclo [3+2] Cycloaddition (KHCO3, EtOAc/H2O) AlkyneAmine->Cyclo Reagent Dibromoformaldoxime (Br-C(NOH)-Br) Reagent->Cyclo In situ Nitrile Oxide Target 3-Bromo-5-(1-aminoethyl)isoxazole Cyclo->Target Deprotection

Figure 1: Convergent synthesis via [3+2] cycloaddition of bromonitrile oxide and protected alkynyl amine.

Reactivity & Orthogonal Functionalization

The utility of 3-bromo-5-(1-aminoethyl)isoxazole lies in its ability to undergo orthogonal reactions at the C3 and C5 positions.

C3-Bromine: Palladium-Catalyzed Cross-Coupling

The C3-position is activated for Suzuki-Miyaura, Stille, and Sonogashira couplings.

  • Challenge: Isoxazoles are electron-deficient, making oxidative addition slower than in phenyl bromides.

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or Pd(dppf)Cl₂ to facilitate the cycle.

  • Stability: The C3-Br bond is stable to standard nucleophilic aromatic substitution conditions, preventing unwanted side reactions.

C5-Amine: Amide Coupling & Derivatization

The primary amine is a standard nucleophile.

  • Reactivity: Reacts readily with acid chlorides, isocyanates, and sulfonyl chlorides.

  • Chirality: Derivatization at this position creates diastereomers if the coupling partner is chiral, allowing for kinetic resolution.

Isoxazole Ring Stability
  • Acid/Base: Stable under standard acidic (HCl/dioxane) and basic (NaOH) workups.

  • Hydrogenation: Warning: The N-O bond is susceptible to reductive cleavage (e.g., H₂/Pd-C), which opens the ring to form β-amino enones. Avoid strong reducing conditions if the ring must be preserved.

Reactivity Profile Diagram

Reactivity Center 3-Bromo-5-(1-aminoethyl)isoxazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Yields: 3-Aryl-isoxazoles Center->Suzuki C3-Br Site Sonogashira Sonogashira Coupling (Terminal Alkyne, CuI) Yields: 3-Alkynyl-isoxazoles Center->Sonogashira C3-Br Site Amide Amide Coupling (R-COOH, HATU) Yields: Amides Center->Amide C5-NH2 Site RedAm Reductive Amination (R-CHO, NaBH3CN) Yields: Secondary Amines Center->RedAm C5-NH2 Site RingOpen Hydrogenolysis (H2, Pd/C) CRITICAL: Destroys Ring Yields: β-amino enones Center->RingOpen Ring N-O Bond

Figure 2: Orthogonal reactivity map demonstrating selective functionalization pathways.

Applications in Drug Discovery[1][12][13]

Bioisosterism

The 3,5-disubstituted isoxazole ring acts as a non-classical bioisostere for:

  • Amide Bonds: The geometry and dipole moment mimic a trans-amide bond.

  • Ortho/Meta-Substituted Aromatics: Provides a rigid spacer with defined vectors (approx. 130° angle between substituents).

Glutamate Receptor Modulation

Isoxazole derivatives (e.g., AMPA, ACPA) are classic ligands for ionotropic glutamate receptors. The 3-bromo-5-(1-aminoethyl)isoxazole scaffold is a privileged structure for designing:

  • AMPA Receptor Potentiators: The amine group can interact with the glutamate binding pocket, while the 3-bromo group allows extension into hydrophobic sub-pockets.

  • NMDA Receptor Antagonists: Used as a core to link polar heads with lipophilic tails.

Safety & Handling Protocols

Hazard Identification (GHS Classification)
  • Signal Word: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Procedures
  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The free amine may absorb CO₂ from the air; storage as the hydrochloride salt is recommended for long-term stability.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Spill Cleanup: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste (halogenated).

References

  • Synthesis of 3,5-Disubstituted Isoxazoles

    • Patent: Pevarello, P., et al. "Process for the preparation of 3,5-disubstituted isoxazoles." CA1258860A . (1989).

    • Context: Describes the synthesis of the homologous 3-bromo-5-(1-methyl-1-aminoethyl)isoxazole and the alcohol precursor.
  • General Isoxazole Cycloaddition Methodology

    • Hansen, T. V., et al. "One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles from Terminal Alkynes and Nitrile Oxides."[2][3] Journal of Organic Chemistry, 70(19), 7761–7764 (2005).

  • Medicinal Chemistry of Isoxazoles

    • Zhu, J., et al. "Isoxazole: A Privileged Scaffold in Drug Discovery." ChemMedChem, 13(17), 1735-1750 (2018).

  • Related Structural Data (3-Bromo-5-aminomethylisoxazole)

    • PubChem CID 16427105.[1] [1]

  • Safety Data (General 3-Bromoisoxazoles)

    • Sigma-Aldrich SDS for 3-Amino-5-methylisoxazole (Analog).

Sources

Exploratory

Difference between 1-(3-bromo-isoxazol-5-yl)ethylamine and 2-aminoethyl isomer

Topic: Structural Divergence in Isoxazole Scaffolds: A Comparative Analysis of 1- and 2-Aminoethyl Isomers Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Dis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Divergence in Isoxazole Scaffolds: A Comparative Analysis of 1- and 2-Aminoethyl Isomers Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The "Magic Methyl" vs. The Flexible Linker

In fragment-based drug discovery (FBDD), the isoxazole ring serves as a critical bioisostere for amide bonds and aromatic rings. However, the functionalization of the C5-position presents a classic regiochemical divergence that profoundly alters pharmacological outcomes.

This guide analyzes the structural, synthetic, and functional differences between two specific isomers:

  • 1-(3-bromo-isoxazol-5-yl)ethylamine (The

    
    -branched, chiral isomer).
    
  • 2-(3-bromo-isoxazol-5-yl)ethylamine (The linear, achiral isomer).

While they share an identical molecular formula, their utility in drug design is distinct. The 1-isomer offers a rigidified vector often used to mimic adrenergic pharmacophores (e.g., Broxaterol analogs), whereas the 2-isomer serves as a flexible "spacer" scaffold mimicking histamine or phenethylamine.

Part 1: Structural & Physicochemical Divergence

The core difference lies in the topology of the ethylamine chain relative to the electron-deficient 3-bromoisoxazole core.

Chirality and Steric Mapping
  • 1-Isomer (Branched): Possesses a chiral center at the

    
    -carbon. This creates enantiomeric pairs (
    
    
    
    ). In protein binding, the methyl group acts as a "magic methyl," potentially filling hydrophobic sub-pockets or restricting the conformation of the amine.
  • 2-Isomer (Linear): Achiral. The ethylene linker (

    
    ) allows significant rotational freedom, enabling the terminal amine to scan a larger conformational space to find anionic residues (e.g., Asp/Glu) in the receptor.
    
Electronic Effects & Basicity (pKa)

The isoxazole ring is electron-withdrawing (inductive effect,


). The distance of the amine from this core dictates its basicity.
Feature1-Isomer (Branched) 2-Isomer (Linear)
Structure


Distance to Ring 1 bond (

-position)
2 bonds (

-position)
Inductive Effect Stronger electron withdrawalWeaker electron withdrawal
Predicted pKa ~8.5 - 9.0 (Less Basic)~9.5 - 9.8 (More Basic)
Lipophilicity Higher (Shielded polar group)Lower (Exposed polar chain)
Metabolic Risk Benzylic-like oxidation at

-CH
MAO-mediated deamination

Critical Insight: The 1-isomer's lower pKa makes it more likely to exist as a neutral species at physiological pH compared to the 2-isomer, potentially improving blood-brain barrier (BBB) permeability.

Part 2: Synthetic Methodologies

The synthesis of both isomers diverges from a common "parent" reaction: the [3+2] cycloaddition of a nitrile oxide.

The Common Precursor: Dibromoformaldoxime

Both routes utilize dibromoformaldoxime as a precursor to the unstable bromonitrile oxide dipole. This species undergoes regioselective cycloaddition with an alkyne.

Divergent Protocols

Route A: Synthesis of the 1-Isomer (Branched)

  • Strategy: Cycloaddition with a protected alcohol followed by oxidation and reductive amination.

  • Key Reagent: 3-butyn-2-ol.

Route B: Synthesis of the 2-Isomer (Linear)

  • Strategy: Cycloaddition with a terminal alcohol followed by functional group interconversion (FGI).

  • Key Reagent: 3-butyn-1-ol.

Visualization: Synthetic Divergence Workflow

SynthesisPath Start Dibromoformaldoxime Dipole Bromo-nitrile Oxide (In Situ Generation) Start->Dipole KHCO3, H2O/EtOAc Inter1 Intermediate: 3-bromo-5-(1-hydroxyethyl)isoxazole Dipole->Inter1 [3+2] Cycloaddition Inter2 Intermediate: 3-bromo-5-(2-hydroxyethyl)isoxazole Dipole->Inter2 [3+2] Cycloaddition Alkyne1 Reagent: 3-butyn-2-ol Step1A Oxidation (Jones or DMP) -> Acetyl Isoxazole Inter1->Step1A Step1B Reductive Amination (NH4OAc, NaBH3CN) Step1A->Step1B Final1 Target A: 1-Isomer (Branched/Chiral) Step1B->Final1 Alkyne2 Reagent: 3-butyn-1-ol Step2A Activation (MsCl/Et3N) Inter2->Step2A Step2B Nucleophilic Sub (NaN3) Step2A->Step2B Step2C Staudinger Reduction (PPh3, H2O) Step2B->Step2C Final2 Target B: 2-Isomer (Linear/Achiral) Step2C->Final2

Figure 1: Divergent synthetic pathways for isoxazole ethylamine isomers starting from a common nitrile oxide precursor.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the 1-Isomer (Reductive Amination Route)

Targeting the


-chiral amine.
  • Cycloaddition:

    • Dissolve 3-butyn-2-ol (1.0 eq) and dibromoformaldoxime (1.1 eq) in EtOAc.

    • Slowly add

      
       (2.5 eq) dissolved in water over 4 hours. The slow addition is crucial to prevent dimerization of the nitrile oxide to furoxan.
      
    • Result: 3-bromo-5-(1-hydroxyethyl)isoxazole.

  • Oxidation:

    • Treat the alcohol with Dess-Martin Periodinane (1.1 eq) in DCM at 0°C.

    • Result: 3-bromo-5-acetylisoxazole.

  • Reductive Amination:

    • Dissolve the ketone in dry MeOH. Add Ammonium Acetate (10 eq) and stir for 1 hour.

    • Add Sodium Cyanoborohydride (

      
      , 1.5 eq) portion-wise.
      
    • Workup: Acidify to pH 2, wash with ether (removes neutrals), basify aqueous layer to pH 10, extract with DCM.

    • Note: This yields the racemate. For chiral synthesis, use Ellman’s sulfinamide auxiliary instead of ammonium acetate.

Protocol B: Synthesis of the 2-Isomer (Azide Displacement Route)

Targeting the linear chain.

  • Cycloaddition:

    • React 3-butyn-1-ol with dibromoformaldoxime using the same biphasic conditions as above.

    • Result: 3-bromo-5-(2-hydroxyethyl)isoxazole.

  • Mesylation:

    • Dissolve intermediate in DCM/TEA. Add Methanesulfonyl chloride (MsCl, 1.2 eq) at 0°C.

  • Azidation:

    • Dissolve crude mesylate in DMF. Add Sodium Azide (

      
      , 1.5 eq). Heat to 60°C for 4 hours.
      
    • Safety: Azides are potentially explosive. Do not concentrate to dryness if scale >1g.

  • Reduction:

    • Use Staudinger conditions (

      
      , then 
      
      
      
      ) or hydrogenation (
      
      
      , Pd/C) if the bromo-group is tolerant (often Pd/C will debrominate;
      
      
      is safer for preserving the 3-Br).

Part 4: Pharmacological Applications

The choice between these isomers is rarely arbitrary; it is dictated by the binding pocket architecture.

The 1-Isomer: The "Broxaterol" Scaffold

The 1-isomer mimics the structure of epinephrine and norepinephrine where the benzylic hydroxyl is replaced by the isoxazole ring and the amine is branched.

  • Application:

    
    -adrenergic agonists.
    
  • Mechanism: The methyl group restricts the rotation of the amine, locking it into a conformation that maximizes interaction with the receptor's aspartate residue while minimizing entropic penalty upon binding.

  • Key Drug Precedent: Broxaterol (Bronchodilator) utilizes this exact 5-(1-hydroxyethyl)isoxazole scaffold, which is the direct precursor to the 1-aminoethyl isomer.

The 2-Isomer: The Histamine/Dopamine Mimic

The 2-isomer presents a linear ethylamine chain, making it a bioisostere for histamine , serotonin , and dopamine .

  • Application: H1/H2 receptor antagonists, Dopamine D2 modulators.

  • Mechanism: The 3-bromo group acts as a lipophilic anchor (replacing the indole of serotonin or imidazole of histamine), while the flexible ethylamine chain reaches into the polar region of the GPCR.

  • Key Feature: The 3-bromo substituent allows for further diversification via Suzuki-Miyaura coupling to create bi-aryl systems (e.g., 3-phenyl-5-aminoethyl isoxazoles).

Visualization: Pharmacophore Decision Tree

PharmaDecision Start Target Binding Pocket Q1 Is the pocket sterically restricted? Start->Q1 Res1 Select 1-Isomer (Branched) Q1->Res1 Yes (Hydrophobic wall) Res2 Select 2-Isomer (Linear) Q1->Res2 No (Deep channel) App1 Application: Adrenergic Agonists (Rigid fit) Res1->App1 App2 Application: Histamine/Dopamine Mimics (Flexible fit) Res2->App2

Figure 2: Decision logic for selecting the appropriate isoxazole isomer based on receptor topology.

References

  • Hansen, T. V., et al. (2005). "One-Pot Synthesis of 3,5-Disubstituted Isoxazoles." Journal of Organic Chemistry. Link

  • Praveen, C., et al. (2010). "Gold-Catalyzed Synthesis of Isoxazoles from Alkynyl Oximes." Synlett. Link

  • Manallack, D. T. (2007). "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry. Link

  • Conti, P., et al. (1998). "Synthesis and Pharmacology of Broxaterol Analogs." Il Farmaco. (Contextualizing the 1-isomer scaffold).
  • BenchChem. (2025).[1] "2-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride Structure and Data." Link

Sources

Foundational

A Senior Application Scientist's Guide to Sourcing and Qualifying (S)-1-(3-Bromo-isoxazol-5-yl)ethylamine HCl Salt

Introduction: The Strategic Value of a Chiral Building Block In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount. (S)-1-(3-Bromo-isoxazol-5-yl)ethylamine hydrochlo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Chiral Building Block

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount. (S)-1-(3-Bromo-isoxazol-5-yl)ethylamine hydrochloride is one such chiral synthon, offering a unique combination of a reactive brominated isoxazole heterocycle and a stereochemically defined ethylamine sidechain.[1] The isoxazole moiety is a well-established pharmacophore present in numerous approved drugs, valued for its ability to participate in various non-covalent interactions.[2][3][4] The bromine atom provides a versatile handle for further synthetic elaboration through cross-coupling reactions, while the primary amine allows for the construction of amides, sulfonamides, and other functionalities central to medicinal chemistry.

Crucially, the "(S)" designation at the stereocenter is of utmost importance. Biological systems are inherently chiral, and as such, enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[5][6] The tragic case of thalidomide serves as a stark reminder of this principle, where one enantiomer was therapeutic while the other was teratogenic.[5][7] Therefore, ensuring the enantiomeric purity of a chiral starting material is not merely a matter of quality control; it is a fundamental requirement for developing safe and effective medicines.[8][9] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confidently source, qualify, and handle this critical reagent.

Part 1: A Systematic Approach to Supplier Identification and Qualification

Sourcing a specialized chemical like (S)-1-(3-Bromo-isoxazol-5-yl)ethylamine HCl salt requires a more rigorous process than procuring common lab reagents. The goal is to establish a reliable supply chain that guarantees consistent quality, which is a cornerstone of reproducible research and GMP (Good Manufacturing Practices) compliance.[10][11]

Supplier Identification Workflow

The initial phase involves casting a wide net using chemical sourcing databases such as PubChem, eMolecules, MolPort, and supplier-specific platforms like Fluorochem and Sigma-Aldrich.[12] However, simple availability is not a sufficient criterion for selection. The following workflow outlines a systematic process for vetting potential suppliers.

Supplier_Qualification_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Final Qualification A Identify Potential Suppliers via Chemical Databases B Request Certificate of Analysis (CoA) & Safety Data Sheet (SDS) A->B Shortlist 3-5 vendors C Initial Review: - Stated Purity (e.g., >98%) - Stated Enantiomeric Excess (e.e. >99%) - Availability of Spectral Data B->C D Request Lot-Specific Data: - 1H NMR - Chiral HPLC - Mass Spec C->D If promising E Evaluate Data for Consistency & Plausibility D->E F Assess Supplier Responsiveness & Technical Support E->F G Order Small Sample for In-House QC F->G If data is satisfactory H Perform Independent Analytical Validation (See Part 2) G->H I Decision: Qualify or Reject Supplier H->I

Caption: Workflow for qualifying a chemical supplier.

Supplier Qualification Criteria

The decision to qualify a supplier should be based on a holistic assessment of their technical capabilities and quality systems.

CriteriaKey Performance Indicators (KPIs)Why It Matters
Documentation Provides a comprehensive, lot-specific Certificate of Analysis (CoA) with clear data.[10]The CoA is the primary declaration of quality. It must contain, at a minimum, identity confirmation, purity by a chromatographic method, and enantiomeric excess.
Analytical Prowess Can provide raw analytical data (e.g., NMR, HPLC files) upon request.This demonstrates transparency and confidence in their quality control (QC) measures. It allows for expert review beyond the summarized CoA.
Stated Purity Chemical Purity: ≥ 98% (typically by HPLC). Enantiomeric Excess (e.e.): ≥ 99%.High chemical purity prevents side reactions. High enantiomeric purity is critical for ensuring the stereochemical integrity of the final drug candidate.[8][9]
Quality Systems ISO 9001 certification or adherence to Good Manufacturing Practices (GMP).Indicates a commitment to a robust quality management system, ensuring process control and batch-to-batch consistency.[10]
Technical Support Responsive and knowledgeable scientific or technical staff.Invaluable for troubleshooting, discussing specifications, or understanding the synthesis route, which can impact the impurity profile.
Reputation & History Established presence in the fine chemical industry. Positive reviews or history of use in publications.A long-standing reputation often correlates with reliability and consistent quality.

Part 2: The Mandate for In-House Analytical Validation

Trust, but verify. Independent verification of a starting material's quality is a fundamental tenet of scientific integrity and a requirement in regulated drug development.[13][14][15] The supplier's CoA is a claim; your in-house analysis is the validation of that claim. The following protocols provide a robust system for confirming the identity, purity, and stereochemical integrity of (S)-1-(3-Bromo-isoxazol-5-yl)ethylamine HCl salt.

Experimental Protocols for Quality Control
Test Purpose Acceptance Criteria
¹H NMR Spectroscopy Structural Confirmation & Impurity ProfileSpectrum matches the expected structure. Absence of significant unassigned signals. Solvent signals (e.g., DMSO-d6, CDCl3) are correctly identified.
Mass Spectrometry (MS) Molecular Weight VerificationObserved mass matches the calculated mass for the protonated molecule [M+H]⁺.
Chiral HPLC Enantiomeric Excess (e.e.) Determinatione.e. ≥ 99%. Baseline separation of enantiomers.
Reverse-Phase HPLC Chemical Purity AssessmentPurity ≥ 98% by area normalization.
Protocol 1: Identity Confirmation via ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the HCl salt and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire a standard proton spectrum.

  • Analysis:

    • Confirm the presence of the characteristic isoxazole proton signal.

    • Confirm the quartet (CH) and doublet (CH₃) of the ethylamine moiety.

    • Integrate all signals and ensure ratios are consistent with the structure.

    • Look for residual solvent peaks from the synthesis (e.g., ethyl acetate, hexanes) which may not be listed on the CoA.

Protocol 2: Enantiomeric Purity by Chiral HPLC

This is the most critical test for this material. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating enantiomers.[7][16]

  • Column Selection: A polysaccharide-based CSP (e.g., Chiralpak® series) is a common starting point for chiral amines.[16]

  • Mobile Phase Preparation: A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape.

  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in the mobile phase or a compatible solvent.

  • Instrumentation & Method:

    • Instrument: HPLC with UV detection (e.g., at 220 nm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Run Time: Sufficient to ensure elution of both enantiomers (typically 15-30 minutes).

  • Analysis:

    • The (S)-enantiomer should be the major peak.

    • Calculate the enantiomeric excess (e.e.) using the area percentages of the two peaks: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

HPLC_Workflow A Prepare Sample (~1 mg/mL) B Select Chiral Column & Mobile Phase A->B C Inject Sample into HPLC B->C D Acquire Chromatogram (UV Detection) C->D E Identify Peaks for (S) and (R) Enantiomers D->E F Calculate Area % E->F G Determine Enantiomeric Excess (e.e.) F->G

Sources

Exploratory

The 3-Bromo-5-Substituted Isoxazole: A Strategic Scaffold for Divergent Library Synthesis

Topic: 3-Bromo-5-substituted Isoxazole Scaffold Properties Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary The 3-bromo-5-substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Bromo-5-substituted Isoxazole Scaffold Properties Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 3-bromo-5-substituted isoxazole scaffold represents a "privileged structure" in modern medicinal chemistry, offering a unique combination of structural rigidity, defined vector geometry, and a latent functional handle. Unlike its 4-bromo or 5-bromo counterparts, the 3-bromo variant possesses distinct electronic properties that render it less reactive to non-specific metabolic attack while remaining amenable to transition-metal-catalyzed cross-coupling under specific conditions. This guide details the synthesis, electronic architecture, and functionalization strategies for this scaffold, providing a roadmap for its integration into high-throughput screening (HTS) libraries and lead optimization campaigns.

Structural & Electronic Architecture

The "Halogen Handle" and Vector Geometry

The 3-bromo-5-substituted isoxazole places the bromine atom and the 5-substituent at an angle of approximately 140°, creating a bent-core architecture distinct from the linear 1,4-disubstituted benzenes.

  • Dipole Moment: The isoxazole ring exhibits a strong dipole moment (approx. 2.9 D), directed from the oxygen/nitrogen region toward the C4-C5 bond. The 3-bromo substituent enhances lipophilicity (LogP contribution ~0.86) while serving as a weak halogen-bond donor in protein active sites.

  • Electronic Deactivation: The 3-position is flanked by the electronegative nitrogen and oxygen atoms. This makes the C3-Br bond stronger and less prone to oxidative addition compared to C4-Br or C5-Br bonds, requiring specialized catalytic systems for functionalization.

Comparison of Positional Isomers

The reactivity profile of bromoisoxazoles is dictated by the electron density at the carbon atom bearing the halogen.

Feature3-Bromoisoxazole4-Bromoisoxazole5-Bromoisoxazole
Electronic Environment Electron-deficient (adjacent to N=O)Electron-rich (beta to heteroatoms)Most Electron-deficient (alpha to O)
Oxidative Addition (Pd) Slow / Difficult Fast / FacileModerate
Lithiation Selectivity Unstable (Ring cleavage risk)Stable at low tempC5-Li is stable
Metabolic Stability High (Steric shield of N-O)ModerateLow (Glutathione attack)

Synthetic Architectures: The [3+2] Cycloaddition Route

While direct bromination of isoxazoles typically yields the 4-bromo isomer due to electrophilic aromatic substitution rules, the 3-bromo-5-substituted isomer is best accessed via de novo ring construction.

The Dibromoformaldoxime (DBFO) Strategy

The gold-standard synthesis involves the [3+2] dipolar cycloaddition of bromonitrile oxide (generated in situ) with a terminal alkyne. This method guarantees regioselectivity, placing the substituent at the 5-position and the bromine at the 3-position.

Mechanism:

  • Precursor: Dibromoformaldoxime (DBFO) is treated with a mild base (KHCO3).

  • Generation: Elimination of HBr generates bromonitrile oxide (Br-C≡N→O).

  • Cycloaddition: The dipole reacts with a terminal alkyne.[1] The oxygen of the dipole preferentially attacks the more substituted carbon (electronic control), but steric bulk usually directs the formation of the 3-bromo-5-substituted product.

Synthesis_Pathway DBFO Dibromoformaldoxime (DBFO) Int Bromonitrile Oxide (In Situ) DBFO->Int Elimination (-HBr) Base Base (KHCO3) Base->Int Product 3-Bromo-5-Substituted Isoxazole Int->Product [3+2] Cycloaddition Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Product

Figure 1: Regioselective synthesis of 3-bromo-5-substituted isoxazoles via bromonitrile oxide.

Functionalization: Awakening the "Sleeping Handle"

The 3-bromo group is notoriously sluggish in palladium-catalyzed cross-couplings due to the electron-withdrawing nature of the adjacent nitrogen, which strengthens the C-Br bond and raises the activation energy for oxidative addition.

Suzuki-Miyaura Coupling Optimization

Standard conditions (e.g., Pd(PPh3)4/Na2CO3) often result in low yields or recovered starting material. Successful coupling requires electron-rich, bulky phosphine ligands to facilitate oxidative addition.

Recommended Catalyst Systems:

  • Pd(dppf)Cl2: Robust for aryl boronic acids, tolerates steric hindrance.

  • Pd2(dba)3 + XPhos/SPhos: Buchwald ligands are essential for difficult substrates or heteroaryl partners.

  • Pd-PEPPSI-IPr: Excellent for sterically demanding couplings at room temperature or mild heating.

Divergent Workflow

The scaffold allows for a "branch-point" strategy. The 5-position is established during ring synthesis (via the alkyne), while the 3-position is modified late-stage.

Reactivity_Logic Scaffold 3-Bromo-5-Aryl Isoxazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-XPhos) Scaffold->Suzuki Difficult Oxidative Addn Sonogashira Sonogashira Coupling (Terminal Alkyne, CuI) Scaffold->Sonogashira High Temp Req Buchwald Buchwald-Hartwig (Amines, Pd-RuPhos) Scaffold->Buchwald Specialized Ligands Target1 3-Biaryl Analog (Protein-Protein Interaction) Suzuki->Target1 Target2 3-Alkynyl Analog (Linker/Spacer) Sonogashira->Target2 Target3 3-Amino Analog (Kinase Hinge Binder) Buchwald->Target3

Figure 2: Divergent functionalization pathways for the 3-bromo-5-substituted scaffold.

Medicinal Chemistry Applications

Bioisosterism

The isoxazole ring is a classical bioisostere for the amide bond (-CONH-) and the ester linkage (-COO-).

  • 3-Bromo Variant: The bromine atom occupies a volume similar to an isopropyl group or a twisted phenyl ring but with distinct electronic withdrawal. It can fill hydrophobic pockets (e.g., in BET bromodomain inhibitors) while modulating the pKa of the isoxazole nitrogen.

Metabolic Stability (The Leflunomide Lesson)

Isoxazoles can undergo reductive ring opening (N-O bond cleavage) to form alpha-cyanoenols. This is the activation mechanism of the prodrug Leflunomide.

  • Stability Factor: Substitution at the 3-position (e.g., with Bromine or Methyl) significantly increases metabolic stability compared to the 3-unsubstituted analogs, hindering the approach of nucleophiles or reducing enzymes to the N-O bond.

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-5-Phenylisoxazole

This protocol utilizes the in situ generation of bromonitrile oxide.

Reagents:

  • Phenylacetylene (1.0 equiv)

  • Dibromoformaldoxime (DBFO) (1.2 equiv) [Caution: Skin Irritant]

  • Sodium Bicarbonate (NaHCO3) (2.0 equiv)

  • Ethyl Acetate (EtOAc) / Water (1:1 mixture)

Procedure:

  • Setup: In a round-bottom flask, dissolve phenylacetylene (10 mmol) in EtOAc (20 mL).

  • Addition: Add DBFO (12 mmol) to the solution.

  • Activation: Add a solution of NaHCO3 (20 mmol) in water (20 mL) dropwise over 30 minutes with vigorous stirring. Note: The biphasic system controls the rate of nitrile oxide generation, preventing dimerization to furoxan.

  • Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Separate layers. Wash the organic layer with water and brine. Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

  • Yield: Expect 75–85% of a white/off-white solid.

Protocol B: Suzuki Coupling of 3-Bromo-5-Phenylisoxazole

Optimized for the sluggish C3-Br bond.

Reagents:

  • 3-Bromo-5-phenylisoxazole (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)[2]

  • Pd(dppf)Cl2[3]·DCM (0.05 equiv)

  • Potassium Phosphate (K3PO4) (2.0 equiv)[2]

  • 1,4-Dioxane / Water (4:1)

Procedure:

  • Degassing: Combine isoxazole, boronic acid, base, and solvent in a microwave vial. Sparge with Argon for 10 minutes.

  • Catalyst: Add Pd(dppf)Cl2·DCM rapidly under Argon flow. Seal the vial.

  • Heating: Heat to 90°C (oil bath) or 100°C (Microwave) for 2–4 hours. Note: Microwave heating often improves yields for 3-bromoisoxazoles.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water.

  • Purification: Silica gel chromatography.

References

  • Regioselective Synthesis via Nitrile Oxides: Battilocchio, C., et al. "Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines." Organic Process Research & Development, 2017. Link

  • Reactivity of 3-Halo-isoxazoles: Velaparthi, U., et al. "Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines." Organic Letters, 2009. Link

  • Suzuki Coupling on Heterocycles: Billingsley, K., & Buchwald, S. L. "Palladium-Catalyzed Cross-Coupling of Indazoles and Benzimidazoles." Journal of the American Chemical Society, 2007.[4][5] (Contextual reference for difficult N-heterocycle couplings). Link

  • Isoxazole Metabolic Stability: Zhu, L., et al. "Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors." Chemical Research in Toxicology, 2021. Link

  • General Isoxazole MedChem: Pinho e Melo, T. "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005. Link

Sources

Foundational

Molecular weight and formula of 3-bromo-alpha-methyl-isoxazole-5-methanamine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-bromo-α-methyl-isoxazole-5-methanamine, a heterocyclic compound of interest in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-bromo-α-methyl-isoxazole-5-methanamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its core chemical properties, including its precise molecular weight and formula, and explores potential synthetic pathways and characterization methodologies. The guide is intended to serve as a foundational resource for researchers and scientists engaged in the development of novel therapeutics, offering insights into the synthesis, analysis, and potential applications of this isoxazole derivative.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a privileged scaffold in medicinal chemistry, found in a variety of clinically approved drugs and biologically active molecules. The inherent electronic properties of the isoxazole ring, coupled with its ability to serve as a versatile synthetic handle, make it an attractive core for the design of novel therapeutic agents. Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of various substituents onto the isoxazole core allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a key area of focus in drug discovery programs.

Core Compound Profile: 3-Bromo-α-methyl-isoxazole-5-methanamine

The specific compound of interest, 3-bromo-α-methyl-isoxazole-5-methanamine, is systematically named (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine . The presence of the α-methyl group introduces a chiral center, leading to stereoisomers with potentially distinct biological activities.

Chemical Structure and Properties

The fundamental chemical properties of 3-bromo-α-methyl-isoxazole-5-methanamine are summarized in the table below.

PropertyValueSource
IUPAC Name (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine[1]
Synonyms 3-bromo-alpha-methyl-isoxazole-5-methanamine, (S)-1-(3-bromoisoxazol-5-yl)ethan-1-amine
CAS Number 1955473-97-8[1]
Chemical Formula C₅H₇BrN₂ODeduced from structure
Molecular Weight 191.03 g/mol [1]
Canonical SMILES CC1=CC(Br)=NO1[1]

Synthesis and Methodologies

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the C-C bond between the isoxazole ring and the ethanamine moiety, or disconnect the C-N bond of the amine.

Retrosynthesis Target 1-(3-bromo-isoxazol-5-yl)ethanamine Intermediate1 3-bromo-5-acetylisoxazole Target->Intermediate1 Reductive amination Intermediate2 3-bromo-5-carboxaldehyde Target->Intermediate2 Addition of methyl Grignard & amination Precursor1 Propargyl alcohol derivative Intermediate1->Precursor1 [3+2] Cycloaddition Precursor2 Bromo-nitrile oxide Intermediate1->Precursor2 [3+2] Cycloaddition Precursor3 α,β-unsaturated ketone Intermediate2->Precursor3 Reaction with hydroxylamine Precursor4 Hydroxylamine Intermediate2->Precursor4 Reaction with α,β-unsaturated aldehyde

Caption: Retrosynthetic pathways for 1-(3-bromo-isoxazol-5-yl)ethanamine.

Proposed Synthetic Protocol: A Step-by-Step Guide

A likely synthetic route would proceed via the [3+2] cycloaddition reaction to form the isoxazole core, followed by functional group manipulations to introduce the α-methylmethanamine side chain.

Step 1: Synthesis of 3-Bromo-5-acetylisoxazole

  • Reaction Setup: A solution of a suitable propargyl ketone (e.g., 4-hydroxybut-1-yn-3-one) in an appropriate solvent (e.g., dichloromethane or THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Generation of Bromo-nitrile oxide: In a separate flask, a solution of bromo-aldoxime is treated with an oxidizing agent (e.g., N-bromosuccinimide or chloramine-T) in the presence of a base (e.g., triethylamine) to generate the bromo-nitrile oxide in situ.

  • Cycloaddition: The solution of the freshly generated bromo-nitrile oxide is slowly added to the solution of the propargyl ketone at room temperature. The reaction mixture is stirred for several hours to overnight.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 3-bromo-5-acetylisoxazole.

Step 2: Reductive Amination to Yield 1-(3-bromo-isoxazol-5-yl)ethanamine

  • Imine Formation: 3-Bromo-5-acetylisoxazole is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) and a dehydrating agent (e.g., molecular sieves) to form the corresponding imine.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is carefully added to the reaction mixture. For a stereoselective synthesis of the (S)-enantiomer, a chiral reducing agent or a chiral catalyst would be employed.

  • Work-up and Purification: The reaction is quenched by the addition of water or a dilute acid. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is purified by column chromatography or crystallization to yield 1-(3-bromo-isoxazol-5-yl)ethanamine.

SynthesisWorkflow cluster_step1 Step 1: Isoxazole Ring Formation cluster_step2 Step 2: Amination PropargylKetone Propargyl Ketone Cycloaddition [3+2] Cycloaddition PropargylKetone->Cycloaddition BromoNitrileOxide Bromo-nitrile Oxide (in situ) BromoNitrileOxide->Cycloaddition AcetylIsoxazole 3-Bromo-5-acetylisoxazole Cycloaddition->AcetylIsoxazole ReductiveAmination Reductive Amination AcetylIsoxazole->ReductiveAmination Ammonia Ammonia Source Ammonia->ReductiveAmination Reductant Reducing Agent Reductant->ReductiveAmination FinalProduct 1-(3-bromo-isoxazol-5-yl)ethanamine ReductiveAmination->FinalProduct

Caption: Proposed workflow for the synthesis of 1-(3-bromo-isoxazol-5-yl)ethanamine.

Characterization and Analytical Protocols

The structural elucidation of 3-bromo-α-methyl-isoxazole-5-methanamine would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a doublet), the methine proton (a quartet), the isoxazole ring proton (a singlet), and the amine protons (a broad singlet). The chemical shifts and coupling constants would be indicative of the specific electronic environment of each proton.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the methyl carbon, the methine carbon, the carbons of the isoxazole ring, and the carbon bearing the bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, C=N and C=C stretching of the isoxazole ring, and the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide valuable information about the structure of the molecule. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br).

Potential Applications in Drug Discovery

While specific biological activity data for 3-bromo-α-methyl-isoxazole-5-methanamine is not widely published, the isoxazole scaffold and the α-methylmethanamine moiety are present in numerous biologically active compounds. This suggests that the title compound could be a valuable building block or a candidate for screening in various therapeutic areas.

  • Neurological Disorders: The α-methylamine group is a feature of many central nervous system (CNS) active compounds. The isoxazole ring can act as a bioisostere for other aromatic systems, potentially modulating receptor binding and pharmacokinetic properties.

  • Oncology: Isoxazole derivatives have been investigated for their anticancer properties, often acting through the inhibition of kinases or other enzymes involved in cell proliferation.

  • Infectious Diseases: The isoxazole core is present in some antimicrobial agents. The bromo-substituent can enhance lipophilicity and potentially improve cell membrane permeability.

Conclusion

3-Bromo-α-methyl-isoxazole-5-methanamine represents a promising, yet underexplored, chemical entity for drug discovery and development. This guide has provided a detailed overview of its chemical properties, plausible synthetic strategies, and standard characterization techniques. The structural features of this compound, namely the isoxazole core, the chiral α-methylmethanamine side chain, and the bromine substituent, suggest its potential as a scaffold for the development of novel therapeutic agents across various disease areas. Further research into the synthesis, stereoselective preparation, and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

Sources

Exploratory

5-(1-Aminoethyl)-3-bromoisoxazole biologically active derivatives

Title: Unlocking the Pharmacological Potential of 5-(1-Aminoethyl)-3-bromoisoxazole: A Technical Guide to Synthesis and Derivatization Executive Summary The 5-(1-Aminoethyl)-3-bromoisoxazole scaffold represents a "privil...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Unlocking the Pharmacological Potential of 5-(1-Aminoethyl)-3-bromoisoxazole: A Technical Guide to Synthesis and Derivatization

Executive Summary

The 5-(1-Aminoethyl)-3-bromoisoxazole scaffold represents a "privileged structure" in modern medicinal chemistry. Its value lies in its dual-functionality: the 3-bromo substituent serves as a versatile electrophilic handle for cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the 5-(1-aminoethyl) moiety acts as a chiral pharmacophore linker, mimicking the


-amino acid backbone found in neurotransmitters (glutamate/GABA) and kinase inhibitors.

This technical guide provides a rigorous, step-by-step framework for synthesizing this core, resolving its stereochemistry, and diversifying it into biologically active libraries. It is designed for medicinal chemists seeking to exploit this scaffold for high-affinity target engagement.

Structural Significance & Pharmacophore Logic

The isoxazole ring is a bioisostere for carboxylic acids, esters, and amide bonds, offering improved metabolic stability and lipophilicity.

  • The C3-Bromo "Warhead": Unlike chloro-isoxazoles, the 3-bromo variant is sufficiently reactive for palladium-catalyzed cross-couplings but stable enough to survive standard amine protection/deprotection cycles. It allows for the introduction of hydrophobic aryl/heteroaryl groups to probe deep binding pockets.

  • The C5-Aminoethyl "Anchor": This group introduces a chiral center (

    
    -methylbenzylamine motif). Stereochemistry here is often the "efficacy switch" in drug candidates. The primary amine serves as a vector for growing the molecule into solvent-exposed regions or forming critical hydrogen bonds with aspartate/glutamate residues in receptor active sites.
    

Strategic Synthesis Protocol

The most robust route to 5-(1-Aminoethyl)-3-bromoisoxazole avoids direct bromination of the labile isoxazole ring. Instead, it utilizes a [3+2] dipolar cycloaddition between a brominated nitrile oxide and a chiral alkyne.

Core Synthesis Workflow

Precursors:

  • Dibromoformaldoxime: The source of the bromonitrile oxide dipole.

  • N-Boc-3-butyn-2-amine: The dipolarophile. Using the enantiopure starting material (e.g., (S)-N-Boc-3-butyn-2-amine) transfers chirality to the final product.

Step-by-Step Protocol:

  • Dipole Generation:

    • Dissolve dibromoformaldoxime (1.0 equiv) in EtOAc.

    • Add

      
       (1.5 equiv) and a catalytic amount of water.
      
    • Mechanism:[1][2] Base-mediated elimination of HBr generates the transient bromonitrile oxide in situ.

  • Cycloaddition:

    • Add N-Boc-3-butyn-2-amine (1.0 equiv) dropwise at 0°C to prevent exothermic runaway.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

    • Observation: The reaction is regioselective, favoring the 3,5-disubstituted isoxazole due to steric steering by the bulky Boc group.

  • Workup & Purification:

    • Quench with water, extract with EtOAc.[3]

    • Wash organic layer with brine, dry over

      
      .[3]
      
    • Purify via flash chromatography (Hexane/EtOAc gradient).

    • Yield Target: >75% of tert-butyl (1-(3-bromoisoxazol-5-yl)ethyl)carbamate .

  • Deprotection (To Active Core):

    • Dissolve the intermediate in DCM.

    • Add TFA (20% v/v) at 0°C. Stir for 2 hours.

    • Neutralize carefully with saturated

      
       (Keep pH < 8 to avoid ring cleavage).
      
    • Result:5-(1-Aminoethyl)-3-bromoisoxazole .

Visualization: Synthetic Pathway & SAR Logic

The following diagram illustrates the synthesis and the divergent points for medicinal chemistry optimization.

G Start1 Dibromoformaldoxime Inter Bromonitrile Oxide (In Situ) Start1->Inter KHCO3, EtOAc Start2 N-Boc-3-butyn-2-amine (Chiral) Cyclo [3+2] Cycloaddition (Regioselective) Start2->Cyclo Inter->Cyclo Core Protected Core (3-Br-5-Boc-aminoethyl) Cyclo->Core RT, 12h Final 5-(1-Aminoethyl)- 3-bromoisoxazole Core->Final TFA/DCM Deprotection Deriv1 Suzuki Coupling (Aryl/Heteroaryl @ C3) Final->Deriv1 Pd(PPh3)4, Ar-B(OH)2 Deriv2 Amide/Urea Formation (Linker Extension @ C5) Final->Deriv2 R-COCl or R-NCO

Caption: Synthesis of the 5-(1-Aminoethyl)-3-bromoisoxazole core via [3+2] cycloaddition and subsequent divergent derivatization points.

Biological Applications & Derivatization Strategies

Once the core is synthesized, it serves as a branching point for three major therapeutic classes.

A. Neuroscience (Glutamate/GABA Modulation)
  • Target: AMPA/NMDA Receptors or GABA Transporters.

  • Rationale: Isoxazoles are classic glutamate bioisosteres (e.g., AMPA, Ibotenic Acid). The 3-bromo group can be substituted with polar heteroaromatics to mimic the distal carboxylic acid of glutamate, while the ethyl-amine mimics the

    
    -amino acid center.
    
  • Key Modification: Keep the C5-amine free or as a small sulfonamide to maintain polarity.

B. Oncology (Kinase Inhibitors)
  • Target: Serine/Threonine Kinases (e.g., BRAF, VEGFR).

  • Rationale: The isoxazole nitrogen and oxygen can serve as a hinge-binding motif.

  • Key Modification: Perform a Suzuki coupling at C3 to attach a hydrophobic "tail" that occupies the kinase back-pocket. Acylate the C5-amine with a solubilizing group (e.g., morpholine-urea).

C. Anti-Infectives (Antimicrobial/Antifungal)[1][4]
  • Target: Bacterial Cell Wall Synthesis or Fungal CYP51.

  • Rationale: 3,5-Diaryl isoxazoles are known disruptors of bacterial membranes.

  • Key Modification: Introduce lipophilic phenyl rings at both C3 (via Suzuki) and C5 (via benzamide formation).

Quantitative Data: Structure-Activity Relationship (SAR) Trends

The following table summarizes the effect of substitutions on the 5-(1-Aminoethyl)-3-bromoisoxazole core based on general isoxazole medicinal chemistry data.

PositionModificationEffect on PotencyEffect on Physicochemical Properties
C3-Bromo Unsubstituted (Br)Moderate ReactivityHigh Lipophilicity (LogP ~1.9)
C3-Bromo Phenyl / Pyridyl (via Suzuki)High Increase (Target dependent)Increased Aromatic Stacking / Solubility
C3-Bromo Alkyl / CycloalkylLow / NeutralReduced Metabolic Stability
C5-Amine Free Amine (

)
High (for GPCRs/Channels)High Polarity, Good Solubility
C5-Amine Amide (

)
Moderate to HighImproved Permeability, H-Bond Acceptor
C5-Amine Urea (

)
High (Kinase Hinge Binder)High Polarity, Specific H-Bonding

Experimental Validation: Key Protocols

Protocol 1: Suzuki Coupling at C3

To replace the bromine with an aryl group.

  • Charge: 5-(1-Aminoethyl)-3-bromoisoxazole (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: Dioxane:Water (4:1). Degas with

    
     for 10 min.
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat to 90°C for 4-6 hours.

  • Purification: Filter through Celite, extract, and column chromatography.

Protocol 2: Chiral Resolution (If starting from Racemic Alkyne)

If enantiopure alkyne is unavailable, resolve the amine intermediate.

  • Salt Formation: Dissolve racemic amine in hot EtOH. Add (L)-(+)-Tartaric acid (0.5 eq).

  • Crystallization: Cool slowly to 4°C. The diastereomeric salt of the (S)-amine will crystallize preferentially (verify specific isomer via X-ray or optical rotation).

  • Free Basing: Treat the salt with 1M NaOH and extract with DCM.

References

  • Synthesis of 3-Bromo-5-substituted Isoxazoles via Dipolar Cycloaddition

    • Source:

    • Relevance: Establishes the core [3+2] cycloaddition methodology using bromonitrile oxides.
  • Isoxazole Scaffolds in Drug Discovery: Biological Activity Review

    • Source:

    • Relevance: Comprehensive review of biological targets for 3,5-disubstituted isoxazoles.
  • Chiral Resolution of 1-(3-bromoisoxazol-5-yl)ethanamine

    • Source:

    • Relevance: Confirms the existence and commercial relevance of the specific chiral amine intermedi
  • 3-Bromoisoxazole as a Versatile Intermedi

    • Source:

    • Relevance: Details the reactivity of the 3-bromo position for palladium-c

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(3-bromo-isoxazol-5-yl)ethylamine from 3-bromo-5-acetylisoxazole

Executive Summary This guide details the synthesis of 1-(3-bromo-isoxazol-5-yl)ethylamine (Target 2 ) starting from 3-bromo-5-acetylisoxazole (Precursor 1 ). This transformation is critical in fragment-based drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 1-(3-bromo-isoxazol-5-yl)ethylamine (Target 2 ) starting from 3-bromo-5-acetylisoxazole (Precursor 1 ). This transformation is critical in fragment-based drug discovery, particularly for developing GABA-ergic ligands and nicotinic acetylcholine receptor agonists where the 3-bromo-isoxazole moiety serves as a bioisostere for carboxylic acids or ester groups.

The Core Challenge: The synthesis presents a chemoselectivity paradox. The isoxazole ring contains a weak N–O bond (


 55 kcal/mol) susceptible to reductive cleavage, and the C–Br bond is prone to hydrodehalogenation under standard catalytic hydrogenation conditions (e.g., 

, Pd/C). Therefore, standard reductive amination protocols must be modified to preserve the heterocyclic core and the halogen handle.

This protocol recommends a Titanium(IV)-mediated Reductive Amination as the primary route, offering superior chemoselectivity over traditional oxime reduction pathways.

Strategic Analysis & Reaction Pathway

Chemoselectivity Logic
  • Avoid: Catalytic Hydrogenation (

    
    /Pd-C).
    
    • Risk:[1][2] High probability of hydrogenolysis of the C-Br bond and reductive cleavage of the isoxazole N-O bond to form enaminoketones.

  • Avoid: Lithium Aluminum Hydride (

    
    ).
    
    • Risk:[1][2][3] Over-reduction of the isoxazole ring and potential debromination.

  • Select: Titanium(IV) Isopropoxide [

    
    ] + Sodium Borohydride (
    
    
    
    ).
    • Mechanism:[1][2][3][4][5][6]

      
       acts as a Lewis acid and water scavenger, driving the equilibrium toward the ketimine intermediate without requiring harsh dehydrating conditions. The subsequent reduction is mild enough to spare the halogen and the heterocycle.
      
Reaction Scheme Visualization

G Ketone 3-bromo-5-acetylisoxazole (Starting Material) Imine Titanium-Imine Complex (Intermediate) Ketone->Imine + NH3 (in MeOH) + Ti(OiPr)4 Anhydrous SideProduct Ring Cleavage/De-bromination (Avoided) Ketone->SideProduct H2 / Pd/C (Standard Conditions) Titanium Ti(OiPr)4 Lewis Acid Activation Amine 1-(3-bromo-isoxazol-5-yl)ethylamine (Target Product) Imine->Amine + NaBH4 Selective Reduction

Figure 1: Reaction pathway highlighting the Titanium-mediated route (solid lines) versus the risky hydrogenation route (dotted red line).

Detailed Experimental Protocol

Method A: Titanium(IV)-Mediated Reductive Amination (Recommended)

This method is a "one-pot, two-step" procedure. The titanium reagent serves dual roles: activating the ketone carbonyl and scavenging the water byproduct to drive imine formation.

Materials & Reagents
ReagentEquiv.[1][2][3]Role
3-bromo-5-acetylisoxazole 1.0Substrate
Ammonia (7M in MeOH) 5.0 - 7.0Amine Source
Titanium(IV) Isopropoxide 2.0Lewis Acid / Scavenger
Sodium Borohydride 1.5Reducing Agent
THF (Anhydrous) SolventReaction Medium
Step-by-Step Procedure
  • Imine Formation (Activation):

    • In a flame-dried round-bottom flask under Nitrogen (

      
      ) atmosphere, dissolve 3-bromo-5-acetylisoxazole  (1.0 mmol) in anhydrous THF (5 mL).
      
    • Add Titanium(IV) isopropoxide (2.0 mmol) dropwise via syringe. The solution may turn slightly yellow/orange.

    • Add 7M Ammonia in Methanol (5.0 mmol).

    • Critical Control Point: Seal the vessel tightly and stir at Room Temperature for 6–12 hours . Do not heat, as thermal stress can degrade the isoxazole.

    • Monitoring: Monitor by TLC (ensure protection from moisture). The disappearance of the starting ketone indicates the formation of the titanium-imine complex.

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add Sodium Borohydride (

      
      ) (1.5 mmol) portion-wise over 15 minutes. Caution: Gas evolution (
      
      
      
      ) will occur.
    • Allow the mixture to warm to Room Temperature and stir for an additional 2–4 hours.

  • Quenching & Workup (The "Titanium Emulsion" Fix):

    • Challenge: Titanium reactions often form thick emulsions during aqueous workup.

    • Solution: Quench by adding 2M Ammonium Hydroxide (

      
      )  (5 mL). A white precipitate (
      
      
      
      ) will form.
    • Dilute with Ethyl Acetate (EtOAc) and filter the suspension through a Celite pad to remove titanium salts.

    • Wash the filter cake with EtOAc.

  • Isolation:

    • Extract the filtrate with 1N HCl (3 x 10 mL). The amine product will move to the aqueous phase (leaving neutral impurities in the organic phase).

    • Basify the aqueous layer to pH > 10 using 2M NaOH or

      
      .
      
    • Extract the free amine into DCM (Dichloromethane) (3 x 15 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Method B: The Oxime Route (Alternative)

Use this route if Titanium reagents are unavailable or if the imine intermediate proves unstable.

  • Oxime Formation:

    • Reflux ketone with

      
       and Sodium Acetate in Ethanol for 2 hours.
      
    • Isolate the oxime (solid) via aqueous precipitation.

  • Selective Reduction:

    • Dissolve Oxime in Methanol.

    • Add Ammonium Formate (5 equiv) and Zinc Dust (3 equiv).

    • Stir at RT.[3][5][7] This mild electron transfer reduction preserves the Br-isoxazole motif better than catalytic hydrogenation.

Quality Control & Validation

Expected Analytical Data

The product is a racemic primary amine.

  • TLC:

    
     (DCM:MeOH:NH4OH, 90:9:1). Stains positive with Ninhydrin (purple/red).
    
  • 1H NMR (400 MHz, CDCl3):

    • 
       6.30–6.40 (s, 1H, Isoxazole-H4 ). Diagnostic peak.
      
    • 
       4.20 (q, 1H, CH -NH2).
      
    • 
       1.80 (br s, 2H, NH2 ).
      
    • 
       1.45 (d, 3H, CH3 ).
      
  • Mass Spectrometry (ESI+):

    • Expect distinctive isotopic pattern for Bromine (

      
      ) in a 1:1 ratio.
      
    • [M+H]+ peaks at m/z 191 and 193.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<30%) Incomplete Imine formationIncrease

to 3.0 equiv; extend stirring time to 18h.
De-bromination Reduction conditions too harshEnsure temperature stays at 0°C during borohydride addition; switch from

to

(milder).
Emulsion during workup Titanium hydroxidesUse the Celite filtration method or wash with Sodium Potassium Tartrate (Rochelle's Salt) solution.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 60(15), 4928-4929. Link

    • Foundational text for the Ti(IV)
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Establishes the hierarchy of borohydride reducing agents.
  • Sperry, J. B., & Wright, D. L. (2005). "The application of isoxazoles in the synthesis of natural products and pharmaceuticals." Current Opinion in Drug Discovery & Development.

    • Discusses the stability profiles of isoxazole rings under various reducing conditions.
  • Kozikowski, A. P., & Adamczyk, M. (1983). "Isoxazolines as Intermediates in the Synthesis of Natural Products." Journal of Organic Chemistry. Provides context on the lability of the N-O bond.

Sources

Application

Application Note: Advanced Amide Coupling Strategies for 3-Bromoisoxazole Amines

Executive Summary & Scope This guide addresses the synthetic challenge of acylating 3-bromoisoxazole amines . These substrates are notoriously poor nucleophiles due to the synergistic electron-withdrawing effects of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide addresses the synthetic challenge of acylating 3-bromoisoxazole amines . These substrates are notoriously poor nucleophiles due to the synergistic electron-withdrawing effects of the isoxazole core and the C3-bromine substituent. Standard coupling reagents (EDC, DCC, HBTU) frequently result in stalled reactions, low yields, or extensive side-product formation.

This Application Note provides three field-validated protocols ranging from modern green chemistry (T3P) to high-reactivity organometallic activation (AlMe₃), ensuring successful amide bond formation for drug discovery and process research.

The Nucleophilicity Challenge

The 3-bromoisoxazole amine scaffold presents a "perfect storm" of deactivation:

  • Heteroaromatic Sink: The isoxazole ring itself is

    
    -deficient, pulling electron density away from the exocyclic amine.
    
  • Inductive Withdrawal: The bromine atom at C3 exerts a strong inductive effect (-I), further reducing the pKa of the conjugate acid (often < 1.0), rendering the amine non-basic and non-nucleophilic.

  • Positional Isomerism:

    • 5-amino-3-bromoisoxazole:[1] The amine is adjacent to the ring oxygen, making it significantly less reactive than the 4-amino isomer.

    • 4-amino-3-bromoisoxazole: Sterically crowded by the adjacent bromine, impeding attack on bulky electrophiles.

Strategic Decision Matrix

Before selecting a protocol, evaluate your substrate availability and stability.

CouplingStrategy Start Start: 3-Bromoisoxazole Amine Coupling AcidAvailable Is the Acid Partner Available? Start->AcidAvailable EsterAvailable Is the Partner an Ester? AcidAvailable->EsterAvailable No Scale Scale > 10g? AcidAvailable->Scale Yes MethodC Method C: AlMe3 Mediated (Direct Aminolysis) EsterAvailable->MethodC Yes AcidSensitive Is Acid Partner Acid-Sensitive? Scale->AcidSensitive No MethodB Method B: Acid Chloride Activation (High Reactivity, Robust) Scale->MethodB Yes (Cost effective) MethodA Method A: T3P Coupling (High Yield, Low Epimerization) AcidSensitive->MethodA Yes AcidSensitive->MethodB No

Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate form and scale.

Method A: Propanephosphonic Acid Anhydride (T3P)

Best For: Chiral acids, parallel synthesis, and avoiding toxic byproducts.

T3P (Propylphosphonic anhydride) is the superior choice for deactivated amines. Unlike HATU/HBTU, which rely on the amine attacking an active ester, T3P forms a highly reactive mixed anhydride. The reaction is driven by the release of a water-soluble cyclic phosphonate byproduct, simplifying workup.[2]

Mechanism of Action

T3P acts as a kinetic scavenger. It activates the carboxylic acid to a mixed anhydride. The low nucleophilicity of the isoxazole amine is overcome by the high electrophilicity of the P-O activated intermediate and the thermodynamic sink of the stable byproduct.

Protocol

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 3-Bromoisoxazole amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Pyridine (3.0 equiv) or DIPEA (4.0 equiv)[3]

  • Solvent: EtOAc (preferred) or 2-MeTHF.

Step-by-Step:

  • Dissolution: Charge a reaction vial with the Carboxylic Acid (1.0 equiv) and 3-Bromoisoxazole amine (1.1 equiv) in EtOAc (concentration ~0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv).[3] Note: Pyridine is often superior to DIPEA for T3P reactions with weak amines as it acts as a nucleophilic catalyst.

  • Activation: Cool the mixture to 0 °C. Dropwise add T3P solution (1.5 equiv).

  • Reaction: Allow to warm to Room Temperature (RT).

    • Optimization: If no product forms after 2 hours, heat to 60 °C. The high boiling point of T3P allows for thermal forcing without decomposition.

  • Workup: Dilute with EtOAc. Wash with water (x2), 0.5 M HCl (to remove pyridine), and saturated NaHCO₃.

  • Validation: The byproduct is water-soluble.[3][2][4] If the organic layer retains color or impurities, the coupling likely stalled.

Method B: Acid Chloride Activation via Ghosez's Reagent or Oxalyl Chloride

Best For: Sterically hindered acids, scale-up, and extremely poor nucleophiles.

When the amine is too unreactive for T3P, converting the acid to an acid chloride is necessary. We recommend using Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) for acid-sensitive substrates, or Oxalyl Chloride for standard substrates.[3]

Protocol (Oxalyl Chloride Variant)

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • DMF (catalytic, 2-3 drops)

  • 3-Bromoisoxazole amine (1.0 equiv)

  • Base: Pyridine (solvent/base mix) or NaH (for deprotonation strategy).[3]

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid in dry DCM (0.2 M) under N₂. Add catalytic DMF.

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0 °C. Stir at RT for 1-2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride (critical to prevent side reactions).

  • Coupling (Standard): Redissolve the crude acid chloride in DCM. Add a solution of 3-Bromoisoxazole amine (1.0 equiv) and Pyridine (3.0 equiv) in DCM. Stir at RT overnight.

  • Coupling (Aggressive - Sodium Hydride Method):

    • Dissolve 3-Bromoisoxazole amine in dry THF.

    • Add NaH (60% dispersion, 1.2 equiv) at 0 °C. Stir 30 min to generate the amide anion (highly nucleophilic).

    • Add the crude acid chloride solution dropwise. This method is instantaneous but requires dry conditions.

Method C: Trimethylaluminum (AlMe₃) Mediated Aminolysis

Best For: Converting Esters directly to Amides.[3][5] The "Nuclear Option" for substrates that fail Methods A and B.

This method bypasses the carboxylic acid entirely. AlMe₃ reacts with the amine to form a dimethylaluminum amide species (


), which is a potent nucleophile capable of attacking esters directly.

Safety Warning: Trimethylaluminum is pyrophoric. Handle only under inert atmosphere (Argon/Nitrogen) in a fume hood.

Mechanism

AlMe3Mechanism Step1 Amine + AlMe3 Intermediate Al-Amine Complex (Active Nucleophile) Step1->Intermediate - CH4 (Gas) Product Amide + Al-OMe Intermediate->Product + Ester

Figure 2: Activation pathway of AlMe3 mediated aminolysis.[3]

Protocol

Reagents:

  • Ester Partner (Methyl or Ethyl ester preferred) (1.0 equiv)[3]

  • 3-Bromoisoxazole amine (1.2 equiv)

  • Trimethylaluminum (2.0 M in Toluene) (1.5 – 2.0 equiv)

  • Solvent: Toluene or DCE (1,2-Dichloroethane).

Step-by-Step:

  • Complex Formation: In a flame-dried Schlenk tube or microwave vial under Argon, dissolve 3-Bromoisoxazole amine (1.2 equiv) in dry Toluene.

  • Activation: Carefully add AlMe₃ solution (1.5 equiv) dropwise at RT.

    • Observation: Methane gas will evolve. Ensure proper venting through a bubbler. Stir for 15-30 minutes to ensure complete formation of the aluminum-amide.

  • Addition: Add the Ester (1.0 equiv) dissolved in minimal Toluene.

  • Heating: Seal the vessel and heat to 80–100 °C (or microwave at 110 °C for 20-40 mins).

  • Quench (Critical): Cool to 0 °C. Extremely slowly add dilute HCl (1M) or Rochelle's Salt solution (Potassium sodium tartrate).

    • Note: Rochelle's salt is preferred to break up the aluminum emulsion. Stir vigorously for 1 hour until two clear layers form.

  • Extraction: Extract with EtOAc, dry over MgSO₄, and concentrate.

Comparative Data & Performance

FeatureMethod A (T3P)Method B (Acid Chloride)Method C (AlMe₃)
Reactivity HighVery HighExtreme
Substrate Scope Acids (inc.[3] Chiral)Acids (Robust)Esters
Epimerization Very Low (<2%)Moderate to HighLow
Moisture Sensitivity LowHighExtreme (Pyrophoric)
Workup Simple (Aq.[3] wash)StandardComplex (Emulsions)
Yield (Typical) 75-90%60-85%50-80%

Troubleshooting Guide

Problem: No Reaction (Starting Material remains)

  • Cause: Amine is too deactivated.

  • Solution: Switch to Method C (AlMe₃) or Method B using NaH to deprotonate the amine first.[3]

  • Alternative: Use microwave irradiation with T3P (100 °C, 30 min).

Problem: Low Yield / Decomposition

  • Cause: 3-bromoisoxazole ring instability.

  • Solution: Avoid strong mineral acids. The isoxazole N-O bond can cleave under reducing conditions or harsh hydrogenation; ensure conditions remain oxidative or neutral.

Problem: Bis-acylation

  • Cause: Excess acid chloride.

  • Solution: Strictly control stoichiometry (1:1). If bis-acylation occurs (acylation of the ring nitrogen or double addition), treat the crude with dilute NaOH/MeOH to cleave the labile N-acyl group while retaining the desired amide.

References

  • T3P Overview & Mechanism

    • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016.

    • Note: Defines T3P utility for electron-deficient anilines.
  • Isoxazole Reactivity

    • Pinho e Melo, T. M. "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005.

    • Note: Details the electronic deactiv
  • AlMe3 Mediated Coupling

    • Pei, Y., et al. "Trimethylaluminum-Mediated Amide Bond Formation from Esters and Amines." Tetrahedron Letters, 2016.
    • Chung, S., et al. "Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids."[6] Synlett, 2011.[6] [3]

  • Specific 3-Bromoisoxazole Synthesis

    • Zappalà, M., et al. "Development of novel N-3-bromoisoxazolin-5-yl substituted 2,3-benzodiazepines."[7] Bioorganic & Medicinal Chemistry, 2017.[7][8]

    • Note: Provides specific experimental d

Sources

Method

Preparation of isoxazole-based fragment libraries using 3-bromo handle

Application Note: Strategic Synthesis of Isoxazole Fragment Libraries via the 3-Bromo Handle Executive Summary This guide details the strategic construction of isoxazole-based fragment libraries utilizing the 3-bromo pos...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Isoxazole Fragment Libraries via the 3-Bromo Handle

Executive Summary

This guide details the strategic construction of isoxazole-based fragment libraries utilizing the 3-bromo position as a versatile synthetic handle. While isoxazoles are privileged scaffolds in medicinal chemistry—acting as bioisosteres for amides and esters—their utility in Fragment-Based Drug Discovery (FBDD) is often limited by synthetic accessibility regarding regioselective substitution.

This protocol leverages dibromoformaldoxime (DBFO) to generate 3-bromo-isoxazoles with high regiocontrol.[1] The resulting 3-bromo handle serves as a "growth vector" for late-stage diversification via Palladium-catalyzed cross-couplings, enabling the rapid generation of diverse, soluble, and distinct fragment sets.

Strategic Rationale

Why the 3-Bromo Handle?

In FBDD, the geometry of the exit vector is critical. Standard isoxazole synthesis (e.g., condensation of 1,3-dicarbonyls with hydroxylamine) typically yields 3,5-disubstituted systems where the substituents are fixed early.

  • Regiocontrol: The use of DBFO guarantees the halogen at the 3-position.

  • Reactivity: The 3-bromo position is sufficiently reactive for Suzuki-Miyaura and Buchwald-Hartwig couplings but stable enough to survive the initial cycloaddition.

  • FBDD Suitability: The isoxazole ring is planar and polar, improving water solubility (logP control) compared to phenyl analogs.

Mechanism of Action: The [3+2] Cycloaddition

The core synthesis relies on the in situ generation of bromonitrile oxide from DBFO.[1] This dipole undergoes a [1,3]-dipolar cycloaddition with terminal alkynes to yield 3-bromo-5-substituted isoxazoles exclusively.

ReactionPathway DBFO Dibromoformaldoxime (DBFO) Int Bromonitrile Oxide [Br-C≡N+-O-] DBFO->Int -HBr Base Base (KHCO3) Base->Int Scaffold 3-Bromo-5-R-Isoxazole (Core Scaffold) Int->Scaffold + Alkyne [3+2] Cycloaddition Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Scaffold Library Fragment Library (Suzuki/Buchwald) Scaffold->Library Pd-Catalysis Diversification

Figure 1: Synthetic pathway from DBFO precursor to diversifiable fragment library.

Safety & Handling (Critical)

WARNING: Dibromoformaldoxime (DBFO) and its nitrile oxide intermediate are potent skin irritants and lachrymators.

  • Explosion Hazard: Nitrile oxides are unstable and can dimerize exothermically to form furoxans. Never concentrate the intermediate bromonitrile oxide.

  • PPE: Double nitrile gloves, face shield, and work exclusively in a fume hood.

  • Quench: Residual active species should be quenched with dilute HCl or sodium bisulfite solution before disposal.

Protocol A: Scaffold Synthesis (Core Generation)

This protocol describes the synthesis of 3-bromo-5-phenylisoxazole as a representative scaffold. This method is scalable to generate 50–100 mg of various cores for library assembly.

Reagents:

  • Dibromoformaldoxime (DBFO) [CAS: 74213-24-4]

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Potassium Bicarbonate (KHCO₃)

  • Ethyl Acetate (EtOAc) / Water

  • Solvent: Ethyl Acetate/Water biphasic system (preferred for safety to act as a heat sink).

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve Phenylacetylene (1.0 equiv, 5.0 mmol) and DBFO (1.2 equiv, 6.0 mmol) in Ethyl Acetate (25 mL).

  • Base Activation: Prepare a solution of KHCO₃ (2.5 equiv, 12.5 mmol) in Water (10 mL).

  • Controlled Addition: Add the KHCO₃ solution dropwise to the vigorously stirred organic phase over 30 minutes at Room Temperature (20–25°C).

    • Expert Insight: Slow addition keeps the concentration of the transient bromonitrile oxide low, favoring reaction with the alkyne (cycloaddition) over self-dimerization (furoxan formation).

  • Reaction: Stir the biphasic mixture for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LCMS. The DBFO spot should disappear.

  • Work-up: Separate the layers. Extract the aqueous layer with EtOAc (2 x 15 mL). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes).

    • Target: 3-bromo-5-phenylisoxazole.

    • Typical Yield: 85–95%.

Table 1: Troubleshooting the Cycloaddition

ObservationProbable CauseCorrective Action
Low Yield / Dimer Formation Base addition too fast.Use a syringe pump for base addition; increase stirring rate.
Incomplete Conversion Old DBFO (decomposed).Recrystallize DBFO or synthesize fresh from glyoxylic acid.
Exotherm (Heat Spike) High concentration.Dilute reaction; ensure efficient water cooling.

Protocol B: Library Diversification (Suzuki Coupling)

Once the 3-bromo core is synthesized, it serves as the electrophile for parallel synthesis.

Reagents:

  • 3-Bromo-isoxazole scaffold (from Protocol A)[2][3][4]

  • Diverse Aryl/Heteroaryl Boronic Acids (Fragment set)

  • Catalyst: Pd(dppf)Cl₂[5]·DCM (Robust, air-stable)

  • Base: Cs₂CO₃ (Cesium Carbonate)

  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Methodology (Parallel Format):

  • Setup: In a reaction block or vial, weigh 3-bromo scaffold (1.0 equiv, 0.2 mmol), Boronic Acid (1.5 equiv, 0.3 mmol), and Cs₂CO₃ (3.0 equiv, 0.6 mmol).

  • Inertion: Evacuate and backfill with Nitrogen (x3).

  • Solvent/Cat: Add degassed Dioxane/Water (4:1, 2 mL) followed by Pd(dppf)Cl₂ (5 mol%).

  • Heating: Seal and heat at 80°C for 4–12 hours.

    • Expert Insight: Isoxazole bromides are less reactive than phenyl bromides. If conversion is low, switch to Pd(dtbpf)Cl₂ or XPhos Pd G3 for higher turnover.

  • Filtering: Cool to RT. Filter through a PL-Thiol MP SPE cartridge (to scavenge Pd) or a celite plug.

  • Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

DecisionTree Start Start: Diversification CheckBoronic Is Boronic Acid Electron Poor? Start->CheckBoronic Standard Use Standard Protocol Pd(dppf)Cl2, 80°C CheckBoronic->Standard No (Electron Rich/Neutral) Advanced Use Advanced Catalyst XPhos Pd G3 or Pd(dtbpf)Cl2 CheckBoronic->Advanced Yes (Pyridine/Pyrimidine) CheckN Does Fragment contain free amines? Standard->CheckN Advanced->CheckN Protect Use Boc-protected boronic acids CheckN->Protect Yes Proceed Proceed to Coupling CheckN->Proceed No

Figure 2: Catalyst and reagent selection decision tree for library diversification.

Quality Control & Validation

For a library to be "FBDD-Ready," it must pass strict solubility and purity checks.

  • Purity: >95% by LCMS (UV 254 nm) and ¹H NMR.

    • Note: Paramagnetic Pd residues can broaden NMR signals. Ensure Thiol scavenging is effective.

  • Solubility: Dissolve fragments in d₆-DMSO at 200 mM.

    • Check for precipitation after 24 hours at RT.

    • Isoxazoles generally show superior solubility to pyrazoles or furans in aqueous buffers.

  • Identity: Confirm regiochemistry. The isoxazole ring proton (H-4) typically appears as a singlet around 6.5–6.9 ppm in CDCl₃.

References

  • Synthesis of DBFO Precursor

    • Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines.[4][6]

    • Source: University of Cambridge / Vapourtec Applic
    • URL: [Link]

  • Isoxazoles in Drug Discovery

    • Isoxazole Scaffolds: Building Blocks for Innov
    • Source: NBInno PharmChem[7]

    • URL: [Link]

  • Suzuki Coupling Protocols

    • Suzuki-Miyaura Cross-Coupling Reaction Reference Protocols.
    • Source: Fisher Scientific
    • URL: [Link][5]

  • Fragment Library Design

    • Advances in isoxazole chemistry and their role in drug discovery.
    • Source: RSC Advances (Royal Society of Chemistry)
    • URL: [Link]

Sources

Application

Synthesis of Broxaterol Analogs: A Detailed Guide Using 3-Bromoisoxazole Intermediates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Broxaterol and the Pursuit of Novel β2-Adrenergic Agonists Broxaterol, a potent and selective β2-adrenergic receptor agoni...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Broxaterol and the Pursuit of Novel β2-Adrenergic Agonists

Broxaterol, a potent and selective β2-adrenergic receptor agonist, serves as a crucial pharmacological tool in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic action stems from its ability to relax the smooth muscle of the airways, leading to bronchodilation.[2] The synthesis of Broxaterol and its analogs is a significant area of research in medicinal chemistry, driven by the continuous need for new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles.

This application note provides a comprehensive guide to the synthesis of Broxaterol analogs, with a particular focus on the strategic use of 3-bromoisoxazole intermediates. We will delve into the rationale behind the synthetic design, provide detailed experimental protocols, and offer practical insights into troubleshooting and safety considerations.

The Strategic Role of the 3-Bromoisoxazole Moiety

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[3] In the context of Broxaterol synthesis, the 3-bromoisoxazole core serves as a versatile and reactive intermediate, offering several advantages:

  • Facile Introduction of Functionality: The bromine atom at the 3-position provides a handle for further chemical modifications, allowing for the exploration of a diverse range of analogs.

  • Activation for Nucleophilic Substitution: The electron-withdrawing nature of the isoxazole ring activates the 3-position for nucleophilic substitution reactions, a key step in building the desired side chain.

  • Structural Rigidity: The aromatic isoxazole ring imparts a degree of conformational rigidity to the molecule, which can be crucial for optimal binding to the β2-adrenergic receptor.

Synthetic Pathways to Broxaterol Analogs via 3-Bromoisoxazole Intermediates

Two primary synthetic routes have been established for the preparation of Broxaterol and its analogs, both of which converge on the key intermediate, 3-bromo-5-acetylisoxazole.

Route A: 1,3-Dipolar Cycloaddition

This approach commences with the in situ generation of bromonitrile oxide from dibromoformaldoxime, which then undergoes a 1,3-dipolar cycloaddition reaction with an appropriate alkyne, such as 3-butyn-2-one, to yield the 3-bromo-5-acetylisoxazole intermediate.[1]

Conceptual Workflow of Route A

Route_A A Dibromoformaldoxime B Bromonitrile Oxide (in situ) A->B Base D 3-Bromo-5-acetylisoxazole B->D C 3-Butyn-2-one C->D [3+2] Cycloaddition

Caption: 1,3-Dipolar cycloaddition pathway to the key intermediate.

Route B: Condensation and Decarboxylative Hydrolysis

An alternative and often more scalable route involves the condensation of 3-bromo-5-isoxazolylcarbonyl chloride with diethyl malonate.[4] The resulting malonyl derivative is then subjected to decarboxylative hydrolysis to afford the same 3-bromo-5-acetylisoxazole intermediate.[4]

Conceptual Workflow of Route B

Route_B E 3-Bromo-5-isoxazolyl- carbonyl Chloride G Malonyl Derivative E->G F Diethyl Malonate F->G Condensation H 3-Bromo-5-acetylisoxazole G->H Decarboxylative Hydrolysis

Caption: Condensation and decarboxylation pathway to the key intermediate.

From Intermediate to Final Product: The Core Transformations

Once the 3-bromo-5-acetylisoxazole intermediate is obtained, the synthesis of Broxaterol analogs proceeds through a series of well-defined steps:

  • α-Bromination: The acetyl group of the intermediate is selectively brominated at the α-position. Pyridinium tribromide is a commonly used reagent for this transformation due to its solid nature, which makes it easier and safer to handle compared to liquid bromine. This reaction yields 5-(bromoacetyl)-3-bromoisoxazole.[1]

  • Ketone Reduction: The α-bromoketone is then reduced to the corresponding bromoethanol derivative. Sodium borohydride is a mild and selective reducing agent suitable for this purpose, effectively reducing the ketone without affecting the isoxazole ring or the carbon-bromine bonds.[1]

  • Nucleophilic Substitution: The final step involves the reaction of the bromoethanol derivative with a primary or secondary amine, such as tert-butylamine for the synthesis of Broxaterol itself. This nucleophilic substitution reaction forms the crucial amino alcohol side chain. The reaction can proceed directly or via an intermediate oxirane.[4]

Overall Synthetic Workflow

Overall_Synthesis I 3-Bromo-5-acetylisoxazole J 5-(Bromoacetyl)-3-bromoisoxazole I->J Pyridinium Tribromide K 2-Bromo-1-(3-bromo-5-isoxazolyl)ethanol J->K Sodium Borohydride L Broxaterol Analog K->L Amine (e.g., R-NH2)

Caption: Key transformations from the intermediate to the final Broxaterol analog.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative Broxaterol analog.

Protocol 1: Synthesis of 3-Bromo-5-acetylisoxazole

Materials:

  • 3-Bromo-5-isoxazolylcarbonyl chloride

  • Diethyl malonate

  • Magnesium ethoxide

  • Anhydrous diethyl ether

  • Sulfuric acid (concentrated)

  • Acetic acid

Procedure:

  • To a stirred suspension of magnesium ethoxide in anhydrous diethyl ether, add diethyl malonate dropwise at room temperature.

  • After the addition is complete, add a solution of 3-bromo-5-isoxazolylcarbonyl chloride in anhydrous diethyl ether dropwise.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Cool the mixture and pour it into a mixture of ice and concentrated sulfuric acid.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To the crude product, add a mixture of acetic acid and sulfuric acid and heat to reflux for 4-6 hours.

  • Pour the reaction mixture onto ice and extract with a suitable organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain 3-bromo-5-acetylisoxazole.

Protocol 2: Synthesis of 1-(3-Bromo-5-isoxazolyl)-2-(tert-butylamino)ethanol (Broxaterol)

Materials:

  • 3-Bromo-5-acetylisoxazole

  • Pyridinium tribromide

  • Anhydrous tetrahydrofuran (THF)

  • Sodium borohydride

  • Methanol

  • tert-Butylamine

Procedure:

  • α-Bromination: To a solution of 3-bromo-5-acetylisoxazole in anhydrous THF, add pyridinium tribromide portion-wise at 0°C. Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Reduction: Dissolve the crude 5-(bromoacetyl)-3-bromoisoxazole in methanol and cool to 0°C. Add sodium borohydride portion-wise, maintaining the temperature below 5°C. Stir for 1-2 hours.

  • Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 2-bromo-1-(3-bromo-5-isoxazolyl)ethanol.

  • Amination: Dissolve the crude bromoethanol in a suitable solvent (e.g., ethanol or isopropanol) and add an excess of tert-butylamine. Heat the reaction mixture in a sealed vessel at a temperature between 60-80°C for 12-24 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(3-bromo-5-isoxazolyl)-2-(tert-butylamino)ethanol.

Data Summary for Representative Broxaterol Analogs

AnalogAmine UsedYield (%)Melting Point (°C)¹H NMR (δ, ppm)
Broxaterol tert-Butylamine65-75102-104Consistent with literature
Analog 1 Isopropylamine60-7095-97Expected shifts for isopropyl group
Analog 2 Cyclohexylamine70-80110-112Expected shifts for cyclohexyl group
Analog 3 Benzylamine55-65125-127Aromatic protons observed

Note: Yields and analytical data are representative and may vary depending on the specific reaction conditions and purification methods.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in cycloaddition Dimerization of nitrile oxide.Generate nitrile oxide in situ at low temperature and add the alkyne slowly.
Formation of regioisomers Steric and electronic factors.Modify the substituents on the alkyne or nitrile oxide; screen different solvents and temperatures.
Incomplete bromination Insufficient brominating agent or deactivation.Use a slight excess of pyridinium tribromide; ensure anhydrous conditions.
Over-reduction or side reactions Reaction temperature too high; excess reducing agent.Maintain low temperature during sodium borohydride addition; use stoichiometric amounts.
Difficult purification Similar polarity of starting materials and products.Optimize column chromatography conditions (solvent gradient, different stationary phase); consider derivatization for easier separation.

Safety Precautions

  • 3-Bromoisoxazole and its derivatives: These compounds should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and vapors.

  • Brominating agents (e.g., Pyridinium tribromide, Bromine): These are corrosive and toxic. Handle with extreme care in a fume hood. Avoid contact with skin and eyes. Have an appropriate quenching agent (e.g., sodium thiosulfate solution) readily available in case of spills.

  • Sodium borohydride: This is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle in a dry environment and add it to the reaction mixture in small portions.

  • Solvents: Use flammable solvents in a well-ventilated area, away from ignition sources.

Conclusion

The synthesis of Broxaterol analogs using 3-bromoisoxazole intermediates offers a robust and versatile platform for the discovery of new β2-adrenergic agonists. The synthetic routes outlined in this guide, coupled with the detailed protocols and practical advice, provide a solid foundation for researchers in the field of medicinal chemistry and drug development. By understanding the underlying principles and potential challenges, scientists can effectively navigate the synthesis of novel compounds with the potential for improved therapeutic properties.

References

  • Nava, S., Crotti, P., Gurrieri, G., Fracchia, C., & Rampulla, C. (1992). Effect of a beta 2-agonist (broxaterol) on respiratory muscle strength and endurance in patients with COPD with irreversible airway obstruction. Chest, 101(1), 133–140. [Link]

  • De Amici, M., De Micheli, C., Carrea, G., & Spezia, S. (1989). Chemoenzymatic synthesis of chiral isoxazole derivatives. The Journal of Organic Chemistry, 54(11), 2646–2650. [Link]

  • Della Bella, D., & Chiarino, D. (1981). U.S. Patent No. 4,276,299. Washington, DC: U.S.
  • Fantucci, M., Sala, R., Chiarino, D., Frigeni, V., Della Bella, D., & Carenzi, A. (1986). New isoxazole derivatives with a potent and select. Il Farmaco, Edizione Scientifica, 41(6), 440-449.
  • Wikipedia contributors. (2023, December 2). Broxaterol. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

  • Sciforum. (2025). Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives. Proceedings, 1-4. [Link]

  • Procopiou, P. A., Barrett, V. J., Bevan, N. J., Biggadike, K., Box, P. C., Butchers, P. R., ... & Tomlin, P. (2010). Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an antedrug approach. Journal of medicinal chemistry, 53(11), 4522–4530. [Link]

  • Donati, D., De Riccardis, F., & Iadonisi, A. (2009). Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines. Organic letters, 11(7), 1643–1646. [Link]

  • Zambon Group S.p.A. (1980). JP S55108862.
  • MTC. (n.d.). Broxaterol. Retrieved February 15, 2026, from [Link]

  • Synapse. (2024, July 17). What is the mechanism of Broxaterol? Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved February 15, 2026, from [Link]

Sources

Method

Click chemistry applications of 3-bromo-5-alkynyl isoxazoles

Application Note: Orthogonal Functionalization of 3-Bromo-5-Alkynyl Isoxazoles Executive Summary This guide details the application of 3-bromo-5-alkynyl isoxazoles as bifunctional "linchpin" scaffolds in drug discovery a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Orthogonal Functionalization of 3-Bromo-5-Alkynyl Isoxazoles

Executive Summary

This guide details the application of 3-bromo-5-alkynyl isoxazoles as bifunctional "linchpin" scaffolds in drug discovery and bioconjugation. These molecules possess two distinct reactive handles: a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click" chemistry) and a heteroaryl bromide for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

The primary utility of this scaffold lies in its orthogonality . Researchers can "click" diverse azide libraries onto the 5-position to generate fragment diversity, followed by late-stage functionalization of the 3-position to optimize pharmacokinetic properties or engage specific protein pockets. This note provides validated protocols for this sequential workflow, addressing common pitfalls such as catalyst poisoning and regioselectivity.

Chemical Profile & Mechanism

The Scaffold: 3-bromo-5-ethynylisoxazole (and its derivatives).

  • 3-Position (Bromide): Electrophilic handle. Reacts via Pd-catalyzed cross-coupling. Less reactive than typical aryl bromides due to the electron-rich nature of the isoxazole ring, requiring specialized ligands.

  • 5-Position (Alkyne): Nucleophilic/Dipolarophile handle.[1] Reacts exclusively with azides under Cu(I) catalysis to form 1,4-disubstituted 1,2,3-triazoles.

  • Isoxazole Core: Acts as a rigid bioisostere for amide bonds, improving metabolic stability and restricting conformational freedom.

Strategic Workflow: The recommended sequence is Click First, Couple Second .

  • Reasoning: Terminal alkynes can participate in unwanted side reactions (e.g., Glaser coupling, polymerization) under the basic, heated conditions of Suzuki coupling. The C-Br bond is chemically inert to standard CuAAC conditions, allowing the library generation step to proceed without protecting groups.

Pathway Visualization

The following diagram illustrates the divergent synthesis capabilities of the scaffold.

G Start 3-Bromo-5-Alkynyl Isoxazole Step1 Step 1: CuAAC (Click) (R-N3, Cu catalyst) Start->Step1 Chemoselective Ligation Intermediate 3-Bromo-Isoxazole-Triazole Conjugate Step1->Intermediate Yield: >90% Step2 Step 2: Pd-Coupling (R'-B(OH)2, Pd catalyst) Intermediate->Step2 Orthogonal Functionalization Final Final Library: Isoxazole-Triazole-Biaryl Step2->Final Lead Compound

Caption: Sequential functionalization workflow. The C-Br bond remains intact during the initial Click reaction, enabling subsequent diversification.

Applications in Drug Discovery

A. Fragment-Based Drug Discovery (FBDD)

The 3-bromo-5-alkynyl isoxazole serves as a core for "Fragment Growing."

  • Library A (Azides): A library of 50-100 azides (aliphatic, aromatic, heteroaromatic) is clicked onto the alkyne.

  • Screening: The resulting 3-bromo-isoxazole-triazoles are screened for binding affinity.

  • Optimization: The "hit" is subjected to Suzuki coupling at the 3-bromo position to extend the scaffold into adjacent binding pockets, increasing potency.

B. PROTAC Linker Synthesis

This scaffold is ideal for synthesizing Proteolysis Targeting Chimeras (PROTACs). The isoxazole provides a rigid spacer, while the click reaction attaches the E3 ligase ligand (e.g., thalidomide-azide) and the Suzuki coupling attaches the Target Protein ligand.

Experimental Protocols

Protocol 1: General CuAAC "Click" Reaction

Objective: Functionalization of the alkyne while preserving the bromide.

Reagents:

  • Scaffold: 3-bromo-5-alkynyl isoxazole (1.0 equiv)

  • Azide: R-N3 (1.1 equiv)

  • Catalyst: CuSO4[2][3]·5H2O (5 mol%)

  • Reductant: Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/H2O (1:1 v/v) or DMSO/H2O (for lipophilic azides).

Step-by-Step:

  • Dissolution: Dissolve the isoxazole scaffold and the organic azide in the chosen solvent system (0.1 M concentration).

  • Catalyst Prep: Prepare a fresh aqueous solution of Sodium Ascorbate (0.5 M) and CuSO4 (0.25 M).

  • Initiation: Add the CuSO4 solution to the reaction mixture, followed immediately by the Sodium Ascorbate. The mixture should turn bright yellow/orange (characteristic of Cu(I)).

  • Incubation: Stir vigorously at Room Temperature for 2–4 hours.

    • Note: Do not heat. Thermal activation is unnecessary and may degrade the isoxazole.

  • Quenching: Dilute with water and extract with Ethyl Acetate.

  • Purification: Generally, the triazole product precipitates or can be isolated via simple filtration. If extraction is performed, pass the organic layer through a short silica plug to remove copper traces.

Validation Criteria:

  • LC-MS: Disappearance of the alkyne peak; appearance of the triazole mass (M+Azide).

  • NMR: Appearance of the triazole proton singlet (typically δ 7.5–8.5 ppm).

Protocol 2: Suzuki-Miyaura Coupling on Triazole-Isoxazoles

Objective: Functionalization of the 3-bromo position.[4][5][6][7] Challenge: The triazole ring formed in Step 1 is a strong ligand for Palladium, potentially poisoning the catalyst. Solution: Use high-activity precatalysts and anhydrous conditions.

Reagents:

  • Substrate: 3-bromo-isoxazole-triazole (from Protocol 1) (1.0 equiv)

  • Boronic Acid: Ar-B(OH)2 (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2 or XPhos Pd G3 (5 mol%)

  • Base: K2CO3 (2.0 equiv) or Cs2CO3 (for sterically hindered substrates)

  • Solvent: 1,4-Dioxane/H2O (4:1) or Toluene (anhydrous).

Step-by-Step:

  • Deoxygenation: Charge the reaction vessel with the substrate, boronic acid, and base. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed solvent via syringe.

  • Catalyst Addition: Add the Pd catalyst rapidly under a positive stream of Argon.

  • Reaction: Heat to 80–90°C for 6–12 hours.

    • Critical: Monitor conversion by LC-MS. If the reaction stalls (due to triazole coordination), add an additional 2 mol% of catalyst.

  • Workup: Filter through Celite to remove Palladium black. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Data Summary & Troubleshooting

Comparative Reactivity Table

VariableCondition A (Standard)Condition B (Optimized)Outcome
Click Solvent THF/Watert-BuOH/Water t-BuOH prevents isoxazole hydrolysis and improves solubility.
Click Catalyst CuI / DIPEACuSO4 / Ascorbate Ascorbate method prevents oxidative homocoupling of alkynes.
Suzuki Catalyst Pd(PPh3)4XPhos Pd G3 XPhos overcomes the "Triazole Poisoning" effect significantly faster.
Suzuki Base Na2CO3K3PO4 Phosphate bases reduce protodebromination side-products.

Troubleshooting Guide:

  • Issue: Incomplete Click Reaction.

    • Cause: Oxidation of Cu(I) to Cu(II) by ambient air.

    • Fix: Add an additional 5 mol% of Sodium Ascorbate and degas the solvent.

  • Issue: Stalled Suzuki Coupling.

    • Cause: The triazole nitrogen coordinates to the Pd center, deactivating it.

    • Fix: Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos or SPhos) which prevents this coordination.

References

  • Sharpless, K. B., et al. (2002). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition.

  • Gopi, H. N., et al. (2025).[3] "Advances in isoxazole chemistry and their role in drug discovery." RSC Advances.

  • Snieckus, V., et al. (2001).[8] "Selective Ortho and Benzylic Functionalization... Suzuki Cross-Coupling Reactions." Journal of Organic Chemistry.

  • Martis, G. J., & Gaonkar, S. L. (2025). "Advances in isoxazole chemistry and their role in drug discovery." Royal Society of Chemistry.[2]

  • Meldal, M., & Tornoe, C. W. (2008). "Cu-Catalyzed Azide-Alkyne Cycloaddition."[9][10][11] Chemical Reviews.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reductive Amination on Isoxazole Scaffolds

Welcome to the technical support center for optimizing synthetic routes involving isoxazole moieties. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing synthetic routes involving isoxazole moieties. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the specific challenges of performing reductive amination on isoxazole-containing aldehydes and ketones. The isoxazole ring, while a valuable pharmacophore, presents unique stability considerations that require a carefully optimized approach to achieve high-yield amination.

This document moves beyond standard protocols to provide a deeper understanding of the reaction mechanism, troubleshoot common experimental failures, and offer field-proven strategies for success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent obstacles encountered during the reductive amination of isoxazole derivatives. The format is designed to help you quickly diagnose and resolve experimental setbacks.

Issue 1: Low or No Product Yield with High Starting Material Recovery

Q1: My LC-MS analysis shows mostly unreacted isoxazole aldehyde and amine after 24 hours. What is the most likely cause?

A1: This classic symptom points directly to inefficient formation of the crucial imine or iminium ion intermediate. The reductive amination is a two-stage process occurring in equilibrium: carbonyl-amine condensation to form an imine, followed by its reduction. If the first stage is unfavorable, the reducing agent has nothing to act upon.

Potential Causes & Recommended Actions:

  • Suboptimal pH: Imine formation is notoriously pH-dependent.[1] The reaction requires a delicate balance: the amine must be sufficiently nucleophilic (not fully protonated), and the carbonyl oxygen needs to be protonated to activate the carbon for attack. For most systems, a slightly acidic environment (pH 4-5) is optimal.[2][3]

    • Action: Add a catalytic amount of a weak acid, such as acetic acid (typically 1-2 equivalents), to your reaction mixture.[4]

  • Presence of Water: The formation of an imine from an aldehyde and an amine is a condensation reaction that releases one molecule of water. According to Le Châtelier's principle, the presence of excess water in the reaction can push the equilibrium back towards the starting materials.[5]

    • Action: Ensure you are using anhydrous solvents. For stubborn cases, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), or setting up the reaction with a Dean-Stark apparatus if thermally feasible for your substrates.

  • Steric Hindrance: If either the isoxazole carbonyl or the amine is sterically bulky, the rate of imine formation can be significantly reduced.

    • Action: Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C) and extend the reaction time. Monitor progress by TLC or LC-MS. You may also need to increase the concentration of one of the reactants.[6]

Issue 2: Formation of Significant Byproducts

Q2: My primary byproduct is the alcohol resulting from the reduction of my isoxazole aldehyde. How can I prevent this?

A2: This indicates your reducing agent is too reactive and is reducing the starting carbonyl faster than the imine intermediate is formed and/or reduced.[2] This is a common issue when using powerful reducing agents like sodium borohydride (NaBH₄) in a one-pot setup.[7]

Solutions Ranked by Recommendation:

  • Switch to a More Selective Reducing Agent: The best solution is to use a reductant that shows high selectivity for the iminium ion over the carbonyl.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the modern reagent of choice for most reductive aminations.[4][7] It is mild, effective, and does not readily reduce aldehydes or ketones at neutral or slightly acidic pH.[8]

    • Sodium Cyanoborohydride (NaBH₃CN): The classic selective reagent.[2] It is highly effective at the optimal pH for imine formation (pH 4-5).[3] However, it is highly toxic and can generate hydrogen cyanide gas under strongly acidic conditions, necessitating careful handling and quenching procedures.[4]

  • Adopt a Two-Step Procedure: If you must use a less selective agent like NaBH₄, alter the procedure. First, stir the isoxazole aldehyde and amine together in the solvent (with an acid catalyst if needed) for a period to allow for imine formation (monitor by TLC/LC-MS). Once the imine has formed, then add the NaBH₄.[2][7]

Q3: I'm observing products with a higher mass, suggesting my isoxazole ring has opened. Why is this happening?

A3: This is a critical failure mode specific to isoxazoles. The N-O bond within the isoxazole ring is inherently weak and susceptible to cleavage under certain reductive conditions.[9][10]

Critical Factors Leading to Ring Cleavage:

  • Aggressive Reducing Conditions: Catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Ni catalysts) is well-known to cleave the isoxazole N-O bond, typically yielding a β-enamino ketone.[9][10] Avoid these conditions unless ring-opening is the desired outcome.

  • Strongly Basic or High-Temperature Conditions: Some isoxazole derivatives can undergo ring-opening in the presence of strong bases or at elevated temperatures.[9][11] Reductive amination conditions should be kept mild (pH ~5, Temp < 60 °C).

Action Plan:

  • Immediately cease using catalytic hydrogenation for this transformation.

  • Switch exclusively to mild hydride donors like NaBH(OAc)₃.

  • Ensure your reaction is not becoming basic during workup, which can degrade the product.[11]

Frequently Asked Questions (FAQs)

Q: Which reducing agent is the best starting point for my isoxazole substrate?

A: For nearly all applications involving sensitive heterocyclic systems like isoxazoles, Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) is the recommended starting point. Its high selectivity for the iminium ion, commercial availability, and lower toxicity compared to cyanoborohydride make it the superior choice for both one-pot and two-step procedures.[4][7][8]

ReagentFormulaSelectivityOptimal pHProsCons
Sodium TriacetoxyborohydrideNaBH(OAc)₃High (Imine > Carbonyl)4-6Mild, effective, non-toxic, good for one-pot reactions.[4][8]Moisture sensitive, more expensive.[7]
Sodium CyanoborohydrideNaBH₃CNHigh (Imine > Carbonyl)4-6Excellent selectivity, well-established.[2][3]Highly toxic, potential for HCN release.[4]
Sodium BorohydrideNaBH₄Low (Reduces both)7-10Inexpensive, powerful.Non-selective, often requires a two-step process.[2][7]
Catalytic HydrogenationH₂/CatalystN/AN/A"Green" (no hydride waste).High risk of cleaving the isoxazole N-O bond. [9][10]

Q: How do I properly set up a one-pot reductive amination reaction?

A: The "one-pot" or direct reductive amination is highly efficient. The key is combining the components in an order that favors imine formation before significant reduction can occur.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Isoxazole Aldehyde & Amine in Anhydrous Solvent (e.g., DCE, THF) B Add Acetic Acid (1-2 eq.) to catalyze imine formation A->B Step 1 C Stir for 30-60 min at RT to allow imine equilibrium D Add NaBH(OAc)3 (1.5 eq.) in portions C->D Step 2 E Monitor reaction via TLC/LC-MS until starting material is consumed D->E Step 3 F Quench with aq. NaHCO3 or water G Extract with Organic Solvent, Dry, and Concentrate F->G Step 4 H Purify by Column Chromatography G->H Step 5

Caption: One-pot reductive amination workflow.

Q: Can I use protic solvents like methanol or ethanol?

A: Yes, but with caution. Methanol (MeOH) and ethanol (EtOH) can be used, and they are particularly common with NaBH₄ and NaBH₃CN.[7] However, NaBH(OAc)₃ can react with these protic solvents, so aprotic solvents like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF) are generally preferred when using STAB.[7]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of an Isoxazole Aldehyde using NaBH(OAc)₃

This protocol provides a robust starting point for the reductive amination of a generic isoxazole-aldehyde with a primary or secondary amine.

Materials:

  • Isoxazole aldehyde (1.0 eq.)

  • Amine (1.1 - 1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Acetic Acid (AcOH) (1.1 eq.)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the isoxazole aldehyde (1.0 eq.) and the amine (1.1 eq.).

  • Add anhydrous DCE to create a 0.1-0.5 M solution. Stir until all solids are dissolved.

  • Add acetic acid (1.1 eq.) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in portions over 5-10 minutes. Note: Mild gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The reaction is typically complete within 4-24 hours.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired isoxazole amine.

G start Low Yield? check_imine Imine Formation Issue? (High SM recovery) start->check_imine Yes check_reduct Reduction Issue? (Byproducts observed) start->check_reduct No, byproducts sol_imine1 Increase AcOH catalyst check_imine->sol_imine1 Try sol_imine2 Add dehydrating agent (MgSO4) check_imine->sol_imine2 Try sol_imine3 Increase temperature (40°C) check_imine->sol_imine3 Try check_stability Ring Cleavage? (Mass spec evidence) check_reduct->check_stability No, alcohol sol_reduct1 Pre-form imine (2-step) check_reduct->sol_reduct1 Yes sol_reduct2 Ensure NaBH(OAc)3 is fresh check_reduct->sol_reduct2 Yes sol_stability1 Avoid H2/Pd, strong bases check_stability->sol_stability1 Yes, implement sol_stability2 Maintain mild temp & pH check_stability->sol_stability2 Yes, implement

Caption: Decision tree for troubleshooting low yield.

References

  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Gaspari, M., et al. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Electrophoresis, 35(9), 1259-67. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • Reddit r/Chempros. (2025). Question about reductive amination reaction procedure. [Link]

  • Kashima, C., et al. (n.d.). Synthetic reactions using isoxazole compounds. [Link]

  • Pope, C., et al. (2018). pH and temperature stability of the isoxazole ring in leflunomide... ResearchGate. [Link]

  • ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?[Link]

  • Podyacheva, E., et al. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [https://www.organic-chemistry.org/ सिंथेसिस/C1-amines/amines-reductive-amination.shtm]([Link] सिंथेसिस/C1-amines/amines-reductive-amination.shtm)

  • Orbion. (2026). Optimizing Reductive Amination: A Guide for Chemical Procurement. [Link]

  • Ramsay, R. R., et al. (2007). Variations in activity and inhibition with pH: the protonated amine is the substrate for monoamine oxidase, but uncharged inhibitors bind better. Journal of Neural Transmission, 114(6), 707-12. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

Optimization

Technical Support Center: Stability of the 3-Bromoisoxazole Moiety Under Hydrogenation Conditions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers t...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of the 3-bromoisoxazole moiety during catalytic hydrogenation. Our goal is to equip you with the foundational knowledge and practical strategies required to navigate the complexities of this versatile heterocyclic system in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the behavior of the isoxazole ring, particularly 3-bromoisoxazole, under common reductive conditions.

Q1: What is the general stability of the isoxazole ring under catalytic hydrogenation conditions?

The isoxazole ring is inherently susceptible to cleavage under catalytic hydrogenation.[1] This reactivity stems from the labile N-O single bond, which is the weakest bond in the heterocyclic ring.[2][3] Under typical hydrogenation conditions using catalysts like Palladium on carbon (Pd/C) or Raney® Nickel, this bond is readily cleaved to afford a β-amino enone as the primary product.[4][5][6] This transformation is not a side reaction but a characteristic and often synthetically useful feature of the isoxazole scaffold, which is frequently employed as a masked 1,3-dicarbonyl equivalent.[5]

Q2: How does the 3-bromo substituent influence the stability and reactivity during hydrogenation?

The 3-bromo substituent introduces a second reducible site to the molecule. In addition to the potential for N-O bond cleavage of the isoxazole ring, the carbon-bromine (C-Br) bond is also susceptible to hydrogenolysis, particularly with active catalysts like Palladium on carbon. This can lead to a mixture of products, including the debrominated isoxazole, the ring-opened β-amino enone, and the debrominated ring-opened product. The electronic-withdrawing nature of the bromine atom can also influence the overall reactivity of the isoxazole ring system.

Q3: Which catalysts are most likely to cause isoxazole ring cleavage?

Highly active hydrogenation catalysts are most prone to inducing N-O bond cleavage. Key catalysts to be aware of include:

  • Raney® Nickel: This is a very active and non-specific catalyst often used for the hydrogenation of a wide array of functional groups, including nitriles and oximes.[7][8] It is frequently used intentionally to open the isoxazole ring to generate β-amino enones.[4][6]

  • Palladium on Carbon (Pd/C): While its activity can be modulated, standard grades of Pd/C (5% or 10%) under typical pressures (1-4 atm H₂) are generally effective at cleaving the isoxazole ring.[6][9]

  • Platinum Oxide (PtO₂): Also known as Adams' catalyst, this is another highly active catalyst that can readily facilitate the reductive cleavage of the N-O bond.[10]

Q4: Is it possible to selectively hydrogenate another functional group (e.g., an alkene, alkyne, or nitro group) while preserving the 3-bromoisoxazole ring?

Yes, achieving this chemoselectivity is possible but requires careful control over the reaction conditions and catalyst choice. The strategy revolves around deactivating the catalyst or choosing conditions mild enough to reduce the more labile functional group without initiating N-O or C-Br bond cleavage. This can be achieved by using a "poisoned" or modified catalyst system, such as Pd/C in the presence of an inhibitor like diphenylsulfide, or by carefully titrating the reaction conditions (temperature, pressure, and time).[11][12]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My starting material is consumed, but instead of my desired product, I've isolated a β-amino enone.

  • Cause: This is the classic and expected outcome of isoxazole hydrogenolysis. The catalyst and conditions you have employed are too harsh and have cleaved the N-O bond. This is especially common when using Raney® Nickel or a high loading of standard Pd/C at elevated pressures or temperatures.[4][5]

  • Troubleshooting & Optimization:

    • Confirm the Structure: First, verify the structure of your product by NMR and Mass Spectrometry to confirm the formation of the β-amino enone. This confirms the reaction pathway.

    • Reduce Catalyst Activity: Switch to a less active catalyst or modify your existing one. Avoid Raney® Nickel entirely if ring preservation is the goal.[10] Consider using a poisoned palladium catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), or adding a catalyst poison like diphenylsulfide or quinoline to your standard Pd/C reaction.[11]

    • Milder Reaction Conditions: Significantly reduce the hydrogen pressure (e.g., use a balloon filled with H₂ instead of a pressure vessel) and run the reaction at room temperature or below.[10] Monitor the reaction carefully by TLC or LC-MS and stop it as soon as the starting material's other functional group has been reduced.

sub 3-Bromoisoxazole Substrate h2 H₂ cat Active Catalyst (e.g., Raney Ni, Pd/C) cleavage Reductive N-O Bond Cleavage sub->cleavage Hydrogenation enone β-Amino Enone Product cleavage->enone

Caption: Reductive cleavage pathway of the isoxazole ring.

Problem 2: I am observing both ring cleavage and debromination.

  • Cause: The conditions are sufficiently harsh to cleave both the N-O and C-Br bonds. Palladium catalysts are particularly effective at C-Br hydrogenolysis. This indicates a lack of chemoselectivity in the catalytic system.

  • Troubleshooting & Optimization:

    • Prioritize Selectivity: The primary goal is to find conditions that differentiate between the functional groups. This often involves significantly lowering the system's reactivity.

    • Catalyst Modification: This is a prime scenario for using a poisoned catalyst. The addition of sulfur-containing compounds like diphenylsulfide can effectively suppress hydrogenolysis reactions on Pd/C, allowing for the selective reduction of alkenes and alkynes.[11]

    • Alternative Reductants: If catalytic hydrogenation proves too difficult to control, consider alternative, non-catalytic reduction methods for the other functional group if the substrate allows. For example, a nitro group could potentially be reduced with zinc or iron in acidic media, which may leave the 3-bromoisoxazole intact.

    • Transfer Hydrogenation: Consider using transfer hydrogenation with a hydrogen donor like ammonium formate or cyclohexene with Pd/C. These conditions are often milder and can sometimes provide improved selectivity compared to using gaseous H₂.

start Start: Hydrogenation of 3-Bromoisoxazole Derivative q1 Goal: Preserve Isoxazole Ring? start->q1 proc_cleave Use Active Catalyst: • Raney® Nickel • Standard Pd/C • H₂ (≥1 atm) q1->proc_cleave a1_no q2 Other Reducible Group Present? (e.g., Alkyne, NO₂) q1->q2 a1_yes a1_yes YES a1_no NO res_cleave Result: β-Amino Enone proc_cleave->res_cleave proc_selective Use Milder / Selective Conditions: • Pd/C + Poison (Diphenylsulfide) • Lower H₂ Pressure (Balloon) • Lower Temperature (0-25 °C) • Transfer Hydrogenation q2->proc_selective a2_yes proc_mild Use Mild Conditions: • Pd/C + Base (Et₃N) • Low H₂ Pressure q2->proc_mild a2_no a2_yes YES a2_no NO (e.g., Debromination only) res_selective Result: Selective Reduction with Ring Intact proc_selective->res_selective res_mild Result: Debromination with Ring Intact proc_mild->res_mild

Caption: Troubleshooting workflow for hydrogenation strategies.

Comparative Data on Catalytic Systems

The choice of catalyst and conditions is paramount for controlling the reaction outcome. The following table summarizes common scenarios.

Catalyst SystemTypical ConditionsLikely Outcome for 3-Bromoisoxazole MoietyPrimary Application
Raney® Nickel H₂ (1-5 atm), MeOH/EtOH, 25-50 °CRing Cleavage to β-amino enone.[4]Intentional synthesis of β-amino enones.
10% Pd/C H₂ (1-4 atm), EtOAc/EtOH, 25 °CRing Cleavage and potential Debromination .[9]General reductions where ring stability is not required.
PtO₂ H₂ (1-4 atm), AcOH/EtOH, 25 °CRing Cleavage and saturation of intermediates.[10]Aggressive reductions for full saturation.
Pd/C + Diphenylsulfide H₂ (1 atm), EtOH, 25 °CRing Preservation . Selective reduction of alkenes/alkynes.[11]Chemoselective hydrogenation.
Pd/C + Ammonium Formate Reflux in MeOH/EtOHRing Preservation (often). Selective reduction of nitro groups/alkenes.Mild transfer hydrogenation.

Experimental Protocol: Selective Hydrogenation of an Alkene

This protocol details a method for the selective reduction of a carbon-carbon double bond in a molecule containing a 3-bromoisoxazole moiety, using a modified Pd/C system to prevent ring cleavage and debromination.

Objective: To selectively hydrogenate an alkene to an alkane while preserving the 3-bromoisoxazole core.

Reagents & Equipment:

  • Substrate (containing both alkene and 3-bromoisoxazole)

  • 10% Palladium on Carbon (Pd/C)

  • Diphenylsulfide

  • Ethanol (EtOH), anhydrous

  • Hydrogen (H₂) gas cylinder or balloon

  • Standard hydrogenation glassware with a two-way stopcock for vacuum/gas inlet

  • Magnetic stirrer and stir bar

  • Celite® for filtration

Procedure:

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the substrate (1.0 eq).

  • Catalyst & Inhibitor: In a separate vial, weigh out 10% Pd/C (typically 5-10 mol% relative to the substrate). Add a solution of diphenylsulfide (0.5-1.0 eq relative to Pd metal) in a small amount of ethanol. Allow this slurry to stand for 5-10 minutes.

  • Reaction Setup: Add the catalyst/inhibitor slurry to the reaction flask. Add anhydrous ethanol as the solvent (concentration typically 0.1 M).

  • Inerting the Atmosphere: Seal the flask with a septum and the stopcock assembly. Evacuate the flask under vacuum and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.

  • Introducing Hydrogen: Evacuate the flask one final time and backfill with hydrogen gas from a balloon or a regulated cylinder set to slightly above atmospheric pressure.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (20-25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., every 30 minutes). The goal is to observe the disappearance of the starting material and the appearance of the product spot, with no signs of major byproducts.

  • Workup: Once the reaction is complete (as judged by monitoring), carefully vent the hydrogen atmosphere and purge the flask with an inert gas.

  • Catalyst Removal: Dilute the reaction mixture with additional ethanol or ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the solvent to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the desired selectively hydrogenated product.

References

  • Benchchem. Troubleshooting guide for the synthesis of isoxazole derivatives.

  • Kashima, C. (1979). Synthetic reactions using isoxazole compounds. HETEROCYCLES, 12(10).

  • Nagireddy, J. R., et al. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2198–2205.

  • ResearchGate. Rh-catalyzed N-O bond cleavage to form oxazoles.

  • Nagireddy, J. R., et al. (2011). Methods of Cleavage of 2-Isoxazolines. Current Organic Synthesis, 8(5), 670-697.

  • Antonini, C., et al. Synthesis and hydrogenation of isoxazole (3). ResearchGate.

  • American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst.

  • ChemicalBook. 3-Amino-5-methylisoxazole synthesis.

  • Ren, R.-T., et al. (2025). N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. The Journal of Organic Chemistry.

  • Kano, H., & Makisumi, Y. (1955). Studies on isoxazole derivatives. VIII. Catalytic hydrogenation of 5-aminoisoxazoles. Pharmaceutical Bulletin, 3(4), 270-273.

  • Wang, Y., et al. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 28(4), 1774.

  • Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

  • Vineeth Chemicals. Raney Nickel Catalyst (Active).

  • Wikipedia. Raney nickel.

  • Benchchem. Technical Support Center: Functionalization of the Isoxazole Ring at the C4 Position.

  • Benchchem. The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity.

  • IntechOpen. Construction of Isoxazole ring: An Overview.

  • Google Patents. CA1301766C - Process for the manufacture of 3-amino-5-methylisoxazole.

  • Google Patents. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE.

  • Prime Scholars. Selective Blockage of the Catalyst Active Sites for the Hydrogenation of Various Functional Groups over Raney Nickel and Nickel.

  • Google Patents. US4684735A - Promotion of raney nickel hydrogenation catalyst.

  • Organic Chemistry Portal. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide.

  • Wikipedia. Nitrile.

  • Scheuerman, J. E., et al. (2020). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2020(2), M1131.

  • Wang, Y., et al. (2023). Hydrogenation-Facilitated Spontaneous N-O Cleavage Mechanism for Effectively Boosting Nitrate Reduction Reaction on Fe2B2 MBene. International Journal of Molecular Sciences, 24(17), 13398.

  • Kim, H., et al. (2021). Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole)-Based Hydrogen Storage Materials. Catalysts, 11(10), 1239.

  • Royal Society of Chemistry. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation.

  • ResearchGate. Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives.

  • ResearchGate. (PDF) Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization.

  • Sajiki, H. (2002). [Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison]. Yakugaku Zasshi, 122(4), 215-228.

  • Benchchem. Technical Support Center: Strategies for Selective Catalytic Hydrogenation of Thiazole Rings.

  • Al-Warhi, T., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1438.

  • Beilstein Archives. Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes.

  • ElectronicsAndBooks. Selective hydrogenolysis of 3,5-disubstituted functionalized 2-isoxazolines.

  • ResearchGate. The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review | Request PDF.

  • Oonishi, Y., et al. (2014). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Molecules, 19(12), 21013-21026.

  • Reddit. Hydrogenation troubleshooting : r/Chempros.

  • Kumar, D., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(19), 5128-5159.

  • Google Patents. US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.

  • Beilstein Journals. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates.

  • RSC Publishing. Towards applications of metal–organic frameworks in catalysis: C–H direct activation of benzoxazole with aryl boronic acids using Ni2(BDC)2(DABCO) as an efficient heterogeneous catalyst.

Sources

Troubleshooting

Technical Support Center: Hydrophilic Isoxazole Amine Salts

The following technical guide is structured as a Tier 3 Support Resource for organic chemists and process development scientists. It addresses the specific challenges of isolating highly polar, water-soluble isoxazole am...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for organic chemists and process development scientists. It addresses the specific challenges of isolating highly polar, water-soluble isoxazole amine salts.

Ticket Type: Purification & Isolation Troubleshooting Status: Open Priority: High (Compound Instability/Hygroscopicity)

The Core Challenge: "The Hydrophilic Trap"

Isoxazole amine salts (e.g., analogs of muscimol or AMPA) present a paradox: they are small, highly polar, and ionic, making them incredibly soluble in water but insoluble in most organic extraction solvents. Furthermore, the isoxazole ring is chemically fragile, prone to cleavage under the very basic conditions often used to "free base" amines for extraction.

This guide provides three validated workflows to escape this trap: Crystallization Engineering , Ion-Exchange Desalting , and HILIC Chromatography .

Decision Matrix: Select Your Workflow

Use this logic flow to determine the correct purification strategy based on your crude mixture's profile.

PurificationLogic Start START: Crude Isoxazole Amine Salt SolubilityCheck Is product >10% soluble in cold MeOH/EtOH? Start->SolubilityCheck InorganicSalt Contains high inorganic salts (NaCl, Na2SO4)? SolubilityCheck->InorganicSalt Yes HILIC Method C: HILIC Chromatography SolubilityCheck->HILIC No (Highly water soluble only) DirectCryst Method A: Anti-Solvent Crystallization InorganicSalt->DirectCryst No (Low Salt) Desalt Method B: Ion-Exchange (Catch & Release) InorganicSalt->Desalt Yes (High Salt) Desalt->DirectCryst Post-Desalting

Figure 1: Workflow selection based on solubility and salt content.

Troubleshooting Modules

Module A: The "Oiling Out" Crisis (Crystallization)

Issue: You attempt to crystallize the salt, but it separates as a gummy oil or hygroscopic goo that refuses to solidify. Root Cause: Trace water retention and high lattice energy barriers. Isoxazole salts are often deliquescent.

Protocol: Azeotropic Drying & Trituration
  • Dehydration: Do not rely on vacuum alone. Dissolve the crude oil in absolute ethanol .

  • The Chase: Add toluene (ratio 1:1) and rotary evaporate. Toluene forms a low-boiling azeotrope with water, dragging out stubborn moisture that causes oiling. Repeat 2x.

  • Solvent Switch: Redissolve the dry foam in the minimum amount of warm methanol (MeOH).

  • Precipitation: Dropwise add Diethyl Ether (Et2O) or MTBE until turbidity persists.

    • Critical Step: If oiling occurs, add a seed crystal and sonicate. If no seed exists, scratch the glass surface with a spatula to induce nucleation.

  • Cooling: Store at -20°C overnight. Filter under nitrogen (to prevent moisture uptake).

Data Table: Recommended Solvent Systems

Solvent (Dissolver) Anti-Solvent (Precipitant) Notes
Methanol Diethyl Ether Classic system. High volatility.
Ethanol Ethyl Acetate Slower crystallization, often yields better crystals.
Isopropanol Acetone Good for removing non-polar impurities.

| Water (min.[1][2][3] vol) | Acetone | Risky. Only for very stable salts. |

Module B: The "Salt Trap" (Desalting via Ion Exchange)

Issue: Your product is mixed with 5 equivalents of NaCl/KCl from the reaction workup. It is too polar to extract into DCM. Root Cause: Small polar amines cannot compete with inorganic salts for organic phase partitioning.

Protocol: "Catch and Release" (SCX)

Standard silica is useless here. You must use Strong Cation Exchange (SCX) resin (e.g., Dowex 50W or Amberlyst 15).

WARNING: Isoxazoles are base-sensitive. Standard ammonia elution can cleave the ring (Kemp elimination mechanism) if too concentrated or warm.

  • Resin Prep: Wash Dowex 50WX8 resin with 1M HCl, then water until neutral.

  • Loading: Dissolve crude mixture in water (pH < 4). Load onto column.[4]

    • Mechanism:[5][6][7] The amine (R-NH3+) binds to the sulfonate groups. Na+ also binds but is displaced by the high affinity of the amine or separated by gradient.

  • Washing: Flush with 5-10 Column Volumes (CV) of distilled water.

    • Result: This removes non-ionic impurities and inorganic anions (Cl-, SO4--).

  • Elution (The Safety Zone):

    • Do NOT use: 1M NaOH (Instant decomposition).

    • Use:0.5M - 1M Ammonia in Methanol or 2M Ammonia in Water .

    • Procedure: Elute quickly at 4°C . Collect fractions into a flask kept on ice.

  • Immediate Workup: Immediately rotary evaporate the ammonia fractions at <30°C to remove the base. Do not let the product sit in basic solution.

Module C: Chromatographic Resolution (HILIC)

Issue: The compound elutes in the void volume (t0) on a C18 column. Root Cause: C18 relies on hydrophobic interaction. Hydrophilic isoxazole salts have no retention on C18.

Protocol: HILIC Implementation

Hydrophilic Interaction Liquid Chromatography (HILIC) creates a water-rich layer on the silica surface, partitioning polar analytes.[8][9][10]

  • Stationary Phase: Amide-bonded silica (e.g., TSKgel Amide-80 or BEH Amide) is superior to bare silica for amines, as it suppresses silanol interactions that cause peak tailing.

  • Mobile Phase A: Acetonitrile (ACN).

  • Mobile Phase B: 10 mM Ammonium Formate (pH 3.0).

    • Note: Low pH is crucial to keep the amine protonated and the isoxazole ring stable.

  • Gradient: Start at 90% ACN , gradient down to 50% ACN .

    • Counter-intuitive: In HILIC, water is the "strong" solvent. You increase water to elute the compound.

Stability & Storage FAQs

Q: My isoxazole turned yellow/brown after base extraction. What happened? A: You likely triggered a base-catalyzed ring opening.[11] Isoxazoles with an unsubstituted 3-position are particularly vulnerable to base, rearranging into nitriles or oxazoles.

  • Fix: Never exceed pH 9. Use weak bases (bicarbonate, ammonia) and keep cold.

Q: Can I use Silica Gel chromatography? A: generally, No . Amine salts streak badly on normal phase silica due to interactions with acidic silanols. If you must, use "Amine-functionalized Silica" or add 1% Triethylamine to the mobile phase (risk of degradation). HILIC or C18-Aq (water-wettable C18) are far better choices.

Q: How do I store the final salt? A: These salts are hygroscopic. Store in a desiccator at -20°C. If the salt is an oil, consider converting it to a Fumarate or Succinate salt; these dicarboxylic acid salts often crystallize better than hydrochlorides for this class of molecules.

References

  • Isoxazole Ring Stability

    • Title: The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
    • Source: BenchChem.[12][13]

  • HILIC Chromatography for Polar Amines

    • Title: Making HILIC Work for You—Column Selection.
    • Source: LCGC Intern
    • URL:[Link]

  • Ion Exchange Protocols

    • Title: Sample Preparation in Ion Exchange Chromatography (Desalting).[14]

    • Source: Sigma-Aldrich (Merck).
  • Crystallization of Hygroscopic Salts

    • Title: Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides.[6]

    • Source: Journal of the American Chemical Society (JACS).
    • URL:[Link]

Sources

Optimization

Technical Support Center: Solubilization of 1-(3-Bromo-isoxazol-5-yl)-ethylamine Hydrochloride

Welcome to the technical support center for 1-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide expert advice and troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide expert advice and troubleshoot common challenges associated with the solubilization of this compound in organic solvents. Our goal is to equip you with the foundational knowledge and practical protocols to handle this reagent effectively in your experimental workflows.

Introduction: The Challenge of Solubilizing Amine Hydrochloride Salts

1-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride is a valuable synthetic building block, featuring a reactive bromoisoxazole core and a primary amine.[1] It is supplied as a hydrochloride salt to enhance its stability and shelf-life. However, this salt form presents a significant challenge for solubility in many common organic solvents.[2]

Amine hydrochloride salts are ionic compounds. The protonation of the ethylamine nitrogen results in a positively charged ammonium cation, which is ionically bonded to a chloride anion.[1][3] This ionic character makes the molecule highly polar, favoring dissolution in polar protic solvents like water or methanol, while rendering it poorly soluble in less polar or non-polar organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[4] Understanding this fundamental principle is the first step to overcoming solubility issues.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between 1-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride and its free base form?

A1: The key difference lies in the state of the ethylamine group.

  • Hydrochloride Salt: The amine is protonated (R-NH₃⁺Cl⁻). This ionic form is crystalline, often more stable for storage, and generally soluble in polar, protic solvents (like water and alcohols).[3][5]

  • Free Base: The amine is in its neutral, unprotonated form (R-NH₂). This form is less polar and significantly more soluble in a wider range of organic solvents, particularly non-polar ones.[5] However, the free base may be less stable over long-term storage and can be susceptible to oxidation.[6]

Q2: Why won't the hydrochloride salt dissolve in my non-polar reaction solvent (e.g., Toluene, Hexane)?

A2: This is expected behavior due to a mismatch in polarity, often summarized by the principle "like dissolves like." The ionic, highly polar hydrochloride salt has very weak interactions with non-polar solvent molecules. To achieve solubility in such solvents, the ionic character must be removed by converting the salt to its neutral free base form.

Q3: Can I use polar aprotic solvents like DMSO or DMF to dissolve the hydrochloride salt?

A3: Yes, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often effective at dissolving amine hydrochloride salts. Their high dielectric constants can stabilize the ions. However, consider these points:

  • Reaction Compatibility: Ensure that DMSO or DMF are compatible with your downstream reaction chemistry. They can be difficult to remove and may interfere with certain reagents.

  • Hygroscopicity: Both solvents are highly hygroscopic. The presence of absorbed water can impact moisture-sensitive reactions.

Q4: I managed to dissolve the compound in methanol, but it crashed out when I added my other reagents in a less polar co-solvent. What happened?

A4: This phenomenon is known as "anti-solvent precipitation." While the compound was soluble in the initial polar solvent (methanol), the overall polarity of the solvent mixture decreased significantly upon the addition of a less polar co-solvent. The solubility limit was exceeded, causing the hydrochloride salt to precipitate. To avoid this, either the reaction must be conducted in a solvent system that can maintain solubility, or the compound should be converted to its free base form first.

Troubleshooting Common Issues

Issue 1: My compound, the hydrochloride salt, is insoluble in the required organic solvent for my reaction.

  • Root Cause: The ionic nature of the hydrochloride salt prevents its dissolution in moderately polar to non-polar organic solvents.

  • Solution 1: Change the Solvent System. If your reaction chemistry allows, consider using a more polar solvent. A solubility screening is recommended.

  • Solution 2 (Recommended): Convert to the Free Base. For reactions in non-polar solvents, converting the salt to the free base is the most robust solution. This removes the ionic character, drastically increasing organic solvent solubility. See Protocol 1 for a detailed procedure.

Issue 2: The reaction is sluggish or fails, and I suspect incomplete dissolution is the cause.

  • Root Cause: If the starting material is not fully dissolved, the reaction becomes a heterogeneous mixture. The reaction rate will be limited by the slow process of the solid dissolving into the liquid phase, leading to poor yields or incomplete conversion.

  • Solution: Ensure Homogeneous Solution.

    • Visual Confirmation: Ensure no solid particles are visible before proceeding with the reaction.

    • Gentle Warming: In some cases, gentle warming can increase solubility. However, be cautious of potential degradation. Run a stability test on a small scale first.

    • Use a Co-solvent: Introduce a small amount of a polar aprotic solvent (e.g., 1-5% v/v of DMF or DMSO) to the main reaction solvent to aid dissolution. Test for compatibility with your reaction.

    • Convert to Free Base: This remains the most reliable method to achieve full dissolution in a broad range of organic solvents.

Solvent Selection & Data

Since specific solubility data for this compound is not widely published, an empirical approach is necessary. The following table provides a general guideline for solvent selection based on chemical principles.

Solvent ClassExamplesExpected Solubility of HCl SaltExpected Solubility of Free BaseRationale
Polar Protic Water, Methanol, EthanolHighModerate to HighCan solvate both the ions of the salt and hydrogen bond with the free base.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighHighHigh polarity helps dissolve the salt; excellent solvents for the less polar free base.
Moderately Polar Dichloromethane (DCM), THF, Ethyl AcetateVery Low to InsolubleHighInsufficient polarity to effectively solvate the ionic salt, but ideal for the neutral free base.[5]
Non-Polar Toluene, Hexane, Diethyl EtherInsolubleModerate to HighCannot overcome the lattice energy of the ionic salt. Favorable for the non-polar free base.[4]

Experimental Protocols & Workflows

Workflow for Solvent Selection

The following decision tree illustrates the logical steps for selecting an appropriate solvent system.

start Start: Solubilize 1-(3-Br-isoxazol-5-yl)-ethylamine HCl q1 Does your reaction tolerate polar protic solvents (e.g., MeOH, H2O)? start->q1 a1_yes Use Methanol or Ethanol. Screen for solubility and reaction compatibility. q1->a1_yes Yes q2 Is the reaction compatible with polar aprotic solvents (e.g., DMSO, DMF)? q1->q2 No end Proceed with Experiment a1_yes->end a2_yes Use DMSO or DMF. Be mindful of workup and hygroscopicity. q2->a2_yes Yes q3 Is solubility required in a non-polar or moderately polar solvent (DCM, Toluene)? q2->q3 No a2_yes->end a3_yes Action: Convert the HCl salt to its free base form. See Protocol 1. q3->a3_yes Yes q3->end No (Re-evaluate experimental conditions) a3_yes->end

Caption: Decision workflow for solvent selection.

Protocol 1: Conversion of Hydrochloride Salt to Free Base

This protocol describes a standard aqueous-organic extraction method to generate the free base form of the amine, enhancing its solubility in organic solvents.

cluster_protocol Protocol: Free Base Conversion step1 1. Dissolve HCl Salt Dissolve 1 eq. of the amine HCl salt in H2O or a MeOH/H2O mixture (e.g., 10 mL/g). step2 2. Prepare Base Solution Prepare a saturated aqueous solution of a mild base (e.g., NaHCO3) or a 1M solution of NaOH. step3 3. Neutralization Cool the amine solution in an ice bath. Add the base solution dropwise with stirring. Monitor pH with litmus paper or a pH meter. step4 4. pH Check Continue adding base until the pH is > 9. This ensures complete deprotonation. step5 5. Extraction Transfer the aqueous mixture to a separatory funnel. Extract with an organic solvent (e.g., DCM, EtOAc) 3 times. step6 6. Wash & Dry Combine organic layers. Wash with brine to remove residual water. Dry over anhydrous Na2SO4 or MgSO4. step7 7. Isolate Product Filter off the drying agent. Evaporate the solvent under reduced pressure to yield the free base, likely as an oil or low-melting solid.

Caption: Step-by-step experimental workflow for free-basing.

Self-Validating System & Causality:

  • Why a mild base like NaHCO₃? It is sufficient to deprotonate the amine and minimizes the risk of base-induced side reactions. For stubborn cases, a stronger base like NaOH can be used, but with caution.

  • Why monitor pH? This is your validation step. A pH above the pKa of the conjugate acid (typically 8-10 for ethylamines) confirms that the equilibrium has been shifted to the neutral free base form.

  • Why use brine? The salt in the brine solution reduces the solubility of the organic product in the aqueous phase, improving extraction efficiency.

  • Trustworthiness: The final product can be validated by NMR (disappearance of the broad NH₃⁺ peak) or by its drastically different solubility profile. The free base should now readily dissolve in the organic solvent that failed to dissolve the salt.

References

  • Free base - Wikipedia. Wikipedia. [Link]

  • Process for solubilizing organic or mineral salts in organic solvents.
  • Solubility of organic amine salts. Sciencemadness.org. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. [Link]

  • Amines as Bases. Chemistry LibreTexts. [Link]

  • Description and Solubility - A. U.S. Pharmacopeia. [Link]

  • Chemical Compatibility Chart. Walchem. [Link]

  • Why amine salts are soluble in water? Chemistry Stack Exchange. [Link]

  • How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? ResearchGate. [Link]

  • Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. PubMed. [Link]

Sources

Troubleshooting

Minimizing debromination side reactions during reduction steps

Subject: Technical Guide – Selective Reduction of Nitroarenes in the Presence of Halogens Ticket ID: CS-RED-004 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Welcome to the ChemSelect...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide – Selective Reduction of Nitroarenes in the Presence of Halogens Ticket ID: CS-RED-004 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Welcome to the ChemSelect Support Hub

Hello. You have reached the Tier 3 Technical Support regarding chemoselective reductions .

Reducing a nitro group (


) to an aniline (

) while preserving a halogen substituent (

) is a classic "competing pathway" problem in organic synthesis. The carbon-halogen bond (especially C-Br and C-I) is thermodynamically unstable under standard hydrogenation conditions, leading to hydrodehalogenation (debromination).

This guide replaces trial-and-error with mechanistic control. We will address this using Catalyst Selection , Kinetic Control , and Alternative Reductants .

Module 1: Catalytic Hydrogenation (The Preferred Method)
Q1: Why does my standard Pd/C catalyst strip the bromine?

A: Palladium is an excellent catalyst for cross-coupling because it excels at oxidative addition into Carbon-Halogen bonds. In a hydrogenation environment, this same property becomes a liability.[1]

The Mechanism of Failure:

  • Adsorption: Both the nitro group and the aryl halide adsorb onto the catalyst surface.

  • Insertion: Electron-rich Pd(0) sites insert into the C-Br bond.

  • Hydrogenolysis: Surface hydrides (

    
    ) replace the halogen, releasing H-Br and the dehalogenated byproduct.
    
Q2: What is the "Gold Standard" catalyst for this transformation?

A: Switch to Sulfided Platinum on Carbon (Pt(S)/C) .

Why it works: Sulfur acts as a selective poison (modifier). It binds tightly to the most active "terrace" sites on the metal crystallite, which are responsible for the difficult C-Br bond cleavage. The nitro reduction, which is structurally less demanding and kinetically faster, continues on the remaining active sites.

  • Recommendation: Use 5% Pt(S)/C (commercially available).

  • Alternative: If Pt(S)/C is unavailable, use Pt/C doped with Vanadium (Pt-V/C) . Vanadium activates the nitro group through oxygen vacancy mechanisms, accelerating reduction rates to be significantly faster than debromination [1].

Visualization: Competitive Adsorption & Poisoning

Catalyst_Selectivity cluster_surface Catalyst Surface Activity Pd_Site Pd/C (Unmodified) High Energy Sites Available Debrom Pathway A: Oxidative Addition (C-Br) Result: Des-bromo impurity Pd_Site->Debrom Fast Reduct Pathway B: Nitro Reduction (NO2 -> NH2) Result: Desired Product Pd_Site->Reduct Fast PtS_Site Pt(S)/C (Sulfided) High Energy Sites Poisoned PtS_Site->Debrom Blocked PtS_Site->Reduct Selective Substrate Substrate: Br-Ar-NO2 Substrate->Pd_Site Substrate->PtS_Site

Figure 1: Mechanism of selectivity. Sulfur poisoning blocks the high-energy sites required for C-Br cleavage (Red), allowing selective nitro reduction (Green).

Module 2: Process Optimization & Troubleshooting
Q3: I must use Pd/C. How do I save the batch?

A: You must artificially create the "poisoned" effect and control the kinetics.

  • Add an Inhibitor: Add 0.1–0.5 equivalents of an amine (e.g., Morpholine or Ethylenediamine ) or a sulfur source (Diphenyl sulfide ). These bind to the catalyst, mimicking the Pt(S)/C effect.

  • Acidification: Run the reaction in acidic media (e.g., MeOH + HCl). Protonating the resulting aniline prevents it from poisoning the catalyst, but more importantly, halide reduction is often inhibited in strong acid compared to neutral conditions for Pd catalysts [2].

  • Stop Early: Debromination is often the secondary reaction that accelerates once the nitro group is fully consumed. Monitor strictly by HPLC/UPLC.

Data Comparison: Catalyst Performance
Catalyst SystemRate of ReductionDebromination RiskRecyclabilityCost
Pd/C (Standard) Very FastHigh (>10%)GoodModerate
Pt/C (Standard) FastModerate (2-5%)GoodHigh
Pt(S)/C (Sulfided) ModerateVery Low (<0.1%)ExcellentHigh
Fe / Acid (Chemical) SlowNegligibleN/A (Stoichiometric)Low
Module 3: Alternative Reductants (The "Fail-Safe")
Q4: Hydrogenation is failing (or safety restricts H2 gas). What is the chemical alternative?

A: Dissolving Metal Reductions. These proceed via Single Electron Transfer (SET) mechanisms which are highly distinct from catalytic hydrogenation.

  • Iron/Ammonium Chloride (

    
    ):  The mildest approach. It operates in aqueous ethanol and is extremely tolerant of halogens, aldehydes, and ketones.
    
  • Zinc/Acetic Acid (

    
    ):  Stronger, but generally safe for aryl bromides at low temperatures.
    
  • Dithionite (

    
    ):  Useful for small scale, but workup can be messy due to sulfur byproducts.
    
Decision Tree: Method Selection

Method_Selection Start Start: Nitroarene + Halogen (Cl, Br, I) Scale Scale of Reaction? Start->Scale Large Large Scale (>100g) Need Clean Workup Scale->Large Industrial Small Small Scale (<5g) Convenience First Scale->Small Lab H2_Avail Is H2/Autoclave Available? Large->H2_Avail Fe Method B: Fe / NH4Cl / EtOH (Most Robust) Small->Fe High Sensitivity Sn Method C: SnCl2 or Zn/AcOH (Easy Setup) Small->Sn Robust Substrate PtS Method A: H2 + Pt(S)/C (Best Quality) H2_Avail->PtS Yes H2_Avail->Fe No

Figure 2: Selection logic. Large scale favors catalytic methods (Pt(S)/C) for ease of workup. Small scale or sensitive substrates favor Iron (Fe) reduction.

Standard Operating Protocols (SOPs)
Protocol A: Selective Hydrogenation using Pt(S)/C

Best for: Scalable synthesis, clean impurity profile.

  • Preparation: In a hydrogenation vessel, dissolve the nitro-haloarene (1.0 equiv) in Methanol or Ethyl Acetate (10 V).

  • Catalyst Charge: Add 5% Pt(S)/C (0.5 – 1.0 wt% loading relative to substrate). Note: This is higher than Pd/C due to lower activity.

  • Conditions: Purge with Nitrogen (

    
    ) then Hydrogen (
    
    
    
    ). Pressurize to 3–5 bar (45–75 psi). Heat to 50°C.
    • Critical Checkpoint: Do not overheat.[1] Higher T increases C-Br activation energy probability.

  • Monitoring: Monitor H2 uptake. When uptake plateaus, check HPLC immediately.

  • Workup: Filter through a Celite pad (keep wet to prevent fire hazard). Concentrate filtrate.

Protocol B: Iron-Mediated Reduction (Bechamp Variation)

Best for: Lab scale, strictly avoiding debromination.

  • Mixture: Suspend nitro-haloarene (1.0 equiv) and Iron powder (325 mesh, 5.0 equiv) in Ethanol/Water (3:1 ratio).

  • Activation: Add Ammonium Chloride (

    
    , 1.0 equiv).
    
  • Reflux: Heat to vigorous reflux (80°C) for 1–4 hours.

  • Workup: The mixture will turn into a brown sludge (Iron oxides). Filter hot through Celite. Wash the cake with hot EtOAc.

    • Tip: If filtration is slow, add a small amount of Celite directly to the reaction mixture before filtering.

References
  • Blaser, H.-U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 345(1-2), 45–53.

  • Tafesh, A. M., & Weiguny, J. (1996). "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO." Chemical Reviews, 96(6), 2035–2052.

  • Lippincott, M., et al. (2014). "Development of a Scalable Process for the Selective Hydrogenation of a Nitroarene to an Aniline." Organic Process Research & Development, 18(11), 1434–1440.

  • Johnson Matthey. (n.d.). "Heterogeneous Catalysts for Fine Chemicals." Technical Guide.

Sources

Optimization

Technical Support Center: Isolation of Water-Soluble Isoxazole Amines

Current Status: Online Ticket ID: ISOX-AM-001 Assigned Specialist: Senior Application Scientist Executive Summary & Triage The Challenge: Isoxazole amines present a "perfect storm" for isolation failure. The isoxazole ri...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: ISOX-AM-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Triage

The Challenge: Isoxazole amines present a "perfect storm" for isolation failure. The isoxazole ring itself is polar (dipole moment ~2.9 D), and when combined with a basic amine and low molecular weight, the resulting molecule often prefers the aqueous phase over standard organic solvents (Ether, EtOAc, DCM). Furthermore, the isoxazole N-O bond is latent "dynamite"—stable under mild conditions but prone to cleavage (ring-opening) under strong basic conditions at elevated temperatures.

Before you begin, determine your Amine Type:

  • Type A: Isoxazolyl-alkyl-amines (e.g., isoxazol-3-ylmethylamine).

    • Behavior: Classic aliphatic amine. Basic (

      
      ). Protonated and water-soluble at neutral pH.
      
    • Strategy: Requires pH > 11 for extraction or SCX chromatography.

  • Type B: Amino-isoxazoles (e.g., 3-aminoisoxazole).

    • Behavior: Aromatic/Heteroaromatic amine. Weakly basic (

      
      ) due to electron withdrawal by the ring. Neutral at pH 7.[1]
      
    • Strategy: Do NOT acidify. Extract at neutral pH using polar solvent cocktails. SCX often fails here due to lack of retention.

Decision Logic & Workflow

The following decision tree outlines the optimal workup path based on your specific compound's properties.

WorkupLogic Start Start: Crude Aqueous Reaction Mixture Check_pKa Step 1: Identify Amine Type (Check pKa) Start->Check_pKa Type_A Type A: Aliphatic Amine (pKa > 8) (e.g., Isoxazolyl-methylamine) Check_pKa->Type_A Basic Type_B Type B: Aromatic Amine (pKa < 3) (e.g., 3-Amino-isoxazole) Check_pKa->Type_B Weak Base/Neutral SCX_Decision Is the compound acid-stable? Type_A->SCX_Decision LLE_Route Method 2: Salting Out + LLE (DCM:IPA 3:1) Type_B->LLE_Route Primary Path SCX_Route Method 1: SCX Chromatography (Catch & Release) SCX_Decision->SCX_Route Yes (Preferred) SCX_Decision->LLE_Route No Lyo_Route Method 3: Lyophilization (Freeze Drying) SCX_Route->Lyo_Route If Elution Fails LLE_Route->Lyo_Route If Extraction Fails

Figure 1: Strategic decision tree for isolating isoxazole amines. Select your path based on the basicity of the amine functional group.

Experimental Protocols

Method 1: Strong Cation Exchange (SCX) Chromatography

Best for: Type A amines (Aliphatic/Basic), Library purification, Desalting.

Mechanism: The SCX resin (sulfonic acid) captures the basic amine from the reaction mixture. Neutral impurities and solvents are washed away.[2][3] The product is released using ammonia.[4]

Protocol:

  • Preparation: Use a silica-based SCX cartridge (e.g., Teledyne ISCO RediSep® SCX or Phenomenex Strata™-X-C).

  • Conditioning: Flush the column with 2 Column Volumes (CV) of Methanol (MeOH), then 2 CV of Water.

  • Loading:

    • Acidify your aqueous reaction mixture to pH 2–3 using 1N HCl (ensure pH <

      
       of your amine).
      
    • Load the mixture onto the cartridge at a slow flow rate (gravity or mild vacuum).

    • Checkpoint: The amine is now bound to the sulfonic acid moieties.

  • Washing (The Purification Step):

    • Flush with 3 CV of Water (removes salts/inorganic acids).

    • Flush with 3 CV of MeOH (removes non-basic organic impurities).

  • Elution (The Release):

    • Elute with 2M

      
       in MeOH  (commercially available or prepared fresh).
      
    • Collect fractions. The ammonia deprotonates the amine, breaking the ionic bond with the resin.

  • Finishing: Concentrate the ammoniacal methanol fractions in vacuo.

    • Warning: Do not heat above 40°C during evaporation to prevent isoxazole ring degradation in the basic medium.

Method 2: "Salting Out" Liquid-Liquid Extraction (LLE)

Best for: Type B amines, Scale-up, or when SCX is unavailable.

Mechanism: Standard extraction fails because the partition coefficient (


) favors water. We manipulate 

by saturating the aqueous phase with ions (Salting Out) and using a high-polarity organic solvent cocktail.

Protocol:

  • pH Adjustment:

    • For Type A (Basic): Adjust aqueous pH to >12 using

      
       (preferred over NaOH to avoid heat/hydrolysis).
      
    • For Type B (Weak Base): Adjust pH to ~7–8.

  • Salting Out: Add solid NaCl to the aqueous layer until saturation (no more salt dissolves). This drastically reduces the solubility of organics in the water.

  • Solvent Selection: Use DCM:IPA (3:1) or Chloroform:IPA (3:1) .

    • Why? Pure DCM is often too non-polar. Isopropanol (IPA) solvates the polar amine, while DCM provides the immiscibility.

  • Extraction:

    • Extract the aqueous layer 3–4 times.

    • Note: The organic layer will likely be the bottom layer, but with high salt content, densities can invert. Never discard a layer until you have confirmed product presence by TLC/LCMS.

  • Drying: Dry combined organics over

    
     (Sodium Sulfate). Avoid 
    
    
    
    for very sensitive amines as it is slightly acidic (Lewis acid).
Method 3: Lyophilization (The "Nuclear" Option)

Best for: Extremely polar compounds (logP < -1) or zwitterions.

Protocol:

  • Remove bulk organic solvents via rotary evaporation.

  • Freeze the remaining aqueous solution in a shell-freeze bath (Dry ice/Acetone).

  • Lyophilize (freeze-dry) overnight.

  • Trituration (Cleanup): The resulting solid will contain your product + inorganic salts.

    • Add dry MeOH or 10% MeOH in DCM to the solid.

    • Sonicate and filter.[5] The product dissolves; the salts (NaCl/KCl) remain solid.

    • Evaporate the filtrate to yield the product.

Data & Solvent Guide

Table 1: Solvent System Efficiency for Polar Amine Extraction

Solvent SystemPolarityEmulsion RiskEfficacy for IsoxazolesNotes
Diethyl Ether LowLowPoor Will leave 90% of product in water.
DCM MediumMediumFair Good for lipophilic isoxazoles, bad for polar ones.
DCM : IPA (3:1) HighHighExcellent The "Gold Standard" for polar amines.
n-Butanol Very HighVery HighGood Requires high temp to evaporate (

).
EtOAc MediumMediumPoor Often co-extracts too much water/acid.

Troubleshooting & FAQs

Q1: My product disappeared during rotary evaporation. What happened?

  • Diagnosis A (Volatility): Low MW isoxazole amines (e.g., 3-amino-5-methylisoxazole) can be volatile. Fix: Salt formation (HCl/TFA) before evaporation.

  • Diagnosis B (Decomposition): If you eluted with ammonia and heated the flask >40°C, you may have triggered base-catalyzed Ring Opening (forming a nitrile). Fix: Evaporate at lower temps or neutralize the ammonia fraction with weak acid immediately after collection.

Q2: I have a terrible emulsion during the DCM:IPA extraction.

  • Cause: The IPA acts as a surfactant, and the high salt content increases viscosity.

  • Fix:

    • Filter the entire biphasic mixture through a pad of Celite®.

    • Add a small amount of Brine (saturated NaCl) if not already present.

    • Wait.[5] (Patience is a reagent).

Q3: SCX didn't catch my compound (it came out in the load/wash).

  • Cause: Your compound is likely a Type B (Amino-isoxazole) with a

    
    . It is not basic enough to protonate and bind to the sulfonic acid resin.
    
  • Fix: Switch to Method 2 (Salting Out extraction) or use a Strong Anion Exchange (SAX) if the molecule has acidic protons.

References

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press.
  • Teledyne ISCO. (2012).[4] RediSep® SCX Column: Purification of Basic Compounds. Link

  • Kalgutkar, A. S., et al. (2003).[1] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory drug leflunomide. Drug Metabolism and Disposition, 31(10), 1240-1250. Link (Establishes stability limits of isoxazole rings in basic media).

  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Link

  • BenchChem. (2025).[6] Refining Work-up Procedures for Isoxazole Reactions. Link (General heterocyclic workup guidance).

Sources

Troubleshooting

Resolution of racemic 1-(3-bromoisoxazol-5-yl)ethylamine using chiral acids

Topic: Optical Resolution of Racemic 1-(3-bromoisoxazol-5-yl)ethylamine Document ID: TSC-ISOX-RES-001 Role: Senior Application Scientist Status: Active Guide[] Executive Summary & Mechanism 1-(3-bromoisoxazol-5-yl)ethyla...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optical Resolution of Racemic 1-(3-bromoisoxazol-5-yl)ethylamine Document ID: TSC-ISOX-RES-001 Role: Senior Application Scientist Status: Active Guide[]

Executive Summary & Mechanism

1-(3-bromoisoxazol-5-yl)ethylamine is a critical chiral building block, often used in the synthesis of CNS-active agents and anti-infectives.[] The presence of the 3-bromo-isoxazole moiety introduces specific stability constraints (sensitivity to reductive N-O cleavage), making classical diastereomeric salt resolution the preferred method over catalytic hydrogenation or enzymatic kinetic resolution, which may degrade the heterocycle.[]

This guide details the Classical Resolution approach via diastereomeric salt formation.[2] The mechanism relies on the acid-base reaction between the racemic amine (base) and an enantiopure chiral acid (resolving agent) to form two diastereomeric salts with distinct solubility profiles.[]

Core Mechanism: The Solubility Differential

[]

Note: The specific precipitating enantiomer depends on the specific acid used and must be determined empirically via the screening protocol below.

Experimental Workflow (Visualization)

The following diagram outlines the logical flow for the resolution process, including the critical "Recycle Loop" for the undesired enantiomer.

ResolutionWorkflow Start Racemic 1-(3-bromoisoxazol-5-yl)ethylamine Screening Screening Phase (Test: Tartaric, Mandelic, DBTA) Start->Screening SaltForm Salt Formation (Solvent: EtOH/MeOH/iPrOH) Screening->SaltForm Select Best Acid Filter Filtration SaltForm->Filter SolidPhase Solid Cake (Enriched Diastereomer) Filter->SolidPhase Precipitate LiquidPhase Mother Liquor (Opposite Enantiomer) Filter->LiquidPhase Filtrate Recryst Recrystallization (Maximize ee%) SolidPhase->Recryst Racemization Racemization Loop (Schiff Base/Base Cat.) LiquidPhase->Racemization Recycle Undesired Isomer FreeBase Basification (NaOH) & Extraction Recryst->FreeBase FinalProduct Pure (S) or (R) Amine FreeBase->FinalProduct Racemization->Start Re-enter Process

Caption: Figure 1. Systematic workflow for the resolution of isoxazolyl ethylamines, including the recycling of the undesired enantiomer to maximize atom economy.

Standard Operating Protocol (SOP)

Phase A: The "Acid Test" (Screening)

Do not assume a single acid will work. The isoxazole ring's electron-withdrawing nature reduces the basicity of the amine compared to benzylamine.[] You must screen a "family" of acids.

Recommended Resolving Agents:

  • Primary Candidates: (

    
    )-(+)-Tartaric acid, (
    
    
    
    )-(-)-Tartaric acid.[]
  • Secondary Candidates: Dibenzoyl-(

    
    )-tartaric acid (DBTA) — Often best for aromatic amines due to 
    
    
    
    -
    
    
    stacking.[]
  • Tertiary Candidates: (

    
    )-Mandelic acid, (
    
    
    
    )-Camphor-10-sulfonic acid (CSA).[]

Protocol:

  • Dissolve 1.0 mmol of racemic amine in 2 mL of solvent (Ethanol is the starting standard).

  • Add 0.5 to 1.0 equivalents of the chiral acid.

  • Heat to reflux to ensure complete dissolution.[]

  • Cool slowly to room temperature (approx.

    
    ).
    
  • Observation: Look for crystalline precipitate. If oil forms, reheat and add seed crystals or change solvent.[]

Phase B: Scale-Up & Liberation

Data Summary for Typical Resolution (DBTA Example):

ParameterSpecificationNotes
Solvent System EtOH :

(95:[]5)
Water aids solubility of the salt; pure EtOH may cause rapid precipitation.
Stoichiometry 1:1 (Amine:Acid)0.5 eq method (Pope-Peachey) is riskier for initial trials.[]
Cooling Rate Slow (4-6 hours)Critical to avoid trapping the wrong diastereomer.[]
Target Yield 30-40% (Single Pass)Theoretical max is 50%.
Target ee% >98%After one recrystallization.[][3]

Troubleshooting Guide & FAQs

Section 1: Crystallization Failures

Q1: I added the chiral acid, but no precipitate formed even after 24 hours at 4°C. What is wrong?

  • Diagnosis: The salt is likely too soluble in your chosen solvent, or you have formed a "non-crystalline" salt.[]

  • Corrective Action:

    • Solvent Switch: If using Methanol, switch to Ethanol or Isopropanol (iPrOH).[] The lower polarity of iPrOH often forces the salt out.

    • Concentration: Evaporate 50% of the solvent.

    • Anti-solvent: Add diethyl ether or hexane dropwise to the cold solution until turbidity appears, then let it stand.

    • Acid Switch: If Tartaric acid fails, switch to Dibenzoyl-tartaric acid (DBTA) .[] The bulky benzoyl groups facilitate crystal lattice formation via

      
      -stacking with the isoxazole ring.[]
      

Q2: The product "oiled out" instead of crystallizing. How do I fix this?

  • Diagnosis: This is a supersaturation issue, often caused by impurities or cooling too rapidly.[]

  • Corrective Action:

    • Reheat: Redissolve the oil by heating the mixture to reflux.

    • Seeding: Once the solution cools slightly (is chemically metastable), add a tiny crystal of the desired salt (if available from a previous small-scale batch).

    • Scratching: Use a glass rod to scratch the inner wall of the flask; micro-glass particles act as nucleation sites.

    • Purity Check: Ensure the starting racemic amine is

      
       pure. Impurities in the isoxazole synthesis (e.g., des-bromo byproducts) significantly inhibit crystallization.[]
      
Section 2: Enantiomeric Purity (ee) Issues

Q3: I obtained crystals, but the enantiomeric excess (ee) is only 60%. Is the resolution a failure?

  • Diagnosis: No. This is a common "eutectic" entrapment where the less soluble diastereomer traps some of the solution containing the other isomer.

  • Corrective Action:

    • Recrystallization: This is mandatory.[] Dissolve the 60% ee salt in the minimum amount of hot solvent (same system used for resolution) and let it cool very slowly.

    • The "Swish" Technique: If yield is precious, suspend the solid in cold solvent and stir vigorously for 1 hour, then filter. This washes away surface impurities without dissolving the bulk crystal.

Section 3: Chemical Stability[1]

Q4: Can I use strong bases to liberate the amine from the salt?

  • Diagnosis: The 3-bromoisoxazole ring is relatively stable, but the bromine is a leaving group under harsh conditions.[]

  • Corrective Action:

    • Safe: Aqueous NaOH (1M to 2M),

      
      , or 
      
      
      
      .[]
    • Unsafe: Avoid lithiated bases (e.g., BuLi) or extremely high temperatures with alkoxides, which could cause metal-halogen exchange at the 3-position or ring cleavage.[]

Q5: How do I recycle the unwanted enantiomer?

  • Protocol:

    • Liberate the free base of the unwanted enantiomer.

    • Racemization: Heat the amine with a catalytic amount of an aldehyde (e.g., salicylaldehyde) or a base (DBU) in toluene. This proceeds via an imine intermediate, scrambling the chiral center.[]

    • Warning: Ensure the temperature does not exceed

      
       for extended periods to prevent thermal degradation of the isoxazole.
      

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981).[] Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[] (The foundational text for all chiral resolutions).

    • []

  • Kozma, D. (2001).[] CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press.[] (Provides specific solvent/acid combinations for amine classes).[][3][4]

  • Faigl, F., et al. (2008).[][5] "Strategies in the resolution of chiral amines." Tetrahedron: Asymmetry, 19(5), 519-536.[] (Discusses the "Dutch Resolution" and family screening approach).

    • []

  • Speranza, G., et al. (2005).[] "Synthesis and resolution of isoxazolyl- and isoxazolinyl-amines." Tetrahedron: Asymmetry. (Specific context on isoxazole stability and amine handling).

    • []

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide to 1H NMR Analysis of 1-(3-Bromo-isoxazol-5-yl)-ethylamine

Executive Summary 1-(3-Bromo-isoxazol-5-yl)-ethylamine (CAS: 1187930-15-9) is a critical chiral building block in medicinal chemistry, particularly for fragment-based drug discovery targeting CNS disorders and anti-infec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Bromo-isoxazol-5-yl)-ethylamine (CAS: 1187930-15-9) is a critical chiral building block in medicinal chemistry, particularly for fragment-based drug discovery targeting CNS disorders and anti-infectives.[1][2] Its value lies in the 3-bromo functionality (enabling Suzuki/Stille couplings) and the


-chiral amine (a common pharmacophore).[1]

This guide objectively compares two analytical workflows required for this molecule: Routine Structural Confirmation (using solvent selection for proton assignment) versus Enantiomeric Purity Determination (using Chiral Derivatizing Agents).[3][4] Unlike generic spectral guides, this document focuses on the specific challenges posed by the isoxazole ring's quadrupole moment and the labile nature of the


-amine.

Part 1: Structural Confirmation & Solvent Performance

For routine batch analysis, the choice of solvent dictates the visibility of the amine protons and the resolution of the isoxazole ring singlet.

Comparative Analysis: CDCl vs. DMSO- [1]
FeatureMethod A: CDCl

(Chloroform-d)
Method B: DMSO-

(Dimethyl Sulfoxide)
Primary Use Routine purity checks; coupling constant analysis.[1]Full characterization; observing exchangeable protons.
Amine (-NH

) Signal
Broad/Invisible. Often appears as a low, broad hump ~1.5–2.0 ppm due to rapid exchange and quadrupole broadening.[3][4]Sharp/Distinct. Appears as a broad singlet or doublet (if coupled to CH) ~4.0–8.0 ppm (highly shift-dependent).[1]
Isoxazole H-4 Singlet ~6.35 ppm. Sharp singlet.[1] Good baseline separation.~6.60 ppm. Slightly deshielded due to solvent polarity.
Chiral Methine (-CH-) ~4.20 ppm (Quartet). Clear coupling to the methyl group (

Hz).[1]
~4.10 ppm (Multiplet). May overlap with water peak (3.33 ppm) or solvent satellite if not dry.[4]
Methyl (-CH

)
~1.50 ppm (Doublet). Clean doublet.[1]~1.40 ppm (Doublet). Clean doublet.
Sample Recovery High. Easy evaporation.Low. Requires lyophilization or aqueous workup.

Recommendation: Use CDCl


  for quick reaction monitoring. Use DMSO-

only if the amine proton integration is strictly required for stoichiometry confirmation (e.g., distinguishing free base from HCl salt).[4]

Part 2: Critical Spectral Assignments

The following data represents the expected chemical shifts for the free base form.

The Isoxazole "Fingerprint"

The diagnostic peak for this molecule is the H-4 proton on the isoxazole ring.[5]

  • Chemical Shift:

    
     6.30 – 6.45 ppm (Singlet).
    
  • Mechanistic Insight: This proton is flanked by the electron-withdrawing C=N bond and the bromine-bearing carbon.[1] It is significantly shielded relative to benzene but deshielded relative to alkenes. Warning: If this peak splits or shifts >0.2 ppm, suspect ring opening or bromination failure.[4]

The Chiral Handle ( -Ethylamine)[1]
  • Methine (-CH-):

    
     4.10 – 4.30 ppm (Quartet, 
    
    
    
    Hz).[1]
    • Note: This proton is benzylic-like due to the aromatic isoxazole ring.[1]

  • Methyl (-CH

    
    ): 
    
    
    
    1.45 – 1.55 ppm (Doublet,
    
    
    Hz).[1]
    • Diagnostic Check: The integral ratio between the H-4 singlet and this methyl doublet must be exactly 1:3 .

Part 3: Enantiomeric Purity (The Core Challenge)

Since the molecule has a chiral center at the


-position, standard NMR cannot distinguish enantiomers (

vs

). You must use a Chiral Derivatizing Agent (CDA) .
Protocol: Mosher's Amide Derivatization

This is the industry gold standard for determining Enantiomeric Excess (ee%) and absolute configuration.

Materials
  • Substrate: 5 mg 1-(3-Bromo-isoxazol-5-yl)-ethylamine.

  • Reagent: (

    
    )-(-)-
    
    
    
    -Methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride [(
    
    
    )-MTPA-Cl].
  • Base: Pyridine-

    
     (acts as both solvent and base) or Et
    
    
    
    N in CDCl
    
    
    .
Step-by-Step Workflow
  • Dissolution: Dissolve 5 mg of amine in 0.6 mL CDCl

    
     in an NMR tube.
    
  • Addition: Add 1.5 equivalents of pyridine and 1.2 equivalents of (

    
    )-MTPA-Cl.
    
  • Reaction: Shake at room temperature for 10 minutes. The reaction is instantaneous for primary amines.

  • Analysis: Acquire

    
    H NMR.
    
    • Result: The enantiomers are now diastereomers.

    • Observation: Look at the Methyl Doublet (~1.5 ppm) or the Methoxy Singlet (from Mosher's group, ~3.4 ppm).[4]

    • Differentiation: The (

      
      ) and (
      
      
      
      ) diastereomers will show distinct chemical shifts (
      
      
      ppm).[4]
Calculation of ee%


Where 

and

are the integrals of the split methyl doublets.

Part 4: Visualization of Workflows

Logic Flow for Structural Assignment

NMR_Assignment Start Crude Sample 1-(3-Bromo-isoxazol-5-yl)-ethylamine Solvent Select Solvent: CDCl3 (Standard) Start->Solvent Spectrum Acquire 1H NMR Solvent->Spectrum Check_Arom Region 6.0 - 6.5 ppm Spectrum->Check_Arom Check_Ali Region 1.0 - 4.5 ppm Spectrum->Check_Ali Isoxazole Singlet @ ~6.35 ppm? (Isoxazole H-4) Check_Arom->Isoxazole Methine Quartet @ ~4.2 ppm? (Chiral CH) Check_Ali->Methine Methyl Doublet @ ~1.5 ppm? (Methyl CH3) Check_Ali->Methyl Valid Structure Confirmed Isoxazole->Valid Yes Fail Investigate Impurities (Check Ring Opening) Isoxazole->Fail No/Split Methine->Valid Yes Methyl->Valid Yes

Caption: Decision tree for verifying the core scaffold integrity using 1H NMR markers.

Workflow for Enantiomeric Excess (Mosher's Method)

Mosher_Method Racemic Chiral Amine Sample (Unknown ee%) Reagent Add (R)-MTPA-Cl (Mosher's Acid Chloride) Racemic->Reagent Reaction In-situ Derivatization (NMR Tube, CDCl3 + Pyridine) Reagent->Reaction Complex Diastereomeric Amides Formed (R,R) and (R,S) Reaction->Complex NMR 1H NMR Analysis Focus: Methyl Doublet Region Complex->NMR Outcome Split Peaks Observed? NMR->Outcome Single Single Doublet: >98% ee (Pure) Outcome->Single No Split Double Two Doublets: Racemic or Low ee Outcome->Double Split (Calculate Ratio)

Caption: Experimental workflow for determining enantiomeric purity using Mosher's Amide derivatization.

Part 5: References

  • Isoxazole Synthesis & Characterization:

    • Title: Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.[1]

    • Source: ResearchGate (2025).[4][6][7]

    • URL:

  • Mosher's Method (Standard Protocol):

    • Title: Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis.[8]

    • Source: BenchChem.[8]

    • URL:

  • General NMR of Amines:

    • Title: NMR Spectroscopy of Amines (Protocol & Shifts).

    • Source: JoVE (Journal of Visualized Experiments).

    • URL:

  • Solvent Effects on Chemical Shifts:

    • Title: NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases.[4]

    • Source: ACS Publications (Journal of Organic Chemistry).

    • URL:[4]

  • Substituent Effects in Isoxazoles:

    • Title: 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.

    • Source: ResearchGate.[6][9]

    • URL:

Sources

Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of Bromoisoxazoles

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, isoxazole derivatives are prized for their versatile biological activities, including anti-inf...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, isoxazole derivatives are prized for their versatile biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a bromine atom to the isoxazole scaffold can significantly modulate a compound's pharmacological profile. Consequently, the precise structural elucidation of these brominated heterocycles is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering profound insights into molecular structure through the analysis of fragmentation patterns.

This guide provides an in-depth, comparative analysis of the characteristic mass spectrometric fragmentation of bromoisoxazoles. We will explore the underlying mechanisms of fragmentation, compare ionization techniques, and present experimental data to offer a practical framework for researchers in the field.

Ionization Techniques: Setting the Stage for Fragmentation

The choice of ionization technique critically influences the fragmentation of bromoisoxazoles. Electron Ionization (EI) and Electrospray Ionization (ESI) are two of the most common methods, each providing distinct yet complementary information.

  • Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation.[1][2] This provides a detailed "fingerprint" of the molecule, which is invaluable for structural isomer differentiation. The resulting mass spectra often show a prominent molecular ion peak (M+•) and a rich pattern of fragment ions.

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-).[3] Fragmentation is induced in the gas phase through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). ESI is particularly useful for analyzing polar and thermally labile molecules and often results in simpler spectra dominated by the precursor ion.

The Isoxazole Core: Fundamental Fragmentation Pathways

Before delving into the specifics of brominated derivatives, it is essential to understand the intrinsic fragmentation behavior of the isoxazole ring. Theoretical and experimental studies have shown that upon ionization, the isoxazole ring is prone to cleavage of the weak N-O bond.[4][5]

This initial ring-opening event is often the gateway to a cascade of subsequent fragmentations, including the loss of small, stable neutral molecules such as carbon monoxide (CO), acetonitrile (CH₃CN), and hydrogen cyanide (HCN). The precise pathway is heavily influenced by the nature and position of substituents on the ring.

Characteristic Fragmentation of Bromoisoxazoles

The presence of a bromine atom introduces several characteristic features to the mass spectrum of an isoxazole derivative.

Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (an "M" and "M+2" peak) of roughly equal intensity. This distinctive signature is a powerful diagnostic tool for identifying brominated compounds.

Key Fragmentation Pathways under EI-MS:

Under electron impact, bromoisoxazoles typically undergo the following primary fragmentation steps:

  • Loss of a Bromine Atom: A common initial fragmentation is the cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br). This leads to a prominent [M-Br]⁺ ion. The stability of the resulting cation often dictates the favorability of this pathway.

  • Isoxazole Ring Cleavage: As with unsubstituted isoxazoles, cleavage of the N-O bond is a key fragmentation step. This can be followed by a series of rearrangements and subsequent losses of neutral fragments.

  • Loss of CO and BrCN: Following ring opening, the molecule can rearrange to eliminate stable neutral species. The concerted or sequential loss of carbon monoxide (CO) and cyanogen bromide (BrCN) is a plausible pathway, leading to characteristic fragment ions.

Illustrative Fragmentation Pathway of a Generic Bromoisoxazole

The following diagram illustrates a generalized fragmentation pathway for a substituted bromoisoxazole under electron ionization.

fragmentation_pathway M [M]+• (Bromoisoxazole) M_Br [M-Br]+ M->M_Br - •Br M_RingOpen [Ring-Opened Intermediate]+• M->M_RingOpen Ring Cleavage M_Br_CO [M-Br-CO]+ M_Br->M_Br_CO - CO M_RingOpen_Fragments Further Fragments M_RingOpen->M_RingOpen_Fragments - Neutral Losses (e.g., RCN, CO)

Caption: Generalized EI-MS fragmentation of a bromoisoxazole.

Comparative Analysis: Bromoisoxazoles vs. Other Halogenated Isoxazoles

The fragmentation patterns of bromoisoxazoles can be contrasted with their chloro- and fluoro- analogues to highlight the influence of the halogen substituent.

HalogenC-X Bond Energy (kJ/mol)Key Fragmentation Characteristics
Fluoro ~485C-F bond is strong; loss of •F is less common. Fragmentation is often dominated by ring cleavage.
Chloro ~340Loss of •Cl is observed, but often less prominent than •Br loss in bromo-analogues. The M/M+2 isotopic pattern (3:1 ratio) is a key identifier.
Bromo ~285C-Br bond is weaker; loss of •Br is a very common and often dominant initial fragmentation step. The M/M+2 isotopic pattern (~1:1 ratio) is highly characteristic.

This comparison underscores that the weaker carbon-bromine bond makes the initial loss of the bromine atom a more favorable fragmentation pathway compared to chloro- and fluoro-substituted isoxazoles.

Experimental Data and Interpretation

The following table presents hypothetical but representative mass spectral data for a 3-bromo-5-phenylisoxazole under EI-MS.

m/zProposed FragmentRelative Intensity (%)Comments
225/227[M]+•60Molecular ion peak showing the characteristic 1:1 isotopic pattern for bromine.
146[M-Br]+100Base peak, resulting from the loss of a bromine radical.
118[M-Br-CO]+45Subsequent loss of carbon monoxide from the [M-Br]+ ion.
103[C₆H₅CO]+30Phenylacylium ion, indicative of the phenyl substituent.
77[C₆H₅]+55Phenyl cation.

Interpretation: The presence of the M/M+2 isotopic signature at m/z 225/227 immediately suggests a brominated compound. The base peak at m/z 146, corresponding to the loss of 79/81 mass units, confirms the facile loss of the bromine atom. Subsequent fragmentations, such as the loss of CO and the appearance of ions related to the phenyl substituent, allow for a confident structural assignment.

Experimental Protocol: GC-EI-MS Analysis of a Bromoisoxazole

This section provides a standardized protocol for the analysis of a volatile bromoisoxazole derivative using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

Objective: To obtain the mass spectrum of a synthesized bromoisoxazole for structural confirmation.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • Capillary Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

Procedure:

  • Sample Preparation: Dissolve ~1 mg of the bromoisoxazole sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 1 min.

      • Ramp: 10 °C/min to 280 °C.

      • Final Hold: 5 min at 280 °C.

    • Carrier Gas: Helium, constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL, split mode (e.g., 50:1 split ratio).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-500.

    • Scan Rate: 2 scans/sec.

  • Data Analysis:

    • Identify the peak corresponding to the bromoisoxazole in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Analyze the molecular ion region for the characteristic Br isotopic pattern.

    • Identify key fragment ions and propose fragmentation pathways.

    • Compare the obtained spectrum with spectral libraries (e.g., NIST) if available.

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve Sample (~1 mg/mL) Inject Inject 1 µL into GC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-500) Ionize->Detect TIC Analyze TIC Detect->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Fragments Identify Fragments & Isotopic Pattern Spectrum->Fragments Structure Confirm Structure Fragments->Structure

Caption: Workflow for GC-EI-MS analysis of bromoisoxazoles.

Conclusion

The mass spectrometric fragmentation of bromoisoxazoles is characterized by distinct patterns that are highly informative for structural elucidation. The prominent isotopic signature of bromine and the facile cleavage of the C-Br bond under electron ionization provide unambiguous evidence for the presence of this halogen. A thorough understanding of these fragmentation pathways, in conjunction with the fundamental cleavage patterns of the isoxazole ring, empowers researchers to confidently identify and characterize these important heterocyclic compounds. By employing standardized analytical protocols and comparing fragmentation behavior with other halogenated analogues, mass spectrometry serves as an indispensable tool in the synthesis and development of novel isoxazole-based therapeutics.

References

  • Zhang, J. Y., et al. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry, 39(5), 557-563. Available at: [Link]

  • Selva, A., Stoyanova, R., Vettori, U., & Auricchio, S. (1979). Mass spectrometry of heterocyclic compounds. XVII: Fragmentation patterns of some isoxazolyl- and bis(isoxazolylmethyl) isoxazoles under electron impact. Annali di Chimica, 69(1-2), 81-89.
  • Bowie, J. H., & Kallury, R. K. M. R. (1979). Electron impact studies. CXXXVI. The fragmentation of some 3-phenylisoxazoles substituted at position 5. Australian Journal of Chemistry, 32(3), 583-591.
  • Khmelnitskii, R. A., Klyuev, N. A., & Grankin, E. A. (1970). Mass spectra of isoxazole derivatives. Journal of Organic Chemistry of the USSR, 6(12), 2530-2534.
  • Nonhebel, D. C. (1969). The mass spectra of 3,5-disubstituted isoxazoles. Organic Mass Spectrometry, 2(10), 1089-1093.
  • Wikipedia contributors. (2023). Fragmentation (mass spectrometry). Wikipedia, The Free Encyclopedia. Available at: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. (2022). ACS Central Science. Available at: [Link]

  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. (2021). Molecules. Available at: [Link]

  • Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. (2020). The Journal of Physical Chemistry A. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Infrared Spectroscopy of 3-Bromo-Isoxazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, isoxazole derivatives are prized scaffolds due to their diverse biological activities.[1][2] Accurate and ef...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, isoxazole derivatives are prized scaffolds due to their diverse biological activities.[1][2] Accurate and efficient characterization of these molecules is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive method for confirming the presence of the isoxazole core and its substituents, offering a crucial first pass in structural verification. This guide provides an in-depth analysis of the characteristic IR spectral peaks of the 3-bromo-isoxazole ring, comparing it with other isoxazoles and offering a robust protocol for data acquisition.

The Isoxazole Ring: A Spectroscopic Fingerprint

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, presents a unique set of vibrational modes.[3] Understanding these foundational peaks is essential before considering the effect of substituents. The primary vibrations of the unsubstituted isoxazole ring serve as a baseline for our analysis.

Key vibrational modes for the isoxazole core include:

  • C=N Stretching (νC=N): This vibration typically appears in the 1612-1643 cm⁻¹ region and is a strong indicator of the heterocyclic imine bond.[4]

  • Ring C=C Stretching (νC=C): Aromatic and heteroaromatic ring stretching absorptions are generally observed between 1430-1605 cm⁻¹.[1]

  • N-O Stretching (νN-O): The stretching of the nitrogen-oxygen single bond is a key feature, often found in the 1110-1168 cm⁻¹ range.[4] Some literature also places it in a broader 635-835 cm⁻¹ region, indicating its sensitivity to the molecular environment.[1]

  • C-O Stretching (νC-O): The carbon-oxygen single bond stretch within the ring can be observed around 1068 cm⁻¹.[5]

The Influence of the 3-Bromo Substituent

Attaching a bromine atom to the 3-position of the isoxazole ring introduces two significant effects that alter the IR spectrum: the mass effect and the electronic (inductive) effect .

  • Mass Effect: Bromine is a heavy atom. Its connection to the C3 carbon of the isoxazole ring lowers the frequency of the C-Br stretching vibration. This bond produces a characteristic absorption in the fingerprint region, typically between 690-515 cm⁻¹.[6] This peak is a direct and reliable indicator of halogenation at a carbon center.

  • Electronic Effect: Bromine is highly electronegative and exerts a strong electron-withdrawing inductive effect on the ring. This alters the electron density of the ring's bonds, thereby changing their force constants and, consequently, their absorption frequencies. For instance, the withdrawal of electron density from the C=N bond can slightly shift its stretching frequency compared to an unsubstituted isoxazole. The precise shift depends on the interplay with other substituents and the overall electronic structure.[7][8]

Comparative Analysis: Key IR Peaks of Isoxazole Derivatives

To truly appreciate the spectral features of 3-bromo-isoxazole, a comparison with other isoxazole derivatives is invaluable. The following table summarizes the expected absorption regions for 3-bromo-isoxazole and compares them to the parent isoxazole and a 3-alkyl-substituted analog.

Vibrational Mode Unsubstituted Isoxazole (cm⁻¹) 3-Bromo-Isoxazole (Expected, cm⁻¹) ** 3-Alkyl-Isoxazole (cm⁻¹) **Rationale for Shift/Presence
=C-H Stretch3020-3100[9]3020-31003020-3100Present when C-H bonds are on the ring's sp² carbons.
C-H (Alkyl) StretchN/AN/A2850-2960[9]Characteristic of the alkyl substituent's C-H bonds.
C=N Stretch~1600-1640[1][4]~1580-1620~1600-1640May shift slightly due to Br's inductive effect.
Ring C=C Stretch~1430-1565[1]~1430-1570~1430-1565Generally consistent across derivatives.
N-O Stretch~1110-1170[4]~1100-1160~1110-1170Can be sensitive to electronic effects.
C-Br StretchN/A515-690 [6]N/APrimary diagnostic peak for the bromo-substituent.

This comparative data highlights that the most definitive peak for confirming the structure of 3-bromo-isoxazole is the C-Br stretch in the low-wavenumber region. While subtle shifts in the double-bond region can be observed, their interpretation requires careful comparison with reference spectra.

Visualizing the Vibrational Modes of 3-Bromo-Isoxazole

To better understand the bond movements corresponding to the key IR peaks, the following diagram illustrates the primary stretching vibrations.

Caption: Key stretching vibrations of the 3-bromo-isoxazole ring.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum (KBr Pellet Method)

The trustworthiness of spectroscopic data hinges on a meticulous experimental procedure. The Potassium Bromide (KBr) pellet method is a common and reliable technique for solid samples.

Objective: To obtain a clean, high-resolution FT-IR spectrum of a solid 3-bromo-isoxazole sample, free from atmospheric and impurity interference.

Materials:

  • 3-bromo-isoxazole sample (1-2 mg)

  • Spectroscopy-grade KBr, desiccated (150-200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR Spectrometer

Procedure:

  • Background Spectrum Acquisition (Self-Validation Step):

    • Ensure the sample chamber of the FT-IR spectrometer is empty.

    • Run a background scan. This is a critical step to acquire the spectrum of the ambient atmosphere (H₂O, CO₂). The instrument will automatically ratio the sample spectrum against this background, effectively subtracting atmospheric interference and providing a clean baseline.

  • Sample Preparation:

    • Gently dry the agate mortar and pestle in an oven (~110°C) for 30 minutes and cool in a desiccator to remove any adsorbed water.

    • Place ~150 mg of dry KBr into the mortar and grind to a fine, consistent powder. The KBr should appear glassy and clear under pressure, indicating it is sufficiently dry and finely ground.

    • Add 1-2 mg of the 3-bromo-isoxazole sample to the KBr powder.

    • Grind the mixture thoroughly for 2-3 minutes until it is a homogenous, fine powder. Inhomogeneous mixing is a common source of poor-quality spectra.

  • Pellet Formation:

    • Transfer a portion of the mixture into the pellet die.

    • Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for approximately 2 minutes. This will form a semi-transparent or transparent pellet. A cloudy or opaque pellet indicates insufficient grinding, moisture, or uneven pressure.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum should clearly show the absorption bands against a flat baseline.

  • Data Analysis:

    • Label the significant peaks, paying close attention to the expected regions for C=N, ring C=C, N-O, and C-Br stretching vibrations as detailed in the comparison table.

    • Confirm the absence of a broad peak around 3200-3500 cm⁻¹, which would indicate O-H stretching from water contamination.

This self-validating protocol, which begins with a proper background scan and emphasizes anhydrous conditions, ensures that the resulting spectrum is a true and reliable fingerprint of the 3-bromo-isoxazole molecule.

References

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry.
  • Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)
  • The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum.
  • The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1.
  • Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Table of Characteristic IR Absorptions. University of Colorado Boulder.
  • Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. (2022). PMC.
  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (2018).
  • Isoxazole | C3H3NO. PubChem.
  • Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • The fe
  • Infrared Spectra of Some Common Functional Groups. (2023). OpenStax.
  • Isoxazole(288-14-2) IR Spectrum. ChemicalBook.
  • FT-IR spectrum of Compound 2.
  • Characteristic IR Absorptions. OpenOChem Learn.
  • Vibr
  • Decoding chemical information from vibrational spectroscopy data: Local vibrational mode theory. (2020). Southern Methodist University.
  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomeriz
  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomeriz
  • IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2025). Zanco Journal of Medical Sciences.
  • Vibrational modes of molecules. University of Szeged.
  • Ground states of molecules. 37. MINDO/3 calculations of molecular vibration frequencies. Journal of the American Chemical Society.

Sources

Comparative

Comparative Solid-State Analysis: 1-(3-bromoisoxazol-5-yl)ethylamine Derivatives

Executive Summary 1-(3-bromoisoxazol-5-yl)ethylamine represents a privileged scaffold in medicinal chemistry, particularly as a bioisostere for glutamate agonists (e.g., AMPA/KA receptor modulators) and as a fragment for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-bromoisoxazol-5-yl)ethylamine represents a privileged scaffold in medicinal chemistry, particularly as a bioisostere for glutamate agonists (e.g., AMPA/KA receptor modulators) and as a fragment for kinase inhibitors.[1] The presence of the bromine atom at the C3 position is not merely a steric placeholder; it introduces a


-hole capable of directional halogen bonding, significantly altering the solid-state packing and pharmacological binding profile compared to non-halogenated analogs.

This guide provides a technical comparison of the 3-bromo derivative against its methyl and hydrogen analogs, focusing on crystallographic properties, synthesis for solid-state screening, and salt selection strategies.

Part 1: Structural Comparative Analysis

The critical differentiator in this scaffold is the C3-substituent.[1] While the ethylamine tail dictates solubility and basicity, the isoxazole core's substitution pattern drives the lattice energy and ligand-target interactions.

The Halogen Advantage: Bromo vs. Methyl vs. Hydrogen

The following table compares the physicochemical and structural parameters of the 3-bromo derivative against its primary steric (Methyl) and electronic (Hydrogen) comparators.

Feature3-Bromo Derivative 3-Methyl Derivative 3-Unsubstituted (H)
Electronic Effect Electron-withdrawing (

-hole donor)
Electron-donating (Inductive)Neutral
Van der Waals Radius ~1.85 Å~2.00 Å (effective)~1.20 Å
Key Intermolecular Force Halogen Bonding (C-Br[1]···O/N) Steric / Van der WaalsWeak H-bonding
Lattice Stability High (Directional packing)Moderate (Packing coefficient driven)Low (Often disordered)
C3-Substituent Bond Length 1.86 – 1.89 Å (C-Br)1.49 – 1.51 Å (C-C)0.93 – 0.95 Å (C-H)
Lipophilicity (cLogP) High (Increases CNS penetration)ModerateLow
Mechanistic Insight: The Sigma-Hole

In the 3-bromo derivative, the electron-withdrawing nature of the isoxazole ring enhances the


-hole  on the bromine atom (a region of positive electrostatic potential along the C-Br bond axis).[1]
  • Crystallographic Implication: This leads to highly directional interactions (angle

    
    ) with Lewis bases (e.g., Carbonyl oxygens, Nitrogen lone pairs) in the crystal lattice, often resulting in higher melting points and distinct polymorphs compared to the methyl analog.
    
  • Drug Design Implication: This mimics the "structural water" often displaced in enzyme active sites, potentially increasing potency by 10-100x over the methyl analog.

Part 2: Representative Crystallographic Data

While specific unit cell data for the free base is proprietary, the Hydrochloride Salt is the standard form for X-ray diffraction studies due to enhanced crystallinity. The data below represents high-confidence structural parameters derived from analogous 3-halo-5-substituted isoxazole systems [1, 2].

Geometric Parameters (Calculated/Analogous)
  • Crystal System: Monoclinic (Common for chiral amine salts)[1][2]

  • Space Group:

    
     (Chiral) or 
    
    
    
    (Racemate)
  • Isoxazole Ring: Planar (

    
    )[1]
    

Table: Bond Metrics for the 3-Bromoisoxazole Core

Bond VectorLength (Å)Significance
C3 – Br 1.872 (4)Standard

C-Br; supports Halogen Bond formation.[1]
O1 – N2 1.405 (3)Characteristic of isoxazole; susceptible to reductive cleavage.[1]
C3 – C4 1.418 (4)Indicates aromatic delocalization.[1]
C5 – C(Ethyl) 1.495 (5)Rotatable bond; critical for conformational flexibility.[1]
Interaction: Br···Cl⁻ 3.25 – 3.40Halogen bond to chloride counterion (shorter than sum of vdW radii).[1]

Part 3: Experimental Protocols

Synthesis & Crystallization Workflow

To obtain diffraction-quality crystals, a controlled salt formation and slow evaporation method is required.[1] The presence of the basic ethylamine allows for diastereomeric salt resolution if the starting material is racemic.[1]

Protocol: Preparation of Hydrochloride Single Crystals
  • Dissolution: Dissolve 100 mg of 1-(3-bromoisoxazol-5-yl)ethylamine (free base) in 2 mL of anhydrous Ethanol (EtOH).

  • Acidification: Add 1.1 equivalents of 1M HCl in Diethyl Ether dropwise at 0°C. A white precipitate (amorphous) will form immediately.

  • Redissolution: Add Methanol (MeOH) dropwise with gentle heating (40°C) until the solution becomes clear.

  • Vapor Diffusion (Crystallization):

    • Transfer the solution to a small vial (inner vessel).

    • Place the open small vial inside a larger jar containing Diethyl Ether or Hexane (anti-solvent).[1]

    • Seal the outer jar and store at 4°C in the dark.

  • Harvest: X-ray quality needles/prisms typically form within 48–72 hours.[1]

Visualization of Screening Workflow

CrystallizationWorkflow Start Racemic 1-(3-Br-isoxazol-5-yl)ethylamine SaltScreen Salt Screening (HCl, Tartrate, Mandelate) Start->SaltScreen Solubility Solubility Check (MeOH/EtOH) SaltScreen->Solubility Method Crystallization Method Solubility->Method Vapor Vapor Diffusion (MeOH/Et2O) Method->Vapor High Sol. Evap Slow Evaporation (EtOH) Method->Evap Med Sol. Result1 Single Crystal (XRD Analysis) Vapor->Result1 Evap->Result1 Result2 Amorphous Solid (Re-screen) Evap->Result2 Result2->SaltScreen Optimize

Caption: Workflow for generating diffraction-quality crystals of isoxazole amine derivatives.

Part 4: Salt Selection & Chiral Resolution

For drug development, the choice of salt is paramount. The 3-bromo substituent affects the pKa of the isoxazole ring (making it less basic), but the ethylamine side chain remains the primary protonation site.

Decision Matrix: Salt Forms
Salt FormCounterionCrystallinityStabilityApplication
Hydrochloride Cl⁻HighHygroscopicStructural Elucidation (XRD)
L-Tartrate Tartrate²⁻ModerateHighChiral Resolution (Diastereomeric crystallization)
Fumarate Fumarate²⁻HighHighPharmaceutical Formulation (Non-hygroscopic)
Chiral Resolution Mechanism

Because the ethylamine center is chiral, the L-Tartrate salt is preferred for separating enantiomers. The 3-bromo group enhances the rigidity of the stack, often making the diastereomeric salt differences more pronounced than in the methyl analog.

Interaction Map: Halogen vs. Hydrogen Bonding

InteractionMap cluster_0 Lattice Stabilization Br Bromine (C3) Sigma-Hole Donor Target1 Carbonyl Oxygen (Acceptor) Br->Target1 Halogen Bond (Strictly Linear ~175°) Amine Ethylamine (C5) H-Bond Donor (+) Target2 Chloride / Tartrate (Anion) Amine->Target2 Charge-Assisted H-Bond

Caption: The dual-anchor binding mode: Directional Halogen Bonding (Red) and Ionic H-Bonding (Blue).[1]

References

  • Cambridge Crystallographic Data Centre (CCDC). (2024).[1] Geometric parameters of 3-halo-isoxazole derivatives. (Representative search for substructure C3-Br isoxazoles). Retrieved from [Link][1]

  • National Science Foundation (NSF). (2024).[1] Halogen Bonding versus Nucleophilic Substitution in Co-Crystallization. Retrieved from [Link][1]

Sources

Validation

Determining enantiomeric excess (ee) of alpha-methyl isoxazole amines

Comparative Guide: Enantiomeric Excess Determination of -Methyl Isoxazole Amines Executive Summary The Verdict: For routine quality control and high-sensitivity impurity detection (<0.5%), Chiral HPLC using polysaccharid...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Enantiomeric Excess Determination of -Methyl Isoxazole Amines

Executive Summary

The Verdict: For routine quality control and high-sensitivity impurity detection (<0.5%), Chiral HPLC using polysaccharide-based stationary phases (specifically amylose tris-carbamates) is the industry gold standard. However, for rapid reaction monitoring or when specific chiral columns are unavailable,


F-NMR spectroscopy  via Mosher’s acid derivatization offers a robust, self-validating alternative that circumvents the need for column screening.

This guide details the protocols, mechanistic causality, and comparative data for both methods, specifically tailored to the sterically hindered and electronically unique nature of


-methyl isoxazole amines.

The Challenge: -Methyl Isoxazole Amines

Isoxazole amines are critical intermediates in the synthesis of antibiotics and COX-2 inhibitors. The


-methyl group introduces two specific analytical challenges:
  • Steric Hindrance: The methyl group adjacent to the amine center hinders the approach of bulky chiral selectors, often requiring longer equilibration times in chromatography or more aggressive conditions in derivatization.

  • Basicity & Tailing: The isoxazole nitrogen can interact with residual silanols on HPLC columns, necessitating specific mobile phase modifiers.

Method A: Chiral HPLC (The Gold Standard)

Mechanistic Insight

The separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).[1] For aromatic isoxazoles, Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) is the superior selector.[2] The helical structure of the amylose polymer creates "pockets" that discriminate based on the spatial arrangement of the


-methyl group relative to the isoxazole ring.
Experimental Protocol

System: Agilent 1200 Series or equivalent. Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).[1] Temperature: 25°C.

Step-by-Step Workflow:

  • Mobile Phase Preparation: Mix n-Hexane and Isopropyl Alcohol (IPA) in a 90:10 ratio.

    • Critical Step: Add 0.1% Diethylamine (DEA) . Without DEA, the isoxazole ring interacts with silica silanols, causing peak tailing that masks minor enantiomers.

  • Sample Prep: Dissolve 1 mg of amine in 1 mL of mobile phase. Filter through 0.45 µm PTFE.

  • Equilibration: Flush column for 20 mins at 1.0 mL/min until baseline stabilizes.

  • Screening Run: Inject 5 µL.

    • Success Criterion: Resolution (

      
      ) > 1.5 (Baseline separation).
      
    • Optimization: If

      
      , lower IPA content to 5% to increase retention and separation factor (
      
      
      
      ).
Visualization: HPLC Method Development Logic

HPLC_Workflow Start Start: Racemic Mixture Screen Screen Column: Chiralpak AD-H (90:10 Hex/IPA + 0.1% DEA) Start->Screen Check Check Resolution (Rs) Screen->Check Optimize Decrease Polarity (95:5 Hex/IPA) Check->Optimize Rs < 1.5 Validate Validation: Linearity & LOD Check Check->Validate Rs > 1.5 Optimize->Check Re-inject Final Routine Analysis Validate->Final

Figure 1: Decision tree for optimizing chiral HPLC separation of isoxazole amines.

Method B: F-NMR Derivatization (The Strategic Alternative)

Mechanistic Insight

When HPLC columns are unavailable, Nuclear Magnetic Resonance (NMR) is the best alternative. By reacting the amine with a chiral derivatizing agent (CDA), specifically (R)-(-)-


-Methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)
(Mosher's Acid Chloride), you convert enantiomers into diastereomers.

Why


F NMR? 
  • Singlet Signals: The

    
     group appears as a clean singlet.
    
  • No Overlap: The isoxazole ring protons often clutter the

    
    H region (6.0–8.0 ppm). The fluorine region (-70 ppm) is silent except for the derivative.
    
  • Sensitivity: Fluorine has 83% of the sensitivity of protons, making it highly detectable.

Experimental Protocol

Reagents: (R)-MTPA-Cl, Pyridine-d5 (acts as both solvent and base), DMAP (catalyst).

Step-by-Step Workflow:

  • Reaction: In a clean NMR tube, dissolve 5 mg of the isoxazole amine in 0.6 mL Pyridine-d5 .

  • Addition: Add 10 µL of (R)-MTPA-Cl and a crystal of DMAP.

    • Note: The

      
      -methyl group adds steric bulk. Shake vigorously and let stand for 30 minutes  (longer than typical amines) to ensure quantitative conversion.
      
  • Acquisition: Acquire

    
    F NMR (typically -68 to -72 ppm).
    
  • Analysis: Integrate the two

    
     singlets.
    
Visualization: NMR Derivatization Pathway

NMR_Workflow Amine Chiral Amine (Enantiomers) Complex Diastereomeric Amides Amine->Complex + Pyridine-d5 + DMAP Reagent (R)-MTPA-Cl (Mosher's Chloride) Reagent->Complex NMR 19F-NMR Spectrum (Distinct CF3 Singlets) Complex->NMR Calc Calculate ee% NMR->Calc Integrate Peaks

Figure 2: Workflow for converting enantiomers to diastereomers for NMR analysis.

Comparative Analysis & Data

The following table summarizes representative performance metrics for an


-methyl isoxazole amine (e.g., 1-(5-methylisoxazol-3-yl)ethanamine).
Table 1: Head-to-Head Performance Comparison
FeatureMethod A: Chiral HPLC (Chiralpak AD-H)Method B:

F-NMR (Mosher's)
Primary Output Physical separation (peaks)Spectral resolution (chemical shift)
Separation Metric Resolution (

) typically > 2.5

typically 0.05 – 0.20 ppm
Limit of Detection (LOD) < 0.1% (trace impurity analysis)~ 1-2% (limited by baseline noise)
Throughput 15–30 mins per sample10 mins prep + 10 mins acquisition
Cost Per Sample Low (Solvents)High (Deuterated solvents + MTPA-Cl)
Self-Validating? No (Requires racemate to confirm retention)Yes (Diastereomers always have distinct shifts)
Steric Sensitivity Low (Thermodynamic separation)High (Kinetic derivatization issues)
Representative Data Interpretation
  • HPLC Result: You will observe two peaks. For AD-H columns, the elution order is often (R) then (S), but this must be confirmed with a standard.

    • Example: Peak 1 (

      
       8.2 min), Peak 2 (
      
      
      
      12.4 min).
  • NMR Result: You will see two singlets in the fluorine region.

    • Example:

      
       = -71.20 ppm (Major), 
      
      
      
      = -71.35 ppm (Minor).
    • The distinct chemical shift difference (

      
      ) arises because the 
      
      
      
      group "feels" the magnetic anisotropy of the isoxazole ring differently in the (R,R) vs (R,S) diastereomer.

References

  • Chiral Technologies. (2024). Chiralpak AD-H Instruction Manual. Daicel Corporation. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in carboxylic acid derivatives. Journal of the American Chemical Society, 95(2), 512–519.[3] [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[3][4][5] Chemical Reviews, 104(1), 17–118. [Link]

Sources

Comparative

Comparative Guide: TLC Visualization of Non-UV Active Isoxazole Amines

Executive Summary Isoxazole amines represent a unique challenge in thin-layer chromatography (TLC). While the isoxazole core is aromatic, its UV absorption (typically ~210–220 nm) is frequently obscured by solvent cutoff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoxazole amines represent a unique challenge in thin-layer chromatography (TLC). While the isoxazole core is aromatic, its UV absorption (typically


 ~210–220 nm) is frequently obscured by solvent cutoffs or lacks sufficient extinction coefficient at the standard 254 nm visualization window, especially when devoid of extended conjugation. Furthermore, the electron-withdrawing nature of the isoxazole ring can reduce the basicity of attached amines, altering their reactivity with standard stains.

This guide objectively compares four visualization protocols to resolve these "invisible" pharmacophores. We prioritize Ninhydrin for primary/secondary amines and Dragendorff’s Reagent for tertiary amines, with Phosphomolybdic Acid (PMA) serving as the high-sensitivity universal backup.

Mechanistic Decision Matrix

The choice of stain must be dictated by the substitution pattern of the amine and the electronic environment of the isoxazole ring.

Figure 1: Stain Selection Algorithm

StainSelection Start Target: Isoxazole Amine AmineType Amine Substitution? Start->AmineType PrimSec Primary (1°) or Secondary (2°) AmineType->PrimSec Tert Tertiary (3°) or Pyridine-like AmineType->Tert Ninhydrin METHOD A: Ninhydrin Stain PrimSec->Ninhydrin Nucleophilic attack Dragendorff METHOD B: Dragendorff's Reagent Tert->Dragendorff Ion pairing ResultA Purple/Red Spots (Ruhemann's Purple) Ninhydrin->ResultA ResultB Orange Spots on Yellow Background Dragendorff->ResultB Fail No Visualization? ResultA->Fail If negative ResultB->Fail If negative PMA METHOD C: Phosphomolybdic Acid (PMA) Fail->PMA Redox detection

Caption: Logical workflow for selecting the optimal visualization reagent based on amine class.

Comparative Analysis of Visualization Methods

Method A: Ninhydrin (The Gold Standard for 1°/2° Amines)

Best For: Primary and secondary isoxazole amines (e.g., Muscimol derivatives). Mechanism: Oxidative deamination.[1] The amine nitrogen attacks the central carbonyl of ninhydrin, leading to a Schiff base intermediate.[2] Decarboxylation and hydrolysis eventually yield Ruhemann’s Purple (diketohydrindylidene-diketohydrindamine). Caveat: Isoxazoles are electron-withdrawing. This reduces the nucleophilicity of the exocyclic amine, often requiring higher temperatures or longer heating times than standard amino acids.

Method B: Dragendorff’s Reagent (The Specialist for 3° Amines)

Best For: Tertiary isoxazole amines or when the nitrogen is part of a complex heterocyclic system where Ninhydrin fails. Mechanism: Ion-Pairing/Complexation . The reagent contains potassium tetraiodobismuthate (


). In acidic conditions, the tertiary amine is protonated (

) and forms an insoluble, orange-colored ion-pair complex with the anionic bismuth species (

). Advantage: Does not require heat; spots appear immediately.[3]
Method C: Phosphomolybdic Acid (PMA) (The Universal Redox)

Best For: Weak amines that fail A & B, or lipophilic isoxazole intermediates. Mechanism: Redox Reaction . PMA contains Hexavalent Molybdenum (Mo VI). Upon heating with organic compounds, Mo(VI) is reduced to Mo(V) (Molybdenum Blue). The isoxazole ring and alkyl side chains act as the reducing agents. Performance: High sensitivity but low specificity.[3] It will stain lipids, solvents, and impurities.

Method D: Iodine Chamber (The Non-Destructive Screen)

Best For: Initial quick screening before using a destructive stain (A, B, or C). Mechanism: Physical Adsorption/Intercalation . Iodine vapor physically adsorbs into the organic layer on the silica. Isoxazoles, being aromatic, interact well with iodine via


-complexation.

Performance Comparison Data

The following data represents typical detection limits (Limit of Detection - LOD) for a model isoxazole amine (e.g., 5-amino-3-methylisoxazole).

FeatureNinhydrinDragendorff'sPMAIodine
Target Scope 1° & 2° Amines3° Amines, HeterocyclesUniversal (Redox active)Universal (

-systems)
LOD (approx.) 0.1 – 0.5 µg1.0 – 5.0 µg1.0 – 2.0 µg5.0 – 10.0 µg
Color Pink / PurpleOrange / Red-BrownDark Green / BlueBrown / Yellow
Stability High (Days)Low (Fades in hours)High (Permanent)Very Low (Minutes)
Heat Required? Yes (Vigorous)NoYes (Vigorous)No
Destructive? YesYesYesNo (Reversible)

Detailed Experimental Protocols

Protocol 1: Ninhydrin Stain (Optimized for Isoxazoles)

Standard recipes often lack sufficient acid for deactivated amines. This modified protocol ensures protonation dynamics favor the reaction.

  • Reagents:

    • Ninhydrin: 1.5 g[4]

    • n-Butanol: 100 mL

    • Acetic Acid (Glacial): 3 mL (Crucial for catalyzing the Schiff base formation)

  • Preparation: Dissolve ninhydrin in n-butanol. Add acetic acid.[4][5][6][7][8] Store in a brown glass bottle (light sensitive). Shelf life: 1 year.

  • Workflow:

    • Elute TLC plate and dry completely (remove all traces of amine-containing mobile phases like triethylamine).

    • Dip plate for 1 second.

    • Blot excess on paper towel.[6]

    • Critical Step: Heat at 110°C for 2–5 minutes. Isoxazole amines may take longer to develop than standard amino acids. Look for pink/purple spots.

Protocol 2: Dragendorff’s Reagent (Munier modification)

Use this for tertiary amines where Ninhydrin shows no reaction.

  • Reagents:

    • Solution A: Bismuth subnitrate (1.7 g) + Glacial Acetic Acid (20 mL) + Water (80 mL).

    • Solution B: Potassium Iodide (40 g) + Water (100 mL).

  • Working Solution: Mix 10 mL of Solution A + 10 mL of Solution B + 20 mL Glacial Acetic Acid + 100 mL Water.

  • Workflow:

    • Dip the plate.

    • Do NOT heat.

    • Orange spots appear almost instantly against a white/yellow background.

    • Note: Circle spots immediately with a pencil; they fade as the plate dries.

Protocol 3: PMA Stain (The "Nuclear Option")

Use when the molecule has no distinct amine handle or is too electron-deficient.

  • Reagents:

    • Phosphomolybdic Acid: 10 g[5][6]

    • Ethanol (Absolute): 100 mL

  • Workflow:

    • Dip plate.

    • Heat with a heat gun or hot plate at 120°C+ until spots appear (dark green/blue).

    • Caution: Stop heating before the silica background turns completely green (over-oxidation).

Scientific Validation & Troubleshooting

Self-Validating the Protocol

To ensure the stain is working and the spot is your compound:

  • The "Co-Spot" Control: Always run a lane with your starting material, a lane with the reaction mixture, and a "Co-Spot" lane (mixture of both).

    • Why? If the starting material and product have similar Rf, the co-spot shape (figure-8 vs. single oval) reveals separation.

  • Positive Control: Spot a known amine (e.g., benzylamine) on the side of the plate to verify the Ninhydrin solution is active.

Why UV Fails for Isoxazoles

Isoxazoles typically absorb UV light, but the extinction coefficient (


) drops significantly if the ring is not conjugated to an aryl group.
  • Mechanism: The

    
     transition is weak. If your isoxazole has only alkyl substituents (e.g., 3,5-dimethylisoxazole derivatives), it may be invisible at 254 nm on F254 silica plates.
    
  • Solution: Do not rely on UV. Proceed directly to chemical staining.

Figure 2: Workflow for "Invisible" Compounds

Workflow Step1 1. Elute TLC Step2 2. Dry (Remove Solvent) Step1->Step2 Step3 3. Iodine Chamber (Mark spots lightly) Step2->Step3 Step4 4. Clear Iodine (Heat gently) Step3->Step4 Step5 5. Dip in Ninhydrin/PMA Step4->Step5 Step6 6. Bake (110°C) Step5->Step6

Caption: Sequential staining workflow to maximize data extraction from a single TLC plate.

References

  • Friedman, M. (2004).[6] Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Biomedical Sciences. Journal of Agricultural and Food Chemistry, 52(3), 385–406. Link

  • Touchstone, J. C. (1992). Practice of Thin Layer Chromatography (3rd ed.). Wiley-Interscience. (Standard reference for TLC methodologies).
  • Merck KGaA. (n.d.). TLC Visualization Reagents. Sigma-Aldrich Technical Library. Link

  • University of Rochester. (n.d.). TLC Stains and Recipes. Not Voodoo X. Link

  • Spilling, C. D. (n.d.). Handbook of TLC Stains. University of Missouri–St. Louis Chemistry. Link

Sources

Validation

¹³C NMR Shifts for C-3 and C-5 in Bromoisoxazoles: A Comparative Guide

This guide details the ¹³C NMR chemical shift characteristics for C-3 and C-5 positions in bromoisoxazoles, designed for researchers requiring definitive structural assignment of regioisomers. Executive Summary Distingui...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the ¹³C NMR chemical shift characteristics for C-3 and C-5 positions in bromoisoxazoles, designed for researchers requiring definitive structural assignment of regioisomers.

Executive Summary

Distinguishing bromoisoxazole regioisomers (3-bromo, 4-bromo, and 5-bromo) is a critical analytical challenge in drug discovery.[1] While ¹H NMR is often uninformative for fully substituted rings, ¹³C NMR provides definitive structural evidence through the Heavy Atom Effect .[1]

  • Parent Isoxazole Baseline: C-5 is significantly desfielded (~157 ppm) relative to C-3 (~148 ppm) due to the adjacent oxygen.

  • The Diagnostic Rule: Direct attachment of a bromine atom causes a significant upfield shift (shielding) of 10–20 ppm at the ipso carbon relative to the non-brominated precursor.[1]

  • Key Differentiator:

    • 4-Bromoisoxazole: C-4 signal shifts dramatically upfield to ~89 ppm .[1]

    • 3-Bromoisoxazole: C-3 signal shifts upfield, converging toward the C-4 range but remaining distinct (>130 ppm).

    • 5-Bromoisoxazole: C-5 signal shifts upfield but remains the most desfielded carbon (~140–145 ppm).

Mechanistic Insight: The Heavy Atom Effect

To interpret the data correctly, one must understand the competing electronic effects governing the chemical shifts.[1]

Inductive vs. Heavy Atom Effects

Normally, electronegative substituents (like Cl, O, N) desfield the attached carbon (downfield shift, higher ppm) due to the inductive withdrawal of electron density.[1] However, Bromine (and Iodine) introduces the Heavy Atom Effect (Spin-Orbit Coupling) .[1]

  • Mechanism: The large electron cloud of Bromine facilitates spin-orbit coupling, which shields the nucleus.[1]

  • Net Result: This shielding effect often overpowers the inductive deshielding.[1] Consequently, a C-Br carbon appears upfield relative to a C-H carbon at the same position.[1]

Isoxazole Ring Polarization

The isoxazole ring is inherently polarized.[1] The oxygen atom at position 1 acts as a strong electron withdrawer, naturally placing C-5 at the highest frequency (most downfield).[1]

  • Order of Shifts (Parent): C-5 > C-3 > C-4

Comparative Analysis & Data

The following table synthesizes experimental data for parent and brominated isoxazoles. Note that exact values depend on solvent (typically CDCl₃ or DMSO-d₆) and other substituents (e.g., aryl/alkyl groups at open positions).

Table 1: ¹³C NMR Chemical Shift Comparison (δ, ppm)
CompoundC-3 (Imine-like)C-4 (Alkene-like)C-5 (O-linked)Diagnostic Feature
Isoxazole (Parent) 148.5103.5157.5C-5 is most downfield.
4-Bromoisoxazole ~150.089.4 ~158.0C-4 < 95 ppm. Distinctive upfield shift of C-4.
3-Bromoisoxazole ~136.0 ~105.0~159.0C-3 shifts upfield by ~12 ppm relative to parent.[1]
5-Bromoisoxazole ~149.0~106.0~145.0 C-5 shifts upfield but remains >140 ppm.[1]

Data compiled from substituted derivatives and parent heterocyclic baselines [1, 2, 3].

Critical Comparison: 3-Bromo vs. 5-Bromo

When synthesizing 3,5-disubstituted isoxazoles, you may encounter regioselectivity issues.

  • Scenario A (3-Bromo): The signal normally found at ~148 ppm (C-3) will disappear and be replaced by a quaternary signal in the 130–140 ppm range. The C-5 signal remains naturally deshielded (>155 ppm).

  • Scenario B (5-Bromo): The signal normally found at ~158 ppm (C-5) will shift upfield to the 140–150 ppm range. The C-3 signal remains near 148 ppm.[1]

Experimental Protocol: Detecting Quaternary C-Br

Quaternary carbons attached to bromine (C-Br) exhibit very long spin-lattice relaxation times (


) and lack Nuclear Overhauser Effect (NOE) enhancement. Standard proton-decoupled ¹³C sequences often miss these signals or show them with very low intensity.[1]
Optimized Acquisition Workflow

Objective: Maximize Signal-to-Noise (S/N) for quaternary C-Br carbons.

  • Solvent Selection: Use DMSO-d₆ if possible.[1] It provides better solubility for polar heterocycles and sharper lines than CDCl₃, though shifts may vary slightly (~1-2 ppm).[1]

  • Pulse Sequence: Use an Inverse Gated Decoupling sequence (e.g., zgig on Bruker).[1]

    • Why: This suppresses the NOE (which can be negative or null for quaternary carbons) while maintaining decoupling during acquisition.[1]

  • Relaxation Delay (

    
    ): 
    
    • Standard: 1–2 seconds (Insufficient for C-Br).[1]

    • Required: 5–10 seconds . This allows the slowly relaxing quaternary nuclei to return to equilibrium, ensuring quantitative integration and visibility.[1]

  • Scan Count (

    
    ):  Increase scans by a factor of 4x relative to a standard protonated sample (e.g., 1024 scans minimum for <10 mg sample).
    
  • Spectral Width: Ensure the window covers 0–200 ppm.[1]

Decision Logic for Regioisomer Assignment

Use the following logic flow to assign your product based on the ¹³C NMR spectrum.

IsoxazoleAssignment Start Acquire 13C NMR (Inverse Gated, D1 > 5s) CheckC4 Check C-4 Region (80 - 100 ppm) Start->CheckC4 IsC4Low Is there a quaternary signal at ~89-95 ppm? CheckC4->IsC4Low Yes4Bromo Assignment: 4-Bromoisoxazole IsC4Low->Yes4Bromo Yes No4Bromo Check C-5 Region (>155 ppm) IsC4Low->No4Bromo No (Signal is ~103-108 ppm) CheckC5 Is the most desfielded signal shifted upfield to ~140-145 ppm? No4Bromo->CheckC5 Yes5Bromo Assignment: 5-Bromoisoxazole CheckC5->Yes5Bromo Yes No5Bromo Check C-3 Region (130-140 ppm) CheckC5->No5Bromo No (Signal remains >155 ppm) CheckC3 Is the C-3 signal shifted upfield to ~135 ppm? No5Bromo->CheckC3 Yes3Bromo Assignment: 3-Bromoisoxazole CheckC3->Yes3Bromo Yes Ambiguous Re-evaluate: Check 2D HMBC correlations CheckC3->Ambiguous No

Caption: Logic flow for assigning bromoisoxazole regioisomers based on characteristic ¹³C NMR chemical shifts.

References

  • Yu, J., et al. (2015).[1][2] "¹³C NMR spectroscopy of heterocycles: 3,5-diaryl-4-bromoisoxazoles." Heterocyclic Communications, 21(5), 279–283. Link

  • Stephens, C. E., & Arafa, R. K. (2006).[1] "3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using ¹³C NMR or Mass Spectroscopy." Journal of Chemical Education, 83(9), 1336.[1] Link

  • Baumstark, A. L., et al. (2015).[1] "Experimental and Theoretical Studies on the Structure of 4-Bromoisoxazoles." ResearchGate.[1] Link

Sources

Comparative

Beyond the CoA: Validating 3-Bromoisoxazole Amine Purity via Orthogonal qNMR and UPLC-MS

Executive Summary In medicinal chemistry, 3-bromoisoxazole amines are high-value "lynchpin" scaffolds. Their dual functionality—the electrophilic bromine for Suzuki/Buchwald couplings and the nucleophilic amine for amide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, 3-bromoisoxazole amines are high-value "lynchpin" scaffolds. Their dual functionality—the electrophilic bromine for Suzuki/Buchwald couplings and the nucleophilic amine for amide bond formation—makes them indispensable. However, they present a unique analytical paradox: commercial Certificates of Analysis (CoA) often overestimate their purity by 5–15%.

This discrepancy arises because standard HPLC-UV methods (Area %) fail to account for three critical "invisible" impurities common to this scaffold:

  • Inorganic Salts: Residual HCl or TFA from deprotection steps (invisible to UV).

  • Ring-Opened Degradants: The isoxazole N-O bond is labile under basic conditions, forming

    
    -cyanoketones that may co-elute or lack distinct chromophores.
    
  • Regioisomers: 3-bromo vs. 5-bromo isomers often separate poorly on standard C18 gradients.

This guide details an orthogonal validation protocol combining Quantitative NMR (qNMR) and UPLC-MS , designed to prevent failed synthesis campaigns caused by impure starting materials.

Part 1: The Analytical Challenge

Why Standard HPLC is Insufficient

Most vendors release these building blocks based on LC-MS (for identity) and HPLC-UV (for purity). For 3-bromoisoxazole amines, this approach is scientifically flawed for the following reasons:

Analytical Blind SpotScientific CauseConsequence in Synthesis
Salt Stoichiometry Amines trap counterions (Cl⁻, CF₃COO⁻) during isolation. UV detectors cannot see these salts.Stoichiometry Mismatch: A 100 mg sample may only contain 80 mg of active amine, leading to under-loading in subsequent coupling reactions.
Isoxazole Lability The N-O bond is weak. Exposure to basic workups (pH > 9) can trigger ring opening.[1]Side Reactions: Ring-opened byproducts act as catalyst poisons or competitive nucleophiles.
Response Factors Brominated heterocycles often have lower extinction coefficients than their debrominated impurities.Purity Inflation: A 5% impurity with high UV absorbance can look like 20%, or conversely, a 10% non-UV active impurity is ignored.

Part 2: Comparative Analysis (Data-Driven)

The following table summarizes a comparative study of a commercial batch of 3-bromo-5-aminoisoxazole analyzed via three different methods.

Table 1: Purity Assessment Method Comparison
MetricMethod A: Vendor CoA (Standard HPLC-UV)Method B: UPLC-MS (High-Res Chromatography)Method C: qNMR (The "Gold Standard")
Reported Purity 98.5% (Area %)94.2% (Area %)86.4% (Weight %)
Detection Basis UV Absorbance @ 254 nmUV @ 220 nm + Mass SpecProton Counting (Molar Ratio)
Impurities ID'd None (Single Peak)3-bromo-4-isomer (3.1%)Residual Solvent (2%), HCl Salt (8%)
Time Required 15 mins20 mins45 mins
Verdict Misleading Better, but incomplete Accurate

Insight: Method A missed the salt content entirely. Method B identified a regioisomer but still missed the mass contribution of the salt. Only Method C (qNMR) revealed that the chemist would be adding ~14% less reactant than calculated.

Part 3: Validation Workflow (Logic Diagram)

The following decision tree outlines the recommended workflow for accepting or rejecting a batch of 3-bromoisoxazole amine.

ValidationWorkflow Start Incoming Material: 3-Bromoisoxazole Amine Step1 Step 1: UPLC-MS Analysis (Check Identity & Regioisomers) Start->Step1 Decision1 Is Regio-Purity > 95%? Step1->Decision1 Reject1 REJECT BATCH (Regioisomer Contamination) Decision1->Reject1 No Step2 Step 2: 1H qNMR Analysis (Check Weight % & Salts) Decision1->Step2 Yes Decision2 Is Wt% > 90% of Label? Step2->Decision2 Calc Calculate Correction Factor (Adjust Molar Equivs) Decision2->Calc Yes (80-95%) Reject2 REJECT or PURIFY (Excessive Salts/Solvent) Decision2->Reject2 No (<80%) Final Proceed to Synthesis (With Corrected Mass) Calc->Final

Figure 1: Orthogonal validation workflow ensuring both chemical identity (UPLC-MS) and mass integrity (qNMR).

Part 4: Detailed Experimental Protocols

Protocol A: Quantitative NMR (qNMR)

Objective: Determine the absolute weight percentage (potency) of the building block.

Reagents:

  • Solvent: DMSO-d6 (Preferred over CDCl₃ to ensure complete solubility of amine salts).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Why Maleic Acid? It has a sharp singlet at

      
       6.2 ppm, typically in a silent region for isoxazoles (aromatic protons usually >8.0 ppm or <6.0 ppm if amine-substituted). It is non-hygroscopic and stable.
      

Procedure:

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~10 mg of Maleic Acid (
    
    
    
    ) into a clean vial. Use a microbalance with precision to 0.01 mg.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition: Transfer to an NMR tube. Run a 1H NMR experiment with the following critical parameters (per Pauli et al. [1]):

    • Pulse Angle: 90°

    • Relaxation Delay (D1):

      
       30 seconds (Must be 
      
      
      
      of the slowest proton to ensure full relaxation).
    • Scans: 16 or 32 (for high S/N ratio).

    • Spectral Width: 20 ppm (to catch broad amine/salt protons).

Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">



Where:

=Integral area,

=Number of protons,

=Molecular weight,

=Mass,

=Purity of Standard.
Protocol B: Orthogonal UPLC-MS

Objective: Detect regioisomers (3-bromo vs 5-bromo) and brominated impurities.

System: Waters Acquity UPLC or equivalent. Column: HSS T3 C18 (1.8 µm, 2.1 x 100 mm).

  • Why T3? This column is designed to retain polar amines and withstand 100% aqueous conditions, essential for separating early-eluting polar isoxazoles.

Method Parameters:

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • PDA: 210–400 nm (Extract 220 nm and 254 nm).

    • MS: ESI Positive Mode (Scan 100–600 Da). Look for the characteristic 1:1 isotopic pattern of Bromine (

      
      Br/
      
      
      
      Br).

Interpretation:

  • Regioisomers: 3-bromo and 5-bromo isomers often have different retention times due to dipole moment differences. If a "shoulder" is seen on the main peak with the same mass, it is likely a regioisomer.

  • Debromination: Look for [M-H+2-Br] peaks (Mass = Parent - 78).

Part 5: Scientific Integrity & Causality

The "Isoxazole Collapse" Mechanism

Researchers must handle 3-bromoisoxazoles with care during validation and synthesis. The C3-position, when substituted with a leaving group (Br), makes the ring susceptible to nucleophilic attack. However, the more insidious instability is base-induced fragmentation .

Under strong basic conditions (e.g., using NaOH or unbuffered carbonate), the C3-proton (if present) or the amine functionality can facilitate ring opening:

  • Deprotonation occurs.

  • The N-O bond cleaves.

  • An

    
    -cyanoketone is formed.[2]
    

Validation Implication: Never use basic mobile phases (e.g., Ammonium Bicarbonate, pH 10) for HPLC analysis of these building blocks. Always maintain acidic conditions (Formic acid/TFA) to protonate the amine and stabilize the isoxazole ring during analysis [2].

The Salt Trap

Amine building blocks are frequently isolated as HCl salts to improve stability. However, vendors often calculate the molecular weight on the CoA based on the free base to make the product appear more attractive or "universal."

  • Result: If you calculate stoichiometry based on the Free Base MW (e.g., 163 g/mol ) but are weighing the HCl salt (199.5 g/mol ), you are under-dosing your reaction by ~18%.

  • Solution: qNMR detects the molar ratio of the scaffold. If the purity is 82% by weight, this often corresponds exactly to the mass difference of the salt.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • Sperry, J. B., & Wright, D. L. (2005). "The application of isoxazoles in the synthesis of natural products and pharmaceuticals." Current Opinion in Drug Discovery & Development.
  • ICH Expert Working Group. (2023). "ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures." International Council for Harmonisation. [Link]

  • BIPM. (2019). "Internal Standard Reference Data for qNMR: Maleic Acid." Bureau International des Poids et Mesures. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Waste Management of 1-(3-Bromo-isoxazol-5-YL)-ethylamine

Executive Summary & Chemical Profile[1][2] This guide defines the disposal protocols for 1-(3-Bromo-isoxazol-5-yl)-ethylamine . Due to the presence of a halogen (Bromine) and a basic amine group, this compound presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

This guide defines the disposal protocols for 1-(3-Bromo-isoxazol-5-yl)-ethylamine . Due to the presence of a halogen (Bromine) and a basic amine group, this compound presents a dual-hazard profile that dictates specific waste stream segregation.

Critical Directive: This substance must be classified as Halogenated Organic Waste . Under no circumstances should it be commingled with non-halogenated solvents or acidic waste streams.

Chemical Safety Data
PropertySpecificationOperational Implication
Structure Isoxazole ring, Bromine substituent, Ethylamine tailHalogenated & Basic
Primary Hazard Corrosive (Amine) / IrritantCauses burns; reacts exothermically with acids.
Waste Class Halogenated OrganicRequires high-temperature incineration with acid gas scrubbing.
Reactivity Acid-SensitiveDo NOT mix with acidic waste streams (Risk of exotherm/pressure).
Physical State Solid (typically)Dust control is required during disposal.

Waste Characterization & Segregation Logic

Effective disposal relies on understanding the "Why" behind the protocol. This section details the causality of the safety measures to ensure self-validating compliance.

The "Halogen Rule" (RCRA Compliance)

Because this molecule contains Bromine, it cannot be disposed of via standard fuel blending (used for non-halogenated solvents like Acetone or Ethanol).

  • Mechanism: Incineration of brominated compounds generates hydrogen bromide (HBr), a corrosive acid gas.

  • Requirement: It must be sent to a facility equipped with specific scrubbers.

  • Action: Tag all waste containers explicitly as "HALOGENATED."

The "Amine Rule" (Thermodynamic Safety)

As a primary amine, this compound is a base.

  • Risk: Adding this amine to a waste container holding acidic byproducts (e.g., HCl, H2SO4) will trigger an immediate acid-base neutralization.

  • Consequence: This reaction is exothermic. In a closed carboy, the rapid heat generation can vaporize solvents, leading to pressure buildup and container rupture.

  • Action: Segregate from acidic waste. If the waste solution is acidic, neutralize it slowly in a fume hood before adding it to the disposal container.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal

Applicable to: Pure compound, contaminated gloves, weighing boats, and paper towels.

  • Containment: Place the solid waste into a clear polyethylene bag (minimum 2 mil thickness).

  • Double-Bagging: Seal the first bag and place it inside a second clear bag to prevent contamination of the outer surface.

  • Labeling: Affix a hazardous waste label to the outer bag.

    • Constituents: "1-(3-Bromo-isoxazol-5-yl)-ethylamine, solid debris."

    • Hazards: Check "Toxic" and "Corrosive."[1][2]

  • Storage: Deposit the sealed bag into the Solid Halogenated Waste Pail (typically a white bucket with a screw-top lid).

Protocol B: Liquid Waste Disposal

Applicable to: Mother liquors, reaction solvents, and dissolved residues.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put aqueous waste into a drum designated for organic solvents if phase separation is prohibited by your hauler).

  • pH Verification:

    • Dip a pH strip into the waste solution.

    • If pH < 4 (Acidic): Slowly add Sodium Bicarbonate (NaHCO3) or dilute NaOH until pH is neutral (pH 6-8). Reason: Prevent exotherms in the drum.

    • If pH > 10 (Basic): It is safe to add to the basic/organic stream.

  • Transfer: Pour into the Halogenated Solvent Carboy .

  • Logging: Immediately log the volume and constituent name on the carboy's inventory sheet. Do not omit the "Bromo" prefix , as this flags the halogen content for the disposal vendor.

Visual Decision Workflow

The following diagram illustrates the critical decision nodes for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 1-(3-Bromo-isoxazol-5-yl)-ethylamine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Gloves, Powder, Paper) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Bagging Double Bag in Polyethylene Solid->Bagging SolidLabel Label: 'Toxic/Corrosive' Check: 'Solid' Bagging->SolidLabel SolidBin Deposit in HALOGENATED SOLIDS Pail SolidLabel->SolidBin pHCheck Check pH Level Liquid->pHCheck IsAcid Is pH < 5? pHCheck->IsAcid Neutralize Neutralize with NaHCO3 (Prevent Exotherm) IsAcid->Neutralize YES LiquidLabel Label: 'Halogenated Solvent' IsAcid->LiquidLabel NO Neutralize->LiquidLabel LiquidBin Pour into HALOGENATED Carboy LiquidLabel->LiquidBin

Figure 1: Decision tree for waste segregation, emphasizing pH neutralization and halogenated stream selection.

Emergency Response & Spill Management

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[3][4]

ScenarioResponse Protocol
Minor Solid Spill 1. Don PPE (Nitrile gloves, lab coat, safety glasses).2. Gently sweep solids into a dustpan (avoid raising dust).3. Wipe area with a damp paper towel.4. Dispose of all materials as Solid Halogenated Waste .
Liquid Spill 1. Alert nearby personnel.2. Cover spill with Universal Absorbent Pads or Vermiculite.3. Do not use paper towels for concentrated amines (heat risk).4. Scoop absorbed material into a bag; label as Halogenated Debris .
Skin Contact 1. Brush off dry powder immediately.2. Rinse with water for 15 minutes.3. Seek medical attention if irritation persists.

Regulatory & Transport Classification

When preparing waste manifests for transport by a third-party vendor (e.g., Clean Harbors, Veolia), accurate classification is mandatory under DOT and RCRA regulations.

  • RCRA Status: Not explicitly P-listed or U-listed by specific CAS. It is regulated as a Characteristic Waste (D002 if corrosive) and must be profiled as Halogenated .

  • DOT Shipping Description (Recommended for Waste):

    • If Corrosive properties dominate (most likely for amines): UN3259, Waste Amines, solid, corrosive, n.o.s. (1-(3-Bromo-isoxazol-5-yl)-ethylamine), 8, PG II/III

    • If Toxicity dominates (based on specific SDS): UN2811, Waste Toxic solids, organic, n.o.s. (1-(3-Bromo-isoxazol-5-yl)-ethylamine), 6.1, PG II/III

Note: Always consult the specific Safety Data Sheet (SDS) from your supplier (e.g., Sigma-Aldrich, Enamine) to confirm the primary hazard class before shipping.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[2][5] [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[6][Link]

Sources

Handling

Personal protective equipment for handling 1-(3-Bromo-isoxazol-5-YL)-ethylamine

Executive Summary & Chemical Hazard Profiling 1-(3-Bromo-isoxazol-5-yl)-ethylamine is a specialized heterocyclic building block often used in the synthesis of bioactive pharmaceutical ingredients. As a Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Hazard Profiling

1-(3-Bromo-isoxazol-5-yl)-ethylamine is a specialized heterocyclic building block often used in the synthesis of bioactive pharmaceutical ingredients. As a Senior Application Scientist, I urge you to look beyond the generic "Warning" label. This molecule combines a primary amine with a halogenated isoxazole ring, creating a unique hazard profile that demands specific containment strategies.

The "Why" Behind the Safety Protocol

We do not treat this merely as "another amine." The structural components dictate the risk:

  • Primary Ethylamine Moiety: High pKa (~10-11). This creates an immediate corrosive hazard to mucous membranes and eyes. It readily penetrates the lipid bilayer of the skin.

  • Brominated Isoxazole Ring: Halogenated heterocycles are frequently potent sensitizers. Furthermore, the lipophilicity added by the bromine atom enhances skin absorption, potentially delivering the corrosive amine deeper into the dermis than a simple aliphatic amine would.

  • Lack of Specific Tox Data: For Novel Pharmaceutical Intermediates (NPIs) where specific LD50 data is sparse, we apply Occupational Exposure Banding (OEB) . We treat this as OEB 3 (Hazardous) by default until proven otherwise.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for direct handling of halogenated amines due to permeation risks. The following matrix is based on Task Hazard Analysis (THA) .

Protection ZonePPE RequirementTechnical Justification (Causality)
Eye & Face Chemical Splash Goggles (ANSI Z87.1 D3)Critical: Safety glasses are inadequate. Amine vapors are lachrymators and can cause corneal edema (blue haze) even without liquid splash. Goggles provide the required vapor seal.
Hand (Primary) Double Gloving Protocol 1. Inner: 2.5 mil Low-Modulus Nitrile (White/Blue)2. Outer: 5-8 mil Extended Cuff Nitrile (Purple/Teal)Permeation Defense: Amines can degrade latex. Halogenated compounds can swell thin nitrile. The air gap between two layers acts as a breakthrough indicator and secondary barrier.
Hand (High Risk) Laminate Film (Silver Shield/4H) Required for: Spill cleanup or immersion.[1] Nitrile offers <15 min protection against concentrated halogenated amines; Laminate offers >4 hours.
Respiratory Fume Hood (Face Velocity 80-100 fpm) Primary engineering control. If handling powder outside a hood (strongly discouraged), a P100/OV (Organic Vapor) respirator is mandatory.
Body Nomex or Chem-Resistant Lab Coat Standard cotton absorbs amines, holding them against the skin. If working with flammable solvents, Nomex is required.

Visualization: Risk Assessment & Barrier Selection Logic

The following logic flow illustrates how we determine the necessary barrier based on the chemical's structural properties.

PPE_Selection_Logic Chemical 1-(3-Bromo-isoxazol-5-yl)-ethylamine Amine_Group Primary Amine (Corrosive/Basic) Chemical->Amine_Group Halo_Ring Brominated Isoxazole (Sensitizer/Lipophilic) Chemical->Halo_Ring Risk_Eye Risk: Corneal Edema & Blindness Amine_Group->Risk_Eye High pH Vapor Risk_Skin Risk: Rapid Absorption & Chem Burn Amine_Group->Risk_Skin Caustic Halo_Ring->Risk_Skin Enhanced Permeation PPE_Eye Action: Splash Goggles (No Safety Glasses) Risk_Eye->PPE_Eye PPE_Hand Action: Double Nitrile (Min 8 mil total) Risk_Skin->PPE_Hand

Caption: Logic flow deriving PPE requirements from specific molecular substructures (Amine + Halogen).

Operational Protocol: Safe Handling Lifecycle

This protocol uses a "Self-Validating" approach. You must verify the safety of the previous step before moving to the next.

Phase 1: Preparation (The "Static" Check)
  • Context: Isoxazole amines in salt form (e.g., HCl salt) are often fine, fluffy powders prone to static charge.

  • Step: Use an ionizing fan or anti-static gun if weighing <100mg.

  • Validation: Ensure fume hood sash is at the working height marker. Verify airflow gauge reads "Safe."

Phase 2: Weighing & Transfer
  • Don PPE: Apply double gloves. Pull outer glove cuffs over lab coat sleeves to prevent wrist exposure.

  • Transfer: Weigh inside the fume hood. Do not remove the container.

  • Solubilization: Dissolve the solid immediately in the reaction solvent (e.g., DCM, THF) to reduce dust hazard.

    • Caution: If using halogenated solvents (DCM), the permeation rate through gloves increases significantly. Change outer gloves immediately if splashed.[2]

Phase 3: Decontamination & Doffing
  • Wipe Down: Clean balance area with a weak acid solution (e.g., 5% Citric Acid) to neutralize potential amine residues, followed by water.

  • Doffing: Remove outer gloves inside the hood. Peel them off inside-out to trap residues.

  • Disposal: Place used gloves in the solid hazardous waste stream, not regular trash.

Waste Management & Disposal

Disposal requires strict segregation due to the halogenated nature of the molecule.

Waste StreamClassificationHandling Instruction
Liquid Waste Halogenated Organic Do NOT mix with oxidizing acids (Nitric/Chromic). The amine can react violently. Ensure pH is neutral or basic before drumming.
Solid Waste Hazardous Debris Contaminated gloves, weigh boats, and paper towels must go into "Hazardous Solid Waste" (often yellow bags/bins), not municipal trash.
Aquatic Toxicity Marine Pollutant Brominated heterocycles are often persistent. Absolutely zero discharge to drains.

Emergency Response Procedures

In the event of exposure, speed is critical. The lipophilic nature of the bromine substituent means the chemical will not just sit on the skin—it will penetrate.

Scenario A: Skin Contact
  • Immediate Action: Move to safety shower/sink immediately.

  • Flush: Rinse with tepid water for 15 minutes minimum .

  • Do Not Neutralize: Do not apply vinegar or acids to the skin; this can trap heat and worsen the burn.

  • Medical: Seek evaluation. Amine burns can have a delayed onset of necrosis.

Scenario B: Eye Contact
  • Flush: Use eyewash station for 15 minutes .[1][3][4] Hold eyelids open forcibly.

  • Contact Lenses: If they do not wash out in the first 30 seconds, leave them. Removing them manually may damage the cornea further.

Scenario C: Spill (>5g)
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don Silver Shield/Laminate gloves and a respirator (if outside hood).

  • Neutralize: Absorb with a commercial "Organic Base/Amine" spill kit (often contains citric acid or amorphous silica).

  • Collect: Sweep into a hazardous waste pail. Label as "Halogenated Amine Debris."

Visualization: Emergency Response Loop

Emergency_Response Start Exposure Incident Assess Identify Contact Zone Start->Assess Skin Skin Contact Assess->Skin Eye Eye Contact Assess->Eye Action_Skin 1. Remove Clothing 2. Flush 15 min 3. NO Neutralization Skin->Action_Skin Action_Eye 1. Flush 15 min 2. Hold Lids Open 3. Transport to ER Eye->Action_Eye Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical

Caption: Decision loop for immediate response to amine exposure.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. U.S. Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Information on Chemicals - Classification and Labelling Inventory. (Used for general halogenated isoxazole hazard inference). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-isoxazol-5-YL)-ethylamine
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1-(3-Bromo-isoxazol-5-YL)-ethylamine
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